2-Chloro-4-(chloromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIXSFAQSEARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627047 | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117934-37-9 | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-(chloromethyl)pyridine hydrochloride CAS number
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The document delves into its chemical identity, physicochemical properties, synthetic methodologies, and characteristic reactivity. Emphasis is placed on its application as a versatile intermediate in the synthesis of complex molecular architectures, particularly for drug discovery. This guide consolidates available technical data, outlines a representative synthetic protocol and an analytical workflow, and provides essential safety and handling information to support researchers, scientists, and drug development professionals in its effective application.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted pyridine derivative. The presence of two reactive chloro groups—one on the aromatic ring and one on the methyl substituent—renders it a highly valuable and versatile electrophilic intermediate for introducing the 2-chloro-4-methylpyridine moiety into a target molecule. Its hydrochloride salt form generally improves stability and handling characteristics compared to the free base.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 117934-37-9 | [1][2] |
| Molecular Formula | C₆H₆Cl₃N | [1][2] |
| Molecular Weight | 198.48 g/mol | [2] |
| Synonyms | Not widely available | |
| Appearance | White to off-white solid/powder | General chemical properties |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [3] (by analogy) |
| Melting Point | Data not widely available |
Synthesis and Manufacturing
The synthesis of chloromethylpyridine derivatives often involves multi-step reaction sequences starting from more common pyridine precursors. While specific manufacturing processes for this compound are proprietary, a general and logical synthetic strategy can be extrapolated from established chemical literature for analogous compounds. A common approach involves the chlorination of a corresponding hydroxymethyl or methyl precursor.
One plausible pathway begins with the chlorination of 2-chloro-4-methylpyridine. The chlorination of the methyl group can be achieved using various reagents, such as N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Alternatively, a multi-step synthesis starting from 2-methylpyridine can be envisioned, as described for related isomers.[4] This process involves oxidation to the N-oxide, rearrangement and substitution to introduce the chloro group on the ring, followed by chlorination of the methyl group.
Caption: Generalized workflow for the synthesis of 2-Chloro-4-(chloromethyl)pyridine HCl.
Reactivity and Mechanism of Action
The synthetic utility of this compound is primarily dictated by the high reactivity of the chloromethyl group (-CH₂Cl) as an electrophilic site. This group readily participates in nucleophilic substitution reactions (Sₙ2 type), allowing for the covalent attachment of a wide variety of nucleophiles.
The chlorine atom on the benzylic-like carbon is an excellent leaving group, stabilized by the electron-withdrawing nature of the pyridine ring. This facilitates reactions with:
-
Amines (N-alkylation): Primary and secondary amines react to form the corresponding substituted aminomethylpyridines.
-
Alcohols/Phenols (O-alkylation): Alkoxides or phenoxides react to form ether linkages.
-
Thiols (S-alkylation): Thiolates react to form thioethers.
-
Carbanions and other C-nucleophiles: Enables the formation of new carbon-carbon bonds.
The chloro substituent at the 2-position of the pyridine ring is significantly less reactive towards nucleophilic aromatic substitution due to the deactivating effect of the ring nitrogen. However, under forcing conditions, it can also be displaced. This differential reactivity allows for selective functionalization at the chloromethyl position.
Caption: Nucleophilic substitution at the chloromethyl group.
Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its ability to form hydrogen bonds, engage in π-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a highly desirable motif in drug design.
This compound serves as a crucial intermediate for incorporating this valuable scaffold. Its primary application is as a building block for constructing more complex molecules with potential therapeutic activity. While this specific isomer is not as widely cited as its 2-(chloromethyl) or 4-(chloromethyl) counterparts, its bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets, including:
-
Kinase Inhibitors: The pyridine core is present in many kinase inhibitors. This intermediate can be used to synthesize ligands that target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases.[6][7]
-
Antiviral and Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of activity against various pathogens.
-
CNS-Active Agents: The pyridine moiety can improve physicochemical properties, such as solubility and brain penetration, which are critical for drugs targeting the central nervous system.
Experimental Protocol: Purity and Assay by HPLC
To ensure the quality and consistency of experimental results, it is crucial to verify the purity of starting materials. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the assay of chemical intermediates like this compound. The following is a representative protocol based on methods for analogous compounds.[8][9]
Objective: To determine the purity of a sample of this compound by assessing the area percent of the main peak.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or phosphate buffer (HPLC grade)
-
Deionized water
Chromatographic Conditions (Typical):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (to be optimized based on UV scan)
-
Injection Volume: 5 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above and degas them thoroughly.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent (50:50 water/acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.
-
Sample Analysis: Inject the prepared sample solution onto the HPLC system and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Caption: Standard workflow for HPLC-based purity determination.
Analytical Characterization
The structural identity and integrity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group. ¹³C NMR would complement this by showing signals for each unique carbon atom.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the free base, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of C₆H₅Cl₂N, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key vibrational bands would include C-H stretching for the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching frequency.[11]
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate care in a controlled laboratory environment.[12]
-
Hazards: Based on data for analogous compounds, it is expected to be a skin, eye, and respiratory tract irritant.[12] It may cause skin irritation upon contact. Inhalation of dust may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate equipment and place it in a sealed container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reactive intermediate for synthetic and medicinal chemists. Its bifunctional electrophilic nature allows for the strategic incorporation of the 2-chloro-4-methylpyridine scaffold into a wide range of molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful application in the laboratory and in the broader context of drug discovery and development.
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PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved February 12, 2026, from [Link]
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PubChem. 2-Chloro-4-(chloromethyl)pyridine. Retrieved February 12, 2026, from [Link]
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Wikipedia. 2-Chloromethylpyridine. Retrieved February 12, 2026, from [Link]
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National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 12, 2026, from [Link]
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Discovery Fine Chemicals. 4-(Chloromethyl)Pyridine Hydrochloride. Retrieved February 12, 2026, from [Link]
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ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved February 12, 2026, from [Link]
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2-Chloro-4-(chloromethyl)pyridine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride
Introduction
This compound is a highly versatile and reactive bifunctional chemical scaffold of significant value in medicinal chemistry, drug discovery, and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with two distinct reactive sites—a chlorine atom at the 2-position and a chloromethyl group at the 4-position—allows for selective and sequential chemical modifications. This differential reactivity makes it a crucial intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability.
| Property | Value | Source(s) |
| CAS Number | 104388-72-9 | [1] |
| Molecular Formula | C₆H₅Cl₂N · HCl | [1] |
| Molecular Weight | 198.48 g/mol | [1] |
| Appearance | White to off-white or pale brown solid/crystalline mass | [2][3] |
| Melting Point | 120-124 °C | [3] |
| Solubility | Soluble in water | [3][4] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (2-8°C recommended) | [5][6][7] |
| Stability | Hygroscopic; sensitive to moisture | [3][7] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methylene protons of the chloromethyl group. The formation of the hydrochloride salt leads to a downfield shift of all proton signals compared to the free base, due to the increased positive charge on the nitrogen atom.
-
¹³C NMR : The carbon NMR spectrum will display signals corresponding to the five unique carbons in the pyridine ring and one for the chloromethyl carbon. Computational methods like the GIAO (gauge-independent atomic orbital) method can be used to predict chemical shifts.[8]
-
-
Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the molecule. For the related compound 2-(chloromethyl)pyridine, the mass of the molecular ion is observed at m/z 127.[9] LC-MS/MS methods have been developed for trace analysis of similar pyridine derivatives, demonstrating high sensitivity.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the pyridine ring, as well as C-Cl stretching vibrations.
Synthesis and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two chloro-substituents. The chloromethyl group is significantly more susceptible to nucleophilic substitution than the chloro group attached directly to the aromatic pyridine ring.
Synthesis Pathway
A common synthetic route involves a multi-step process starting from 2-amino-4-picoline. This precursor is first converted to 2-chloro-4-picoline. Subsequent chlorination of the methyl group, often using sulfuryl chloride (SO₂Cl₂) with a radical initiator, yields the desired 2-chloro-4-(chloromethyl)pyridine.[11] The final product is then obtained as the hydrochloride salt.
Caption: Differential reactivity of the two chloro-substituents toward nucleophiles.
Applications in Drug Development and Agrochemicals
This compound is a pivotal building block in the pharmaceutical and agrochemical industries. [1][12]Its ability to introduce the 2-chloropyridine moiety into larger molecules is key to creating new chemical entities with desired biological activities.
Pharmaceutical Intermediate
This compound serves as a precursor for a range of therapeutic agents. [1][5]
| Therapeutic Class | Application/Mechanism | Source(s) |
|---|---|---|
| Anti-inflammatory Agents | Used in the synthesis of compounds that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators. | [1] |
| Antihistamines | Serves as a key intermediate for allergy treatment medications. | [1] |
| Antidepressants | Derivatives have shown promising antidepressant activities in preclinical studies. | [13] |
| General Drug Discovery | The bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets. | [1]|
Case Study: Development of COX Inhibitors In one study, derivatives synthesized from this compound were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that specific derivatives could significantly suppress the activity of these enzymes, highlighting the potential of this scaffold in developing novel anti-inflammatory drugs. [1]
Agrochemicals
Beyond pharmaceuticals, this intermediate is employed in the synthesis of modern agrochemicals, including herbicides and insecticides. [1][5]The pyridine core is a common feature in many active pesticidal molecules.
Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate safety precautions.
Hazard Profile
-
Health Hazards : The compound is harmful if swallowed and is corrosive. [4][7]It can cause severe skin burns and serious eye damage. [5][7]High concentrations are extremely destructive to the mucous membranes and the upper respiratory tract. [2][4]* Reactivity Hazards : It is incompatible with strong oxidizing agents. [4][5][6]When heated to decomposition, it may emit highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. [4]
Recommended Handling Protocol
-
Engineering Controls : Handle the product only in a closed system or with appropriate exhaust ventilation, such as a chemical fume hood. [6]2. Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield. [4] * Skin Protection : Wear chemical-resistant gloves and protective clothing to prevent skin contact. [7] * Respiratory Protection : Use a NIOSH-approved respirator with appropriate cartridges if inhalation risk exists. 3. Storage : Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials. [6][7]The compound is hygroscopic and should be protected from moisture, often by storing under an inert atmosphere. [3][7]4. Spill Management : For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. [4]Wash the contaminated area with soap and water. [4]5. First Aid :
-
Skin Contact : Immediately flush the affected skin with plenty of water while removing contaminated clothing. [2] * Eye Contact : Immediately flush eyes with water for at least 20-30 minutes. [4] * Ingestion/Inhalation : Seek immediate medical attention. [2][6]
-
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its value lies in the precisely controlled, differential reactivity of its two chloro-substituents, which allows for its strategic incorporation into complex molecular architectures. This unique property has cemented its role in the development of a wide range of pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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CymitQuimica. CAS 1822-51-1: 4-Picolyl chloride hydrochloride.
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MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride) | Alkylating Agent.
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Wikipedia. 2-Chloromethylpyridine.
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PubChem. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392.
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Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.
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Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
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CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
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PubChem. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573.
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Cheméo. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties.
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Fisher Scientific. SAFETY DATA SHEET - 4-(Chloromethyl)pyridine hydrochloride.
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ChemicalBook. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.
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TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.
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ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.
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Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
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PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
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Technical Guide: Solubility & Handling of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
This is an in-depth technical guide on the solubility and handling of 2-Chloro-4-(chloromethyl)pyridine hydrochloride .
Executive Summary
This compound (CAS: 117934-37-9 ) is a high-value bifunctional electrophile used extensively in the synthesis of kinase inhibitors and antiretroviral agents. Its utility stems from the differential reactivity of its two electrophilic sites: the highly reactive benzylic-like chloromethyl group (C4 position) and the less reactive 2-chloro substituent on the pyridine ring.
However, its handling is complicated by a critical trade-off: Solubility vs. Stability . While the hydrochloride salt form confers stability in the solid state, it introduces solubility challenges in non-polar organic solvents favored for subsequent coupling reactions. Furthermore, the compound exhibits significant solvolytic instability in protic solvents (methanol, water), requiring precise solvent selection to prevent yield loss via ether/alcohol formation.
This guide provides a definitive solubility landscape, validated protocols for free-basing, and stability-indicating solvent selection criteria.
Physicochemical Profile
| Property | Specification |
| Systematic Name | This compound |
| CAS Number | 117934-37-9 (Salt); 101990-73-2 (Free Base) |
| Molecular Formula | C₆H₅Cl₂N[1][2][3][4] · HCl |
| Molecular Weight | 198.48 g/mol |
| Structure | Pyridinium salt with electron-withdrawing Cl at C2; Alkylating CH₂Cl at C4. |
| Acidity | Strongly acidic in aqueous solution (pH < 2 due to HCl). |
| Reactivity Class | Alkylating Agent (Primary hazard); Corrosive. |
Structural Implications on Solubility[4]
-
Ionic Character: The hydrochloride salt creates a rigid crystal lattice, rendering the compound insoluble in non-polar solvents (Hexane, Toluene) and requiring high-dielectric solvents for dissolution.
-
Electrophilicity: The 2-chloro substituent pulls electron density from the ring, making the 4-chloromethyl group exceptionally electrophilic. This increases the rate of solvolysis in nucleophilic solvents (MeOH, EtOH, H₂O).
Solubility Landscape & Solvent Compatibility
The following data categorizes solvents by their utility in processing this specific compound.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Stability Risk | Application |
| Polar Protic | Water | High (>100 mg/mL) | Critical (Hydrolysis) | Aqueous workup only (keep cold). |
| Methanol | High (>50 mg/mL) | High (Metholysis) | Avoid for storage; rapid use only. | |
| Ethanol | Moderate-High | High (Etholysis) | Not recommended for reaction solvent. | |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Low | Ideal for Sɴ2 reactions (e.g., Azidation). |
| DMF | High (>100 mg/mL) | Low-Moderate | Good for peptide coupling/alkylation. | |
| Acetonitrile | Moderate (~10-30 mg/mL) | Low | Preferred for stable, homogeneous reactions. | |
| Chlorinated | DCM | Low (<5 mg/mL)* | Low | Salt is insoluble; Free base is soluble. |
| Chloroform | Low (<5 mg/mL) | Low | Used in biphasic extractions. | |
| Non-Polar | Toluene | Insoluble | Low | Anti-solvent for precipitation/crystallization. |
| Hexane | Insoluble | Low | Anti-solvent for washing. |
Critical Insight: Do not confuse the solubility of the salt with the solubility of the free base. The salt is insoluble in DCM. To perform reactions in DCM, you must liberate the free base in situ or via a biphasic wash (see Protocol 2).
Stability vs. Solubility Matrix
The chloromethyl group is prone to Sɴ1/Sɴ2 attack by solvent molecules.
-
In Methanol: Formation of 2-chloro-4-(methoxymethyl)pyridine occurs within hours at room temperature.
-
In Water: Hydrolysis to the alcohol (2-chloro-4-pyridinemethanol) is slower due to protonation of the pyridine nitrogen (which repels the hydronium ion), but still significant over 24 hours.
Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
Use this self-validating method to determine exact solubility in a new solvent system.
-
Preparation: Dry a 20 mL scintillation vial and weigh it (
). -
Saturation: Add 100 mg of 2-Chloro-4-(chloromethyl)pyridine HCl to the vial. Add the target solvent in 100 µL increments, vortexing for 1 minute between additions.
-
Observation: Continue until no solid remains (clear solution). Record volume (
). -
Verification (The "Crash" Test): If the solution is clear, cool to 4°C. If precipitate forms, the room temperature solubility is close to saturation.
-
Calculation:
.
Protocol 2: Controlled Free-Base Liberation (Biphasic)
Essential for transferring the compound from a storage-stable salt form into a reactive organic phase (DCM/EtOAc).
Reagents:
-
Starting Material: 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 eq)
-
Solvent: Dichloromethane (DCM)
-
Base: Saturated aqueous NaHCO₃ (Weak base prevents polymerization).
Workflow:
-
Suspend the HCl salt in DCM (10 mL/g). The solid will not dissolve.
-
Cool the suspension to 0°C to minimize polymerization of the resulting free base.
-
Slowly add Sat. NaHCO₃ (2.0 eq) with vigorous stirring.
-
Endpoint: The solid dissolves as it converts to the lipophilic free base and migrates into the DCM layer. Evolution of CO₂ gas will cease.
-
Separation: Separate the organic layer immediately.
-
Drying: Dry over anhydrous MgSO₄ (acid-free) for <10 mins.
-
Usage: Use the DCM solution immediately . Do not concentrate to dryness, as the neat free base is unstable and may polymerize exothermically.
Visualizations
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the intended chemical transformation.
Caption: Decision matrix for solvent selection. Green nodes indicate recommended pathways; red indicates high-risk conditions.
Diagram 2: Biphasic Free-Base Liberation Workflow
Visualizing the phase transfer process (Protocol 2).
Caption: Workflow for converting the stable HCl salt to the reactive free base in solution.
Process Optimization & Safety
Handling the "Gel" Phase
In some polar aprotic solvents (like THF or Dioxane), the HCl salt may form a gummy "oil-out" phase rather than dissolving or crystallizing.
-
Solution: Add a co-solvent.[5] Adding 5-10% Acetonitrile or DMF to THF often breaks the gel and allows for a clean solution or defined slurry.
Corrosion Control
The compound releases HCl upon hydrolysis or reaction.
-
Equipment: Use glass-lined or Hastelloy reactors for scale-up. Stainless steel (SS316) is susceptible to pitting corrosion from the combination of chlorides and moisture.
Analytical Monitoring
Do not use standard LC-MS methods involving methanol for sample preparation.
-
Recommendation: Dissolve samples in Acetonitrile (ACN) or DMSO for HPLC analysis to prevent artifact formation (e.g., the methoxy-ether impurity) during the run.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11126573, 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]
-
Taylor & Francis. (2022). Solvolysis and Nucleophilic Substitution in Pyridine Derivatives. Journal of Coordination Chemistry. Retrieved from [Link]
Sources
Technical Guide: The Bifunctional Utility of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Executive Summary
2-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS 117934-37-9) represents a high-value "bifunctional scaffold" in modern medicinal chemistry.[1][2] Its utility stems from the distinct electronic environments of its two electrophilic sites: a highly reactive benzylic-like alkyl chloride at the C4 position and a more stable, yet functionalizable, heteroaryl chloride at the C2 position.[3][1]
This guide provides a technical analysis of this molecule's reactivity profile, detailing how to exploit its chemoselectivity for the synthesis of complex pharmaceutical intermediates, such as those found in the anti-ulcer drug Lafutidine .[3][1][4]
Molecular Architecture & Reactivity Profile[1][2][3]
The core value of this scaffold lies in the kinetic differentiation between its two electrophilic centers.[3][1][2][4] Understanding the electronic underpinnings of this selectivity is crucial for designing high-yield synthetic routes.[3][1][2][4]
Electrophilic Site Analysis[2][3]
| Feature | Site A: 4-(Chloromethyl) Group | Site B: 2-Chloro Group |
| Hybridization | ||
| Mechanism | ||
| Reactivity | High .[3][1][2][4] Benzylic-like resonance stabilization of the transition state facilitates rapid displacement.[3][1][2][4] | Moderate . Activation by the adjacent pyridine nitrogen lowers the LUMO, but the bond is strong.[3][1][4] |
| Preferred Nucleophiles | Amines, Thiols, Alkoxides (under mild conditions).[3][4] | Boronic acids (Suzuki), Amines (Buchwald or high T).[3][1][2][4] |
| Kinetic Order | Reacts First (under kinetic control).[3][1][2][4] | Reacts Second (requires forcing conditions or catalysis).[3][1][2][4] |
Mechanistic Causality
The pyridine ring acts as an electron-withdrawing group (EWG).[1][2][4]
-
Induction: The nitrogen atom pulls electron density, making the C4-methyl protons acidic and the C-Cl bond polarized, enhancing
susceptibility.[3][1][2][4] -
Resonance: The 2-chloro position is activated for nucleophilic attack because the nitrogen can stabilize the Meisenheimer complex intermediate formed during
.[3][1][2][4] However, the energy barrier for breaking the aromatic C( )-Cl bond is significantly higher than displacing the aliphatic C( )-Cl at the 4-position.[1][2]
Synthetic Utility & Chemoselectivity[1][2]
The standard workflow for this scaffold involves a sequential functionalization strategy.[3][1][2][4] Researchers typically functionalize the "side chain" (chloromethyl) first, leaving the "ring" (2-chloro) intact for subsequent coupling reactions.[1][2]
Divergent Synthesis Pathway (Graphviz Visualization)
The following diagram illustrates the logical flow of chemoselective functionalization.
Figure 1: Chemoselective divergence. Path A represents the standard first-stage modification, exploiting the higher reactivity of the chloromethyl group.[3][1]
Experimental Protocol: Selective Amine Alkylation
This protocol demonstrates the selective alkylation of the 4-chloromethyl group using piperidine, a key step in the synthesis of Lafutidine .[3][1][4][5] This method ensures the 2-chloro moiety remains intact.[3][1][2][4]
Objective: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.
Reagents & Equipment[1][2][3]
-
Substrate: this compound (1.0 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) – Critical for neutralizing the HCl salt and scavenging HCl generated during alkylation.[1][2] -
Solvent: DMF (Dimethylformamide) or Acetonitrile.[3][1][2][4]
-
Apparatus: 3-neck round bottom flask, reflux condenser, temperature probe.[3][2]
Step-by-Step Methodology
-
Preparation: Charge the reaction flask with this compound (162 g, 1.0 mol) and DMF (500 mL).
-
Neutralization: Add
(69 g, 0.5 mol initially) and Piperidine (85 g, 1.0 mol). Note: The base is added in excess to handle the double acid load (salt + reaction byproduct).[1] -
Reaction: Heat the mixture to 80°C . Maintain stirring for 6 hours .
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting material (
shift).[3][1][2][4] -
Workup:
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Result: Expect a light yellow oily liquid.[3][1][2][4] Reported yield: ~92%.[3][1][2][4]
Validation Check:
-
1H NMR (CDCl3): Verify the integrity of the pyridine ring protons. The shift of the methylene signal (
) adjacent to the nitrogen confirms substitution.[1][2]
Safety & Stability (E-E-A-T)
As a hydrochloride salt of a nitrogen mustard analog, this compound poses specific safety risks that must be managed.[3][1][2][4]
Hazards[2][3][4]
-
Corrosivity: The compound is corrosive to skin and eyes (Category 1B/1C).[3][1][2][4] It can cause irreversible eye damage.[3][1][2][4]
-
Vesicant Potential: Like many alkylating agents, it can act as a blistering agent.[3][2][4] Inhalation of dust or vapors can cause severe respiratory irritation.[3][1][2][4]
Handling Best Practices
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[3][1][2] A face shield is recommended during the addition of base, which may be exothermic.[3][1][4]
-
Decontamination: In case of a spill, neutralize with a dilute ammonia solution or sodium carbonate before cleanup to deactivate the alkylating potential.[3][1][4]
Storage[2][4]
-
Hygroscopic Nature: The HCl salt is hygroscopic.[3][1][2][4] Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at cool temperatures (2-8°C).
-
Hydrolysis Risk: Exposure to moisture can lead to hydrolysis of the chloromethyl group to the corresponding alcohol (2-chloro-4-pyridinemethanol), deactivating the scaffold.[1][2]
References
-
BenchChem. this compound Product Description and Reactivity. Retrieved from [1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126573, 2-Chloro-4-(chloromethyl)pyridine.[3][1][2][4] Retrieved from [1][2]
-
Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine (CN102304082A).[3][1][2][4] Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.[3][1][2][4] Retrieved from [1][2]
-
GuideChem. Synthesis and Applications of Chloromethyl Pyridines. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
2-Chloro-4-(chloromethyl)pyridine hydrochloride mechanism of action as an alkylating agent
[1]
Executive Summary
This compound is a specialized alkylating reagent used primarily to introduce the (2-chloropyridin-4-yl)methyl moiety into pharmacophores. Unlike simple benzyl chlorides, this compound features an electron-deficient pyridine ring, further deactivated by a 2-chloro substituent.[1] This unique electronic profile alters its reactivity and stability, necessitating specific handling protocols to prevent self-polymerization (quaternization). It is widely employed in the synthesis of P2X7 receptor antagonists , kinase inhibitors, and other heterocyclic therapeutics.[1]
Chemical Identity & Physicochemical Core
The compound exists as a hydrochloride salt.[1] The salt form is not merely for solubility; it is a chemical necessity to arrest the molecule's inherent tendency toward intermolecular self-destruction.[1]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 117934-37-9 |
| Molecular Formula | |
| Molecular Weight | 198.48 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents |
| Stability | Hygroscopic; Unstable as free base (see Mechanism) |
Structural Visualization
The following diagram illustrates the core structure and the reactive chloromethyl center.
Figure 1: Structural deconstruction of the reagent highlighting functional components.
Mechanism of Action: Alkylation & Stability
The "mechanism of action" for this compound refers to its chemical behavior as an electrophile in synthetic pathways.[1]
The Primary Mechanism: Alkylation
The chloromethyl group at the C4 position acts as a primary alkyl halide. Upon exposure to a nucleophile (Nu⁻) and a base, the reaction proceeds via a bimolecular nucleophilic substitution (
-
Base-Mediated Deprotonation: The added base (e.g.,
, ) neutralizes the HCl salt, liberating the free pyridine base in situ.[1] -
Nucleophilic Attack: The nucleophile attacks the methylene carbon (
orbital of the C-Cl bond).[1] -
Displacement: Chloride is displaced, forming the new C-N, C-O, or C-S bond.[1]
Electronic Effect of the 2-Cl Group:
The chlorine atom at position 2 is electron-withdrawing (inductive effect,
-
Consequence 1: The benzylic carbon becomes slightly more electropositive/electrophilic compared to unsubstituted 4-picolyl chloride.[1]
-
Consequence 2: The formation of a carbocation (
pathway) is destabilized because the electron-deficient ring cannot effectively stabilize the positive charge.[1] Therefore, the reaction is strictly .
The Self-Polymerization Pathway (Instability)
A critical technical nuance is the instability of the free base . If the hydrochloride is neutralized without a trapping nucleophile present, the pyridine nitrogen of one molecule acts as a nucleophile and attacks the chloromethyl group of another.[1]
-
Result: Formation of an insoluble "ionene" polymer (polypyridinium salt).[1]
-
Prevention: The HCl salt protonates the nitrogen, rendering it non-nucleophilic.[1]
Figure 2: Competing pathways: Desired alkylation vs. unwanted self-polymerization.[1]
Synthetic Applications (Case Studies)
This reagent is a "privileged scaffold" donor.[1] The 2-chloropyridine moiety is often retained in the final drug molecule to modulate lipophilicity (
Case Study: P2X7 Receptor Antagonists
Research into pain management and inflammation often targets the P2X7 receptor.[1] A common synthetic strategy involves alkylating a purine or pyrazole core with 2-chloro-4-(chloromethyl)pyridine.[1]
-
Target: Synthesis of 2-chlorobenzyl-purine analogs.
-
Role: The 2-chloro-4-pyridylmethyl group mimics the steric bulk of a benzyl group but adds polarity and hydrogen-bond accepting capability (via the pyridine N), improving the pharmacokinetic profile.[1]
Experimental Protocol: Standard Alkylation
Safety Warning: This compound is a potent alkylating agent and a vesicant.[1] It can cause severe skin burns and eye damage.[1] Handle only in a fume hood with double nitrile gloves.
Protocol: N-Alkylation of a Secondary Amine
Objective: Attach the 2-chloro-4-pyridylmethyl group to a piperazine derivative.[1]
Reagents:
-
2-Chloro-4-(chloromethyl)pyridine HCl (1.1 - 1.2 equiv)[1]
-
Potassium Carbonate (
) (3.0 equiv) or Cesium Carbonate ( )[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a reaction flask with the amine substrate and anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add powdered
(3 equiv). Stir for 10 minutes at room temperature. -
Reagent Addition: Add this compound (solid) in a single portion.
-
Note: Adding the solid salt directly to the basic suspension generates the free base slowly in situ, minimizing the concentration of free base available for self-polymerization.
-
-
Reaction: Heat the mixture to 60°C - 80°C. Monitor by TLC or LC-MS.
-
Typical Time: 2–6 hours.[1]
-
-
Workup:
References
-
BenchChem. this compound: Mechanism and Applications. Retrieved from
-
Gunosewoyo, H., et al. (2009). Purinergic P2X(7) receptor antagonists: Chemistry and fundamentals of biological screening. Bioorganic & Medicinal Chemistry.[3][4][5][6] Retrieved from
-
MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Product Data Sheet. Retrieved from
-
PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from
-
Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 3. Document: Purinergic P2X(7) receptor antagonists: Chemistry and fundamentals of biological screening. (CHEMBL1154101) - ChEMBL [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Physical and chemical properties of 2-Chloro-4-(chloromethyl)pyridine hydrochloride
Topic: Physical and Chemical Properties of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
A Dual-Electrophile Scaffold for Targeted Heterocyclic Synthesis
Executive Summary
This compound (CAS: 117934-37-9) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its differential electrophilicity : it possesses a highly reactive benzylic-like chloromethyl group for rapid alkylation and a less reactive 2-chloro substituent available for subsequent nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Profile
The hydrochloride salt is the preferred form for storage and handling due to the inherent instability of the free base, which is prone to polymerization and hydrolysis.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 117934-37-9 (Salt) | Free Base CAS: 101990-73-2 |
| Molecular Formula | ||
| Molecular Weight | 198.48 g/mol | Free Base MW: 162.02 g/mol |
| Appearance | White to off-white crystalline solid | Free base is often a yellow oil/low-melting solid.[1] |
| Melting Point | 150–170 °C (Decomposes) | Precise MP varies by crystallinity/purity. |
| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexanes, | Hydrolyzes slowly in water; prepare fresh. |
| pKa | ~2.5 (Pyridine nitrogen) | Estimated value for 2-chloropyridine core. |
| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen). |
Structural Analysis & Reactivity Logic
The utility of this compound rests on the Chemo-selective Hierarchy of its leaving groups.
-
Primary Reactive Site (Chloromethyl): The carbon at the 4-position is activated by the electron-deficient pyridine ring, making the chloromethyl group highly susceptible to
attack by amines, thiols, and alkoxides under mild basic conditions. -
Secondary Reactive Site (C2-Chlorine): The chlorine at the 2-position is deactivated relative to the chloromethyl group but activated relative to chlorobenzene. It requires elevated temperatures, strong nucleophiles, or transition metal catalysis to react.
Diagram 1: Chemo-selective Reactivity Profile
Caption: Path A exploits the high reactivity of the benzylic halide for selective functionalization before targeting the heteroaryl chloride in Path B.
Synthesis & Manufacturing Routes
Understanding the synthesis of the reagent aids in troubleshooting impurity profiles. The standard industrial route involves the deoxychlorination of the corresponding alcohol.
Synthesis Protocol (Literature Adapted)
-
Reagent: Thionyl Chloride (
). -
Solvent: Dichloromethane (DCM) or Chloroform.
-
Catalyst: DMF (Catalytic amounts form the Vilsmeier-Haack type intermediate, accelerating the reaction).
Key Impurity:
-
Bis-ether formation: If moisture is present, the alcohol precursor can react with the product to form a symmetrical ether.
-
Hydrolysis: Exposure to moist air reverts the chloride back to the alcohol.
Experimental Protocols
Protocol A: Selective N-Alkylation of Secondary Amines
Objective: To attach a piperazine or piperidine moiety to the 4-position without disturbing the 2-chloro handle.
Materials:
-
2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv)
-
Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)
- -Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Acetonitrile (
) or DMF (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the secondary amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous
(0.1 M concentration relative to substrate). -
Addition: Cool the solution to 0°C. Add 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv) portion-wise as a solid. Note: Adding the solid to the base prevents transient high concentrations of acid.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Amine MW + 126.5 Da).
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated
(2x) and Brine (1x). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
1H NMR Check: The methylene signal (
) should shift from ~4.6 ppm (starting chloride) to ~3.5 ppm (product amine).
Handling, Stability & Safety (MSDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1.
-
Acute Toxicity: Oral (Harmful).[4]
Critical Handling Rules:
-
Vesicant Warning: Chloromethyl pyridines are potent alkylators and can cause delayed blistering. Double-glove (Nitrile) and work strictly in a fume hood.
-
Neutralization: Quench all glassware and spills with a dilute solution of ammonia or 10% NaOH to destroy residual alkylating agent before removal from the hood.
-
Storage: Store at -20°C under inert gas. The HCl salt is hygroscopic; moisture absorption leads to the formation of HCl gas and the corresponding alcohol, increasing pressure in the vial.
Analytical Characterization
To verify the identity of the batch before use, reference the following spectral markers.
Table 2: Spectral Markers (1H NMR in DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Pyridine H-6 | 8.45 | Doublet ( | 1H | Proton adjacent to Nitrogen |
| Pyridine H-3 | 7.60 | Singlet (Broad) | 1H | Isolated proton between Cl and alkyl group |
| Pyridine H-5 | 7.45 | Doublet ( | 1H | Proton adjacent to alkyl group |
| Chloromethyl | 4.90 | Singlet | 2H | Diagnostic Peak ( |
Note: If the singlet at 4.90 ppm shifts to ~4.6 ppm or splits, check for hydrolysis (alcohol formation).
References
-
BenchChem. this compound Properties and Safety. Retrieved from .
-
PubChem. Compound Summary: 2-Chloro-4-(chloromethyl)pyridine.[2][3][5][6][7][8] National Library of Medicine. Retrieved from .
- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.
-
Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (Used for general handling of chloromethyl pyridine salts). Retrieved from .
Sources
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- 2. echemi.com [echemi.com]
- 3. Pyridine, 2-chloro-4-(chloromethyl)- (9CI) | 101990-73-2 [chemicalbook.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 101990-73-2 2-Chloro-4-(chloromethyl)pyridine AKSci W9907 [aksci.com]
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- 8. This compound | 117934-37-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electrophilicity and Regioselective Reactivity of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
This guide provides a comprehensive analysis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride, a bifunctional electrophile of significant interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. We will dissect the molecule's unique electronic architecture to understand the competing reactivities of its two distinct electrophilic centers. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure, reaction conditions, and synthetic outcomes, offering field-proven insights for laboratory applications.
Introduction: A Molecule with Dual Reactivity
This compound is a versatile chemical scaffold featuring two distinct reactive sites for nucleophilic attack: a chlorine atom on the pyridine ring (C2 position) and a chloromethyl group at the C4 position.[1] This dual functionality makes it an invaluable building block for creating complex molecular architectures, serving as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1]
The core challenge and opportunity in utilizing this reagent lie in controlling the regioselectivity of nucleophilic substitution. The choice of nucleophile, solvent, and temperature can dictate which electrophilic site is targeted, enabling the selective synthesis of desired products. This guide will illuminate the principles governing this selectivity.
Structural and Electronic Underpinnings of Electrophilicity
To understand the reactivity of this compound, one must first appreciate its electronic landscape. The molecule's behavior is governed by the interplay of inductive and resonance effects.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a powerful electron-withdrawing effect (a -I inductive effect and a -M resonance effect), which reduces the electron density of the entire aromatic system. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2][3]
-
C2-Chloro Substituent: The chlorine atom at the C2 position further enhances the electrophilicity of the ring through its own -I effect. While halogens have a +M (lone pair donation) resonance effect, for chlorine, the inductive withdrawal is dominant in this context. Its presence makes the C2 carbon a prime target for nucleophilic aromatic substitution (SNAr).
-
4-(Chloromethyl) Group: The chloromethyl group at the C4 position behaves as a reactive benzylic-like halide. The chlorine atom is a good leaving group, and the adjacent carbon is activated by the pyridine ring. This site readily participates in standard nucleophilic aliphatic substitution reactions (SN2 or SN1-like).[1]
The hydrochloride form means the pyridine nitrogen is protonated, further increasing the electron-withdrawing nature of the ring and enhancing the electrophilicity of both sites.
Caption: Electrophilic sites on 2-Chloro-4-(chloromethyl)pyridine.
Mechanistic Analysis of the Two Electrophilic Centers
The competition between the two sites is a classic case of SNAr versus SN2/SN1 reactivity.
Site 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The reaction at the C2 position proceeds via the well-established SNAr mechanism. This is a two-step addition-elimination process.
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Stabilization and Elimination: This intermediate is resonance-stabilized. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[2][3][4] This stabilization is the primary reason why nucleophilic attack is strongly favored at the C2 and C4 positions of the pyridine ring.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group.
The presence of electron-withdrawing groups is critical for this pathway, as they stabilize the anionic intermediate.[4][5]
Caption: SNAr reaction pathway at the C2 position.
Site 2: Nucleophilic Aliphatic Substitution at the 4-(Chloromethyl) Group
The chloromethyl group is a potent alkylating agent that reacts via standard nucleophilic aliphatic substitution.[1]
-
SN2 Mechanism: This is the more common pathway. A nucleophile performs a backside attack on the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step. This reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
SN1-like Mechanism: Under certain conditions (e.g., with weaker nucleophiles in polar protic solvents), the reaction may proceed through a carbocation-like intermediate. The formation of this primary carbocation is generally unfavorable, but it can be stabilized by resonance with the electron-rich pyridine ring.
The chloromethyl group is generally more reactive than the C2-chloro group towards a wide range of nucleophiles under milder conditions due to the lower activation energy of the SN2 pathway compared to the SNAr pathway.[1]
Caption: Workflow for competitive reactivity analysis.
Conclusion
This compound is a powerful synthetic intermediate whose utility is maximized through a deep understanding of its dual electrophilic nature. The reactivity is a tunable competition between a kinetically favored SN2 reaction at the 4-(chloromethyl) group and a thermodynamically demanding SNAr reaction at the C2-position. By methodically controlling reaction parameters such as temperature, solvent, and the nature of the nucleophile, researchers can selectively functionalize either position, unlocking a wide array of synthetic possibilities in drug discovery and materials science.
References
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine - Nucleophilic Substitution. University of Liverpool. Retrieved from [Link]
-
Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Retrieved from [Link]
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- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-(chloromethyl)pyridine hydrochloride material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No: 101990-73-2), designed for researchers, scientists, and professionals in drug development. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the compound's reactivity, causality behind handling protocols, and self-validating safety procedures.
A Bifunctional Scaffold: Understanding the Inherent Reactivity
This compound is a highly reactive bifunctional molecule, a characteristic that makes it a valuable intermediate in pharmaceutical synthesis but also dictates the stringent safety protocols required for its handling.[1] Its reactivity stems from two distinct sites on the pyridine ring:
-
The 4-(chloromethyl) group: This moiety acts as a potent alkylating agent, readily participating in nucleophilic substitution reactions. This makes it particularly effective for creating covalent bonds with biological targets, such as cysteine residues in proteins, a key strategy in the design of targeted covalent inhibitors.[1]
-
The 2-chloro group: The chlorine atom attached directly to the pyridine ring provides a second site for nucleophilic substitution, enabling its use in a variety of cross-coupling reactions to build more complex molecular scaffolds.[1]
The hydrochloride salt form enhances the compound's stability compared to its free base, rendering it a crystalline solid that is easier to handle, store, and weigh accurately.[2] However, this salt is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its reactivity and requires specific storage conditions.[2]
Hazard Identification and GHS Classification
The primary hazards associated with this compound and its close isomers are significant and demand respect. The Globally Harmonized System (GHS) classification, aggregated from data on structurally similar compounds, underscores its corrosive and toxic nature.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 1C | H314 | Danger | Causes severe skin burns and eye damage.[4][5][6] |
| Serious Eye Damage | Category 1 | H318 | Danger | Causes serious eye damage.[4] |
| Specific Target Organ Toxicity | Category 3 | H335 | Warning | May cause respiratory irritation.[3] |
High concentrations are extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[6][7] Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[6][7]
Core Safety Protocols: A Self-Validating Approach
The following protocols are designed to create a self-validating system of safety, where checks and verifications are built into the workflow.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the compound's hazard profile. Because it is corrosive and can cause severe burns, a multi-layered defense is non-negotiable.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] The system's airflow should be checked and certified regularly.
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.[8] This dual protection is necessary to guard against splashes and fine dust that can cause irreversible eye damage.
-
Skin Protection: Wear a chemically resistant lab coat and elbow-length PVC or nitrile gloves.[8] A glove with a high protection class (breakthrough time >240 minutes) is recommended for prolonged handling.[8] Before use, always inspect gloves for any signs of degradation or puncture. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]
-
Respiratory Protection: For situations with a potential for high dust exposure, such as cleaning up a large spill, a NIOSH-approved particulate respirator or a self-contained breathing apparatus (SCBA) is mandatory.[6]
Safe Handling and Storage Workflow
The hygroscopic and reactive nature of this compound dictates a strict workflow for handling and storage.
Caption: Workflow for the safe storage and handling of the compound.
Emergency Procedures: A Step-by-Step Response Guide
In the event of an exposure or spill, a rapid and pre-planned response is critical to mitigating harm.
First Aid Measures
The immediate and thorough application of first aid is paramount.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to irrigate fully.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate and urgent medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flood the affected skin with large amounts of water, using a safety shower if available, for at least 15 minutes.[6][8] Wash the area thoroughly with soap and water.[6] Even if no redness or irritation develops, seek immediate medical attention as burns may be delayed.[6]
-
Inhalation: Move the affected person to fresh air at once.[4] Keep them warm and at rest.[8] If breathing is difficult or symptoms like coughing or wheezing develop, call for immediate medical assistance.[6]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water.[4][5] Call a poison control center or physician immediately; urgent hospital treatment is likely needed.[8]
Accidental Release Measures
A spill must be handled with precision to prevent exposure and environmental contamination.
Caption: Decision workflow for responding to an accidental spill.
For any spill, the first step is to isolate the area; a minimum distance of 25-50 meters is recommended for solids.[7] All ignition sources must be removed.[8][9][10] For small spills, the solid material should be dampened with water or ethanol to prevent dust from becoming airborne.[6][7][11] Use absorbent paper to pick up any remaining material.[6] All contaminated materials, including clothing, must be sealed in a vapor-tight plastic bag for disposal by a licensed professional service.[5][6]
Chemical & Physical Data
Understanding the physical properties is essential for experimental design and safety. Data is compiled from the hydrochloride salt of the 2-chloro-4-(chloromethyl) isomer and closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N·HCl | [1] |
| Molecular Weight | ~198.5 g/mol | [1] |
| Appearance | Off-white to yellow/orange crystalline solid/powder. | [2][6][12] |
| Melting Point | 150 - 287 °C (Range for related chloromethyl-pyridine hydrochlorides) | [1] |
| Solubility | Soluble in water (>=100 mg/mL); Soluble in polar solvents like ethanol. | [2][6][7][13] |
| Stability | Hygroscopic.[2][5] Stable under recommended storage conditions. | [2] |
| Incompatibilities | Strong oxidizing agents, strong bases/alkalis, moisture. Reacts with mild steel. | [5][7][8][9] |
| Decomposition | When heated to decomposition, emits highly toxic fumes of CO, CO₂, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | [5][6][8] |
Toxicological Profile
The toxicological data, primarily from the closely related 2-(chloromethyl)pyridine hydrochloride isomer, confirms the compound's hazardous nature.
| Test | Route | Species | Value | Source |
| LD50 | Oral | Rat | 316 mg/kg | [4][13] |
| LD50 | Oral | Mouse | 316 mg/kg | [4][13] |
Accidental ingestion may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[8] The material can produce chemical burns in the oral cavity and gastrointestinal tract.[8]
References
-
2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573. PubChem. [Link]
-
2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents. Haz-Map. [Link]
-
2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3. Chemsrc. [Link]
-
2-Chloromethylpyridine - Wikipedia. [Link]
-
Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 3. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 13. 2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3 | Chemsrc [chemsrc.com]
Methodological & Application
The Strategic Synthesis of Substituted Pyridines: A Detailed Guide to Utilizing 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore for interacting with biological targets.[4] The ability to strategically introduce a variety of substituents onto the pyridine core is paramount for fine-tuning the pharmacological profile of a lead compound. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile use of 2-Chloro-4-(chloromethyl)pyridine hydrochloride as a starting material for the synthesis of a diverse array of substituted pyridines.
This bifunctional building block offers two distinct points for chemical modification: a highly reactive benzylic-type chloride at the 4-position and a less reactive aromatic chloride at the 2-position. This differential reactivity allows for a sequential and controlled functionalization, opening a vast chemical space for the exploration of novel molecular architectures.
Understanding the Reactivity Landscape
The synthetic utility of 2-Chloro-4-(chloromethyl)pyridine lies in the chemoselective reactions at its two chloro-substituted positions. The chlorine atom of the chloromethyl group is significantly more susceptible to nucleophilic substitution than the chlorine atom on the pyridine ring. This is due to the benzylic-like nature of the C4-methylene group, which stabilizes the transition state of an SN2 reaction.
Conversely, the 2-chloro position is more amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Nucleophilic aromatic substitution (SNAr) at the 2-position is also possible but generally requires harsher conditions compared to the substitution at the chloromethyl group.[5] This difference in reactivity forms the basis for the selective and sequential synthesis of di-substituted pyridines.
Caption: Differential reactivity of 2-Chloro-4-(chloromethyl)pyridine.
Part 1: Selective Functionalization of the 4-(Chloromethyl) Group
The high reactivity of the chloromethyl group allows for its selective modification in the presence of the 2-chloro substituent. This is typically the first step in a sequential functionalization strategy.
Protocol 1: Synthesis of 2-Chloro-4-(aminomethyl)pyridines
The reaction with primary and secondary amines proceeds readily to afford the corresponding 2-chloro-4-(aminomethyl)pyridine derivatives. These compounds are valuable intermediates for further elaboration.
Rationale: The reaction is a straightforward SN2 displacement. The use of a base, such as potassium carbonate, is crucial to neutralize the HCl generated during the reaction and to deprotonate the hydrochloride salt of the starting material, liberating the free amine of the nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the SN2 mechanism.
Detailed Step-by-Step Protocol (Example with Piperidine): [6]
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Amine Nucleophile | Product | Typical Conditions |
| Piperidine | 2-Chloro-4-(piperidin-1-ylmethyl)pyridine | K₂CO₃, DMF, rt, 12-24h |
| Morpholine | 4-((2-Chloropyridin-4-yl)methyl)morpholine | K₂CO₃, DMF, rt, 12-24h |
| Benzylamine | N-Benzyl-1-(2-chloropyridin-4-yl)methanamine | K₂CO₃, DMF, rt, 12-24h |
Protocol 2: Synthesis of 2-Chloro-4-(thiomethyl)pyridines
Thiols are excellent nucleophiles and react cleanly with the chloromethyl group to form thioethers.
Rationale: Similar to amination, this is an SN2 reaction. A base is used to deprotonate the thiol to the more nucleophilic thiolate. The reaction is typically fast at room temperature.
Detailed Step-by-Step Protocol (Example with Thiophenol):
-
Reagent Preparation: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.
-
Starting Material Addition: After 15 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Synthesis of 2-Chloro-4-(alkoxymethyl)pyridines
Alcohols can be used as nucleophiles to form ether linkages, typically after conversion to the more nucleophilic alkoxide.
Rationale: The Williamson ether synthesis is a classic method for forming ethers. A strong base, such as sodium hydride, is used to deprotonate the alcohol to form the alkoxide, which then displaces the chloride in an SN2 reaction. Anhydrous conditions are essential to prevent quenching of the sodium hydride.
Detailed Step-by-Step Protocol (Example with Phenol):
-
Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, add a solution of phenol (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) and a catalytic amount of tetrabutylammonium iodide in anhydrous THF.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Part 2: Functionalization of the 2-Chloro Position
After selective modification of the 4-position, the 2-chloro group can be functionalized, most commonly through palladium-catalyzed cross-coupling reactions. This sequential approach allows for the synthesis of a wide range of di-substituted pyridines.
Caption: A two-step sequential functionalization workflow.
Protocol 4: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(substituted-methyl)pyridines
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids.[3]
Rationale: This reaction involves a catalytic cycle with a palladium catalyst. The choice of ligand, base, and solvent is critical for achieving high yields, especially with the relatively less reactive 2-chloropyridine substrates. Buchwald's biarylphosphine ligands are often effective in these transformations.[7]
Detailed Step-by-Step Protocol (Example with Phenylboronic Acid):
-
Reagent Preparation: In a reaction vessel, combine the 2-chloro-4-(substituted-methyl)pyridine (from Part 1, 1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (3.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Boronic Acid | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Phenyl-4-(substituted-methyl)pyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 2-(4-Methoxyphenyl)-4-(substituted-methyl)pyridine |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(Thiophen-2-yl)-4-(substituted-methyl)pyridine |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of substituted pyridines. Its differential reactivity allows for a predictable and sequential functionalization strategy. By first targeting the more reactive chloromethyl group with various nucleophiles, a diverse set of intermediates can be generated. These can then be further elaborated at the 2-position using robust cross-coupling methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space of substituted pyridines in their drug discovery and development endeavors. Careful optimization of reaction conditions for specific substrates is, as always, recommended to achieve the best results.
References
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5349-5359.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Deng, Y., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]
-
Chempanda. (2023). Pyridines deep dive: Applications and side effects. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-18. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Asian Publication Corporation. A J C A J C. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Guide: Nucleophilic Substitution of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
[1]
Introduction & Reactivity Profile
This compound (CAS: 135816-12-3 / 6959-47-3 for 2-isomer analog) is a bifunctional pyridine scaffold widely used in the synthesis of antihistamines, anti-inflammatory agents, and agrochemicals.[1][2]
Its utility stems from the distinct reactivity profiles of its two electrophilic sites:[1]
-
4-(Chloromethyl) Group: A highly reactive benzylic-like halide prone to rapid
substitution . -
2-Chloro Group: An activated heteroaryl halide prone to Nucleophilic Aromatic Substitution (
) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Reactivity Map
The following diagram illustrates the reactivity hierarchy, guiding the order of operations for library synthesis.
General Considerations
Handling the Hydrochloride Salt
The starting material is a hydrochloride salt (
-
Stoichiometry: You must use at least 2 equivalents of base (or 1 eq of base + excess nucleophile) to neutralize the salt and sponge the acid generated during substitution.
-
Solubility: The salt is soluble in water and polar organic solvents (MeOH, DMSO) but sparingly soluble in non-polar solvents (DCM, Toluene) until neutralized.
Solvent Selection[3]
-
Acetonitrile (MeCN): Ideal for selective
reactions. It dissolves the free base well but allows for easy workup. -
DMF/DMAc: Required for
reactions or if the nucleophile is poorly soluble. Warning: Harder to remove; can promote over-reaction at the 2-position if heated. -
DCM: Useful for biphasic reactions (with aqueous base and phase transfer catalyst).
Protocol 1: Selective Substitution of the Chloromethyl Group ( )
Objective: Selectively functionalize the 4-position with a secondary amine (e.g., piperidine, morpholine) without disturbing the 2-chloro handle.
Materials
-
Substrate: 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 eq)
-
Nucleophile: Secondary amine (1.1 eq)
-
Base:
(3.0 eq) or DIPEA (2.5 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Experimental Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 eq) in anhydrous MeCN.
-
Neutralization: Add
(3.0 eq) in one portion. The suspension may thicken; ensure vigorous stirring.-
Note: If using DIPEA, add it dropwise at
.
-
-
Addition: Cool the mixture to
(ice bath). Add the amine nucleophile (1.1 eq) dropwise over 10 minutes.-
Rationale: Cooling prevents exotherms that could trigger side reactions at the 2-position or dimerization.
-
-
Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting material should disappear. If the 2-substituted byproduct appears, lower the temperature to
.
-
-
Workup:
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH) is usually required to remove traces of bis-alkylated byproducts.
Data Summary Table: Optimization of Conditions
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome Note |
| Base | Solid base simplifies workup; Liquid base is faster. | ||
| Solvent | MeCN | DMF | DMF promotes faster reaction but harder to remove. |
| Temp | Critical: Heating >50°C risks |
Protocol 2: Sequential Functionalization of the 2-Position ( )
Objective: Displace the 2-chloro group on the product from Protocol 1 to create a 2,4-disubstituted pyridine.
Mechanism
The 2-position is activated by the pyridine nitrogen.[3] However, it requires forcing conditions (Heat + Polar Solvent) compared to the chloromethyl group.
Experimental Procedure
-
Setup: Dissolve the 4-substituted-2-chloropyridine (from Protocol 1) in DMSO or NMP (0.2 M).
-
Reagents: Add the second nucleophile (e.g., primary amine, thiol, 1.5 eq) and a base like
(2.0 eq). -
Reaction: Heat the mixture to
for 12–24 hours.-
Note: Microwave irradiation (
, 30 min) is highly effective for this step.
-
-
Workup: Dilute with water and extract into EtOAc. The high boiling solvent (DMSO) requires extensive water washing to remove.
Workflow Diagram
Troubleshooting & Safety
Common Pitfalls
-
Dimerization: The free base of 2-chloro-4-(chloromethyl)pyridine is unstable and can self-condense (intermolecular alkylation). Solution: Always keep the nucleophile in excess or add the pyridine substrate to the nucleophile solution slowly.
-
Hydrolysis: The chloromethyl group hydrolyzes to the alcohol in the presence of water/hydroxide. Solution: Use anhydrous solvents and avoid NaOH/KOH; use carbonate bases or non-nucleophilic organic bases.
Safety Profile (E-E-A-T)
-
Corrosive/Vesicant: Chloromethyl pyridines are potent alkylating agents. They are lachrymators and can cause severe skin burns and permanent eye damage [1].
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
-
Decontamination: Quench spills with dilute ammonia or 10% aqueous sodium thiosulfate to destroy the alkylating potential.
References
Application Note: Chemoselective Suzuki Coupling of 2-Chloro-4-(chloromethyl)pyridine
This Application Note provides a validated technical framework for performing Suzuki-Miyaura cross-coupling reactions on 2-Chloro-4-(chloromethyl)pyridine hydrochloride .
The presence of two electrophilic sites—the aryl chloride at C2 and the alkyl chloride (benzylic-like) at C4—presents a specific chemoselectivity challenge. This guide outlines protocols to achieve exclusive C2-arylation while preserving the reactive chloromethyl moiety for downstream derivatization.
Executive Summary
This compound is a bifunctional scaffold. The C2-chloro position is activated for oxidative addition by Palladium(0), while the C4-chloromethyl group is highly susceptible to nucleophilic attack (
Successful coupling requires a protocol that:
-
Neutralizes the HCl salt without triggering polymerization or self-alkylation.
-
Activates the C2-Cl bond using electron-rich ligands.
-
Suppresses side reactions at the C4-chloromethyl group (hydrolysis, etherification).
Key Recommendation: Use anhydrous conditions with a weak, non-nucleophilic base (e.g.,
Strategic Analysis & Mechanism
Reactivity Profile
The substrate contains two distinct electrophiles:
-
Site A (C2-Cl):
-hybridized aryl chloride. Reacts via Oxidative Addition with Pd(0).[1][2][3][4][5] Reactivity is enhanced by the electron-deficient pyridine ring. -
Site B (C4-CH
Cl): -hybridized alkyl chloride. Reacts via Nucleophilic Substitution ( ) . Highly sensitive to bases ( , ) and nucleophilic solvents.
Mechanistic Insight: Standard Suzuki conditions favor oxidative addition into
The "Self-Alkylation" Risk
Once the hydrochloride salt is neutralized, the free pyridine nitrogen is a nucleophile. It can attack the chloromethyl group of another molecule, leading to insoluble pyridinium oligomers.
-
Mitigation: The Chlorine atom at C2 withdraws electron density, reducing the basicity/nucleophilicity of the ring nitrogen, thereby stabilizing the monomer. However, reaction times should be kept short.
Visualization: Competing Pathways
The following diagram illustrates the kinetic competition between the desired coupling and undesired side reactions.
Figure 1: Reaction pathways showing the critical divergence between desired C2-coupling and C4-instability.
Detailed Experimental Protocols
Protocol A: Anhydrous C2-Selective Coupling (Recommended)
This method uses anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Reagents:
-
Substrate: 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.1 – 1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[6]·CH Cl (3-5 mol%) or Pd(PPh ) (5 mol%) -
Base: Anhydrous
(3.0 equiv) - Finely ground -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Charging: Add the Pyridine HCl salt (1.0 eq), Boronic acid (1.2 eq), and finely ground Anhydrous
(3.0 eq).-
Note: 1.0 eq of base is consumed neutralizing the HCl; the remaining 2.0 eq drive the Suzuki reaction.
-
-
Inerting: Cap the vessel and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M). Sparge solvent with Argon for 10 mins prior to addition if possible.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat the mixture to 80–90 °C . Monitor by LCMS or TLC every hour.
-
Target Time: 2–6 hours. Avoid overnight heating to minimize C4 degradation.
-
-
Workup: Cool to Room Temp (RT). Filter through a Celite pad to remove inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Caution: Do not use methanol/ethanol during workup or column packing to avoid nucleophilic attack on the chloromethyl group.
-
Protocol B: Handling "Difficult" Substrates (XPhos System)
If the C2-chloride is unreactive (e.g., due to sterics on the boronic acid), use a Buchwald Precatalyst.
Modifications:
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF or Toluene (Anhydrous)
-
Temperature: Can often run at lower temperatures (40–60 °C) due to higher catalyst activity, preserving the alkyl chloride.
Optimization & Troubleshooting Matrix
| Issue | Observation | Root Cause | Solution |
| Hydrolysis | Product mass +16 (OH) or +32 (OMe) | Wet solvent or alcoholic solvent used. | Use anhydrous Dioxane/Toluene. Avoid MeOH/EtOH in workup. |
| No Reaction | Starting material remains. | HCl salt deactivated the catalyst or insufficient base. | Ensure 3.0 eq of base is used (1 eq for neutralization). Free-base the SM beforehand if necessary. |
| Polymerization | Black tar/insoluble precipitate. | Self-alkylation of the pyridine nitrogen. | Dilute reaction (0.05 M). Keep reaction time short. |
| De-chlorination | Product mass -34 (replaced Cl with H). | Switch to Pd(dppf)Cl |
Data Summary: Base Selection Impact
Based on typical stability profiles of benzyl chlorides.
| Base | Strength ( | Nucleophilicity | Suitability |
| Moderate (~12) | Low | Excellent (Anhydrous) | |
| Moderate (~10) | Low | Good (High solubility) | |
| High (~16) | High | Avoid (Ether formation) | |
| High (~15.[7]7) | High | Avoid (Hydrolysis) | |
| Moderate (~10) | Moderate | Poor (Can form quaternary salts) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the coupling protocol.
Safety & Handling
-
Vesicant Hazard: Chloromethyl pyridines are potential alkylating agents and vesicants (blistering agents). Handle strictly in a fume hood. Wear double nitrile gloves.
-
Waste Disposal: Quench excess chloromethyl pyridine with dilute ammonia or nucleophilic scavenger before disposal if required by local safety regulations.
References
-
Suzuki-Miyaura Coupling Overview
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Coupling of Chloropyridines
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
-
Chemoselectivity in Polychlorinated Heterocycles
-
Lier, J. E., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society. (Discusses C4 vs C2 selectivity, though primarily for aryl-Cl vs aryl-Cl). Link
-
-
Buchwald Precatalysts (XPhos/SPhos)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester|BLD Pharm [bldpharm.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Introduction: Navigating the Challenges of Polyfunctional Pyridine Scaffolds in Drug Discovery
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively introduce amine functionalities onto this scaffold is therefore of paramount importance for the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited substrate scope.[1]
This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of a challenging, polyfunctional substrate: 2-chloro-4-(chloromethyl)pyridine hydrochloride. This molecule presents three key challenges for the synthetic chemist:
-
Chemoselectivity: The presence of two distinct electrophilic sites—the C2-chloro group on the pyridine ring and the benzylic-type chloromethyl group at the C4 position—necessitates a highly selective catalytic system that favors amination at the desired position.
-
Substrate Reactivity: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions, often requiring more specialized and highly active catalyst systems.[2]
-
Starting Material Form: The substrate is supplied as a hydrochloride salt, which must be addressed in the reaction setup, typically through the use of an appropriate amount of base.
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge, a detailed experimental protocol, and troubleshooting strategies to successfully navigate these challenges and effect the selective amination of this valuable synthetic building block.
Understanding the Reaction: The "Why" Behind the Protocol
A successful Buchwald-Hartwig amination hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle. For a substrate as complex as this compound, a nuanced understanding of each component's function is essential for achieving the desired outcome.
The Catalytic Heart: Palladium Precursor and Ligand
The heart of the Buchwald-Hartwig amination is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the C-N bond formation.[2][3][4] The choice of the palladium precursor and, more critically, the phosphine ligand is the primary determinant of the reaction's success, influencing reactivity, stability, and selectivity.
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. For challenging substrates like aryl chlorides, pre-formed palladium catalysts (precatalysts) that readily generate the active Pd(0) species are often preferred for their reliability and efficiency.[2]
-
The Ligand: The Key to Selectivity and Reactivity: For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are indispensable.[2] These ligands stabilize the palladium center, promote the challenging oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step. For the specific challenge of 2-chloro-4-(chloromethyl)pyridine, a ligand that promotes selective reaction at the C2 position is required. Based on studies of similar dihalopyridines, ligands such as Xantphos have demonstrated a strong preference for amination at the 2-position of 2,4-dichloropyridine.[5] This selectivity is attributed to the electronic activation of the C2 position by the pyridine nitrogen.[2]
The Base: More Than Just a Proton Scavenger
The base in a Buchwald-Hartwig reaction serves three crucial roles:
-
Neutralization of the Substrate: As the starting material is a hydrochloride salt, a sufficient amount of base is required to neutralize the HCl and generate the free pyridine base in situ.
-
Amine Deprotonation: The base deprotonates the amine nucleophile, forming the corresponding amide which then coordinates to the palladium center.
-
Catalyst Turnover: The base facilitates the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.
Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common and effective choice for the amination of aryl chlorides.[2] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be used, particularly in microwave-assisted protocols or with more reactive substrates.[5]
The Solvent: Creating the Right Environment
The choice of solvent is critical for ensuring that all reaction components remain in solution and that the catalyst remains active. Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[6] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation by water or oxygen.[2]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is invaluable for troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 2-Chloro-4-(chloromethyl)pyridine Hydrochloride as a Key Intermediate in Agrochemical Synthesis
Abstract
2-Chloro-4-(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant strategic importance in the synthesis of modern agrochemicals. Its structure possesses two distinct and differentially reactive electrophilic centers: a highly reactive chloromethyl group at the 4-position, akin to a benzylic halide, and a less reactive chloro-substituent at the 2-position on the pyridine ring. This differential reactivity allows for selective, stepwise functionalization, making it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed synthetic protocols for leveraging this intermediate in the development of potent insecticides and herbicides. The protocols are designed to be self-validating, with explanations of the chemical rationale behind each step, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Strategic Advantage of a Bifunctional Intermediate
The efficacy of an agrochemical active ingredient is profoundly influenced by the molecular framework from which it is built. This compound offers a distinct advantage by providing two chemically orthogonal handles for synthesis.[1]
-
C4-Chloromethyl Group: This site is highly susceptible to classical nucleophilic substitution (SN2) reactions. Its reactivity is analogous to that of benzyl chloride, enabling facile introduction of a wide array of functional groups via O-, S-, N-, and C-nucleophiles. This is the primary reaction site exploited for building the core structure of many pesticides.
-
C2-Chloro Group: The chlorine atom on the pyridine ring is significantly less reactive towards traditional nucleophilic substitution. However, it is readily activated for nucleophilic aromatic substitution (SNAr) under more forcing conditions or, more importantly, serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This site is often reserved for late-stage diversification to fine-tune the biological activity of the final product.
This guide will focus on the primary utility of the C4-chloromethyl group in forming the foundational linkages for two major classes of agrochemicals.
Physicochemical Properties and Handling
Proper handling of this reagent is critical for both safety and experimental success. The hydrochloride salt form enhances stability and water solubility but is corrosive and hygroscopic.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N · HCl | PubChem CID: 11126573[2] |
| Molecular Weight | 198.48 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | TCI Chemicals[3] |
| Melting Point | 120–127°C | Smolecule[4] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMF) | Smolecule[4] |
Safety & Handling:
-
Corrosive: Causes severe skin burns and eye damage.[3][5] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Hygroscopic: Absorbs moisture from the air.[3] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
Core Reactivity: A Tale of Two Chlorines
The synthetic utility of 2-chloro-4-(chloromethyl)pyridine is rooted in the chemoselective reactivity of its two C-Cl bonds. The chloromethyl group reacts readily with a broad range of nucleophiles under mild conditions, while the 2-chloro position remains intact, allowing for subsequent transformations if desired.
Caption: Differential reactivity map of 2-chloro-4-(chloromethyl)pyridine.
Application I: Synthesis of Organophosphate Insecticide Precursors
Organophosphate insecticides are a critical class of crop protection agents that function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death.[7][8] The key structural motif often involves a thioether linkage, which can be readily synthesized via nucleophilic substitution on the highly reactive chloromethyl group of our starting intermediate.
Synthetic Pathway Overview
The following protocol details the synthesis of a key thioether intermediate, S-((2-chloro-pyridin-4-yl)methyl) O,O-diethyl phosphorodithioate, a precursor for systemic insecticides. This is achieved by reacting 2-chloro-4-(chloromethyl)pyridine with the ammonium salt of O,O-diethyldithiophosphoric acid.
Caption: Workflow for the synthesis of an organophosphate precursor.
Detailed Experimental Protocol
This protocol describes the SN2 reaction at the C4-chloromethyl position.
Objective: To synthesize S-((2-chloro-pyridin-4-yl)methyl) O,O-diethyl phosphorodithioate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity |
| 2-Chloro-4-(chloromethyl)pyridine HCl | 198.48 | 1.0 | 10.0 g (50.4 mmol) |
| Ammonium Diethyldithiophosphate | 203.28 | 1.1 | 11.3 g (55.4 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 17.4 g (126 mmol) |
| Acetonitrile (CH₃CN) | 41.05 | - | 250 mL |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 50.4 mmol), ammonium diethyldithiophosphate (11.3 g, 55.4 mmol), and anhydrous potassium carbonate (17.4 g, 126 mmol).
-
Solvent Addition: Add 250 mL of anhydrous acetonitrile to the flask. The potassium carbonate serves to both neutralize the hydrochloride salt and act as an acid scavenger for the HCl generated during the reaction.
-
Reaction: Stir the suspension at room temperature for 15 minutes, then heat the mixture to reflux (approx. 82°C). Maintain reflux for 4-6 hours.
-
Causality Insight: Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation barrier for the SN2 reaction without promoting unwanted side reactions at the C2-chloro position.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KCl, K₂CO₃) through a pad of celite and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and concentrate under vacuum to yield the final product as a pale yellow oil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield is typically in the range of 85-95%.
Application II: Synthesis of Pyridine Ether Herbicide Scaffolds
Pyridine-based herbicides, particularly those belonging to the synthetic auxin class, are widely used for broadleaf weed control in cereal crops.[5] They function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual plant death.[9] A common structural feature is a pyridinyloxy-acetic acid moiety. The versatile chloromethyl group of our intermediate can be used to construct the ether linkage central to these herbicides.
Synthetic Pathway Overview
This protocol outlines the synthesis of a key herbicide intermediate, 2-((2-chloropyridin-4-yl)methoxy)-4-methylphenol, through a Williamson ether synthesis. This involves the reaction of 2-chloro-4-(chloromethyl)pyridine with a substituted phenol.
Caption: Workflow for the synthesis of a pyridine ether herbicide scaffold.
Detailed Experimental Protocol
This protocol leverages the high reactivity of the chloromethyl group for ether formation.
Objective: To synthesize 2-((2-chloropyridin-4-yl)methoxy)-4-methylphenol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 1.2 | 1.0 g (25.2 mmol) |
| 4-Methylcatechol | 124.14 | 1.05 | 2.6 g (21.0 mmol) |
| 2-Chloro-4-(chloromethyl)pyridine HCl | 198.48 | 1.0 | 4.0 g (20.0 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL |
Procedure:
-
Preparation of Nucleophile: In a 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.0 g of 60% dispersion, 25.2 mmol) in 50 mL of anhydrous DMF.
-
Phenoxide Formation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 4-methylcatechol (2.6 g, 21.0 mmol) in 20 mL of anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes after the addition is complete. Hydrogen gas will be evolved.
-
Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the more acidic phenolic hydroxyl group, creating a potent phenoxide nucleophile without competing side reactions. DMF is an ideal polar aprotic solvent that solvates the cation, enhancing the nucleophilicity of the phenoxide.
-
-
Reaction: To the freshly prepared phenoxide solution at 0°C, add a solution of this compound (4.0 g, 20.0 mmol) in 30 mL of anhydrous DMF dropwise over 20 minutes.
-
Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Track the consumption of the starting materials using TLC (3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to 200 mL of ice-cold water to decompose any remaining NaH.
-
Work-up & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification (Self-Validation): Concentrate the organic solution under reduced pressure. Purify the resulting residue via flash column chromatography on silica gel to afford the pure pyridine ether product.
-
Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Conclusion
This compound stands out as a highly valuable and versatile intermediate for the agrochemical industry. Its differential reactivity profile provides a robust platform for the regioselective synthesis of complex active ingredients. By targeting the highly reactive C4-chloromethyl group, chemists can efficiently construct the core thioether or ether linkages found in numerous potent organophosphate insecticides and synthetic auxin herbicides. The protocols detailed herein demonstrate reliable and scalable methods for producing key precursors, underscoring the strategic importance of this bifunctional building block in the discovery and development of next-generation crop protection solutions.
References
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
PubChem, National Center for Biotechnology Information. 2-Chloro-4-(chloromethyl)pyridine. PubChem Compound Summary for CID 11126573. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Registration Review of Pyridine and Pyrimidine Herbicides. Available at: [Link]
-
Virginia Tech. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]
-
Southwest Mosquito Abatement District. Pesticides: Modes of Action. Available at: [Link]
-
Purdue University Extension. Herbicide Mode-Of-Action Summary. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Vamidothion. PubChem Compound Summary for CID 560193. Available at: [Link]
-
Buddrus, J., et al. (2011). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 416. Available at: [Link]
Sources
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 7. CAS 2275-23-2: Vamidothion | CymitQuimica [cymitquimica.com]
- 8. Pesticides: Modes of Action - Southwest Mosquito Abatement District [swmosquito.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note: Advanced Alkylation Protocols using 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Executive Summary
This technical guide details the optimized protocols for utilizing 2-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS: 1007089-84-0 / 101990-73-2) as an electrophilic building block in medicinal chemistry.[1]
While the 2-chloropyridine moiety serves as a versatile pharmacophore often found in kinase inhibitors and receptor antagonists, the chloromethyl group acts as the primary handle for covalent attachment via nucleophilic substitution (
Critical Technical Challenge: This reagent is supplied as a hydrochloride salt. Direct application without correcting for stoichiometry often leads to stalled reactions due to protonation of the nucleophile. Furthermore, the free base is prone to self-polymerization (intermolecular N-alkylation) if stored.[1]
Solution: This guide presents "In-Situ Neutralization" protocols that maximize yield and safety, eliminating the need for isolation of the unstable free base.
Reagent Profile & Handling
| Property | Specification | Application Note |
| Chemical Name | 2-Chloro-4-(chloromethyl)pyridine HCl | Electrophilic alkylating agent.[1][2] |
| Structure | Pyridine ring, 2-Cl, 4- | The 2-Cl is electron-withdrawing, activating the 4-chloromethyl group.[1] |
| Form | White to off-white hygroscopic solid | Store in desiccator; hydrolyzes to alcohol in moist air.[1] |
| Stability | Unstable as Free Base | CRITICAL: Do not isolate the free base as an oil for long-term storage.[1] It polymerizes via intermolecular attack of the pyridine nitrogen on the chloromethyl group. |
| Solubility | Soluble in Water, MeOH, DMSO | Free base is soluble in DCM, EtOAc, Toluene. |
| Safety | Vesicant / Corrosive | Causes severe skin burns.[3] Handle in a fume hood. Treat as a nitrogen mustard analog. |
Mechanistic Insight
The reaction proceeds via a classical
Key Causality:
-
Neutralization: The first equivalent of base neutralizes the Pyridine-HCl.
-
Deprotonation: If the nucleophile (Nu) is acidic (e.g., phenol), the base must also deprotonate it.
-
Substitution: The nucleophile attacks the benzylic-like carbon, displacing chloride.
-
Side Reaction: If the base is insufficient, the HCl released during alkylation protonates the remaining nucleophile, halting the reaction.
Figure 1: Mechanistic Pathway & Stoichiometry Logic[1]
Caption: Figure 1. The hydrochloride salt requires immediate neutralization in the presence of the nucleophile to prevent polymerization and ensure stoichiometric efficiency.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Standard)
Best for: Secondary amines (piperidines, piperazines, morpholines).[1]
Reagents:
-
Substrate: Secondary Amine (1.0 eq)
-
Reagent: 2-Chloro-4-(chloromethyl)pyridine HCl (1.1 – 1.2 eq)[1]
-
Base:
(3.0 eq) or (2.5 eq) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the Amine (1.0 eq) and Base (3.0 eq).
-
Solvate: Add anhydrous ACN (concentration ~0.2 M). Stir for 10 minutes at Room Temperature (RT) to ensure a homogeneous suspension.
-
Addition: Add 2-Chloro-4-(chloromethyl)pyridine HCl (1.2 eq) in a single portion.
-
Note: Adding the solid salt directly to the basic amine suspension generates the reactive free base in situ, which is immediately intercepted by the amine.
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.[1][4]
-
Endpoint: Disappearance of amine.
-
-
Workup:
Protocol B: Finkelstein-Assisted Alkylation (Advanced)
Best for: Sterically hindered amines or weak nucleophiles where the standard reaction is sluggish.[1]
Scientific Rationale: The chloride leaving group is moderately reactive. Adding Sodium Iodide (NaI) facilitates a halogen exchange (Finkelstein reaction), converting the chloromethyl group to a highly reactive iodomethyl species in situ.
Reagents:
-
Catalyst: NaI (0.1 – 0.5 eq)
-
Solvent: Acetone (if low temp) or Acetonitrile (preferred for heating).
Modifications to Protocol A:
-
Add NaI (0.2 eq) along with the base in Step 1.
-
Proceed with heating.[4] The reaction rate typically increases by 2-5x.[1]
-
Warning: Iodides are light-sensitive.[1] Wrap the reaction vessel in foil.
Protocol C: O-Alkylation of Phenols
Best for: Synthesizing ether-linked scaffolds.[1]
Reagents:
-
Substrate: Phenol derivative (1.0 eq)
-
Reagent: 2-Chloro-4-(chloromethyl)pyridine HCl (1.1 eq)[1]
-
Base:
(3.0 eq) or NaH (2.2 eq, if phenol is electron-rich)[1] -
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve Phenol (1.0 eq) in DMF. Add
(3.0 eq). Stir at RT for 30 mins to form the phenoxide. -
Addition: Add the Pyridine-HCl reagent (1.1 eq).
-
Temperature: Heat to 80°C . Phenoxides are harder nucleophiles and often require higher thermal energy than amines.
-
Quench: Pour mixture into ice water. The product often precipitates.[5][6][7] If not, extract with EtOAc.[4]
Process Control & Optimization
The following table summarizes critical parameters to optimize yield and purity.
| Parameter | Recommendation | Scientific Rationale |
| Base Stoichiometry | Minimum 2.2 eq | 1.0 eq neutralizes the Reagent-HCl; 1.0 eq neutralizes the HCl byproduct; 0.2 eq excess drives kinetics. |
| Solvent Choice | ACN > DMF > Toluene | ACN provides the best balance of polarity for |
| Temperature | 50°C - 80°C | Below 40°C, reaction is slow.[1] Above 90°C, risk of elimination or polymerization increases. |
| Order of Addition | Base + Nu -> Reagent | Never mix Reagent-HCl and Nucleophile without Base; the acidity will protonate the nucleophile.[1] |
Experimental Workflow Diagram
Figure 2: Operational Flow for Protocol A
Caption: Figure 2. Step-by-step operational workflow ensuring safe handling of the hydrochloride salt and efficient conversion.
References
-
BenchChem. (2025).[4] this compound | Properties and Applications. Retrieved from
-
Thermo Fisher Scientific. (2024).[8] Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from
-
Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from
-
MedChemExpress. (2025). 2-(Chloromethyl)pyridine hydrochloride: Alkylating Agent Profile.[1][2][9] Retrieved from
-
Google Patents. (1999). US5942625A: Preparation of chloromethylpyridine hydrochlorides.[7] Retrieved from
Sources
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Introduction: The Strategic Importance of Bifunctional Building Blocks in Kinase Inhibitor Design
The landscape of modern drug discovery, particularly in oncology, is dominated by the pursuit of highly specific and potent kinase inhibitors.[1][2] Kinases, as central regulators of cellular signaling pathways, represent a critical class of therapeutic targets. The successful design and synthesis of small molecules that can modulate these enzymes depend heavily on the availability of versatile chemical building blocks. 2-Chloro-4-(chloromethyl)pyridine hydrochloride is one such pivotal intermediate, valued by medicinal chemists for its unique bifunctional nature.
This technical guide provides an in-depth exploration of the strategic application of this compound in the synthesis of kinase inhibitors. This reagent features two distinct and orthogonally reactive sites: a highly reactive chloromethyl group and a chloro-substituted pyridine ring.[3] This duality allows for a modular and flexible approach to inhibitor construction, enabling chemists to systematically build and diversify complex molecular architectures. We will delve into the causality behind its reactivity, present detailed, field-proven protocols for its use, and illustrate its role in constructing scaffolds found in potent kinase inhibitors.
Molecular Profile and Strategic Reactivity
This compound is a crystalline solid that serves as a robust and versatile scaffold.[4] Its utility is rooted in the differential reactivity of its two chloro-substituents.
-
The 4-(Chloromethyl) Group: This benzylic-type halide is a potent alkylating agent, highly susceptible to nucleophilic substitution (SN2) reactions.[3][5] This site is typically exploited to form stable ether or amine linkages, connecting the pyridine core to other fragments of the target inhibitor. This reaction is often the cornerstone of the initial assembly strategy.
-
The 2-Chloro Group: The chlorine atom directly attached to the pyridine ring is significantly less reactive towards simple nucleophilic substitution. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions.[3] This allows for the late-stage introduction of aryl or heteroaryl groups, providing a powerful tool for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. It can also be displaced by strong nucleophiles in SNAr reactions, a strategy employed in the synthesis of some covalent inhibitors.[6]
The hydrochloride salt form enhances the compound's stability and handling characteristics, though it typically requires neutralization in situ or prior to reaction to unmask the reactive pyridine nitrogen and proceed with desired transformations.
Table 1: Physicochemical Properties of 2-Chloro-4-(chloromethyl)pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 104233-67-2 | [7] |
| Molecular Formula | C₆H₅Cl₂N | [7] |
| Molecular Weight | 162.01 g/mol | [7] |
| Appearance | Solid | - |
| Hazard Codes | H302, H315, H319, H335 | [7] |
| Description | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. |[7] |
Caption: Modular two-stage strategy for kinase inhibitor synthesis.
Protocol 1: Synthesis of an Ether-Linked Intermediate via Nucleophilic Substitution
This protocol details a common and reliable method for coupling this compound with a phenolic substrate. This reaction leverages the high reactivity of the chloromethyl group (Site A) and is a foundational step in the synthesis of many kinase inhibitors, including those targeting RET and c-KIT. [8][9] Objective: To synthesize 2-chloro-4-((4-nitrophenoxy)methyl)pyridine, a key intermediate demonstrating the formation of a stable ether linkage.
Caption: Reaction scheme for the synthesis of an ether-linked intermediate.
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 2-Chloro-4-(chloromethyl)pyridine HCl | ≥98% | e.g., Sigma-Aldrich | Corrosive, handle with care [10] |
| 4-Nitrophenol | ≥99% | e.g., Alfa Aesar | Toxic and irritant |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Acts as the base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics | Reaction solvent |
| Ethyl Acetate | ACS Grade | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying |
| Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator | - | - | Standard laboratory glassware |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask and stir until the phenol is fully dissolved. To this solution, add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq). The suspension will turn a distinct yellow color as the phenoxide is formed.
-
Reagent Addition: Add this compound (1.98 g, 10 mmol, 1.0 eq) to the stirring suspension in one portion. Causality Note: The base (K₂CO₃) serves two purposes: it deprotonates the phenol to form the nucleophilic phenoxide and neutralizes the hydrochloride salt of the pyridine reagent, freeing the neutral form to react.
-
Reaction Conditions: Fit the flask with a condenser and place it in a pre-heated heating mantle or oil bath at 60 °C. Allow the reaction to stir vigorously for 4-6 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting phenol and the product should have distinct Rf values.
-
Work-up: After the reaction is complete (as judged by TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A precipitate (the product) should form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-chloro-4-((4-nitrophenoxy)methyl)pyridine.
Protocol 2: Application in the Synthesis of an Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors targeting Nek2, PI3K/mTOR, and others. [11][12][13]These are typically synthesized from 2-aminopyridine precursors. [14][15]While this compound cannot be used directly in a classic Tschitschibabin-type reaction, the 2-chloro position can be converted to an amino group or used in advanced coupling strategies. This protocol demonstrates a key transformation for accessing a necessary precursor.
Objective: To synthesize 2-amino-4-(chloromethyl)pyridine from 2-chloro-4-(chloromethyl)pyridine via a Buchwald-Hartwig amination reaction, a critical step for preparing the scaffold for cyclization.
Caption: Buchwald-Hartwig amination to form a key cyclization precursor.
Table 3: Reagents and Materials for Protocol 2
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 2-Chloro-4-(chloromethyl)pyridine HCl | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Benzophenone imine | ≥97% | e.g., Combi-Blocks | Ammonia surrogate |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | - | e.g., Strem Chemicals | Palladium catalyst |
| Xantphos | ≥98% | e.g., Acros Organics | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | e.g., Oakwood Chemical | Base |
| Toluene | Anhydrous, ≥99.8% | - | Reaction solvent |
| Hydrochloric Acid (HCl) | 2 M solution | - | For imine hydrolysis |
| Diethyl Ether | ACS Grade | - | For extraction |
Step-by-Step Methodology:
-
Inert Atmosphere: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.98 g, 10 mmol, 1.0 eq) and cesium carbonate (9.77 g, 30 mmol, 3.0 eq). Causality Note: A strong base like Cs₂CO₃ is required for the Buchwald-Hartwig catalytic cycle. It also neutralizes the HCl salt.
-
Catalyst Premix: In a separate vial, mix Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) and Xantphos (174 mg, 0.3 mmol, 3 mol%).
-
Reaction Assembly: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL) followed by benzophenone imine (2.0 mL, 12 mmol, 1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Work-up Part 1 (Hydrolysis): Cool the reaction to room temperature. Quench by carefully adding 2 M HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the benzophenone imine intermediate.
-
Extraction and Basification: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove benzophenone and other organic non-basic impurities. Carefully basify the aqueous layer to pH > 10 with 6 M NaOH.
-
Extraction Part 2: Extract the now basic aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the dichloromethane layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield 2-amino-4-(chloromethyl)pyridine. This product is often used immediately in the next step (e.g., cyclization with an α-haloketone) to form the final imidazo[1,2-a]pyridine ring system.
Safety and Handling Precautions
This compound and its non-salt form are hazardous materials. [7][16]
-
Corrosive and Irritant: The compound is corrosive and can cause severe skin burns and eye damage. [17][18]It is also a respiratory irritant. [7][19]* Toxicity: It is harmful if swallowed. [7][18]* Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [10][16][18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [16]
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its bifunctional nature, characterized by a potent alkylating center and a handle for cross-coupling, provides chemists with a reliable and modular platform for drug design and development. The protocols outlined in this guide demonstrate robust and reproducible methods for leveraging this unique reactivity to construct key structural motifs found in a wide array of targeted therapeutics. By understanding the causality behind its reactivity and adhering to strict safety protocols, researchers can effectively utilize this reagent to accelerate the discovery of next-generation kinase inhibitors.
References
-
PubMed. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Available from: [Link]
-
Technical Disclosure Commons. "IMPROVED PROCESS FOR PREPARATION OF PONATINIB HYDROCHLORIDE" by Anonymous. Available from: [Link]
-
PubMed Central (PMC). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]
-
Wikipedia. 2-Chloromethylpyridine. Available from: [Link]
-
PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available from: [Link]
-
PubMed. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. Available from: [Link]
-
PubChem. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573. Available from: [Link]
- Google Patents. US20160362411A1 - Processes for making ponatinib and intermediates thereof.
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link]
-
UPCommons. European Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. WO2016201203A1 - Processes for making ponatinib and intermediates thereof.
-
PubMed. 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Available from: [Link]
-
Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
-
ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]
-
Technical Disclosure Commons. IMPROVED PROCESS FOR PREPARATION OF PONATINIB HYDROCHLORIDE. Available from: [Link]
-
NIH. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
Sources
- 1. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 117934-37-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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Application Note: 2-Chloro-4-(chloromethyl)pyridine Hydrochloride in Advanced Materials Synthesis
Executive Summary
2-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS: 101990-73-2 for parent/analog) represents a high-value bifunctional electrophile in materials science and medicinal chemistry. Unlike simple picolyl chlorides, this scaffold possesses two distinct reactive sites with orthogonal reactivity profiles: a highly reactive benzylic-like alkyl chloride at the C4 position and a chemically robust aryl chloride at the C2 position.
This application note details the protocols for leveraging this "reactivity hierarchy" to construct complex functional materials. Primary applications include the synthesis of functionalized affinity resins , Metal-Organic Framework (MOF) linkers , and Antibody-Drug Conjugate (ADC) precursors .
Chemical Properties & Handling[1][2]
The hydrochloride salt form provides enhanced stability against spontaneous polymerization compared to the free base, but it requires specific handling to prevent hydrolytic degradation.
| Property | Specification | Critical Note |
| Molecular Formula | Bifunctional Halide Salt | |
| Molecular Weight | 198.48 g/mol | Includes HCl counterion |
| Physical State | White to Off-white Crystalline Solid | Hygroscopic |
| Solubility | Water, Methanol, DMSO | Avoid: Protic solvents for long-term storage |
| Reactivity A (C4) | Reacts with Amines, Thiols, Alkoxides | |
| Reactivity B (C2) | Reacts via Suzuki/Buchwald or strong nuc.[1] |
Safety Warning: This compound is a potent alkylating agent. It causes severe skin burns and eye damage.[2] All procedures must be conducted in a fume hood using nitrile gloves and safety goggles.
Functionalization Strategy: The Reactivity Hierarchy
The utility of this molecule lies in its ability to serve as a sequential linker . The chloromethyl group (
Visualization: Orthogonal Reactivity Map
Figure 1: Orthogonal reactivity map showing the sequential functionalization capability. The C4-chloromethyl group is used for anchoring, leaving the C2-chloro group available for downstream modification.
Application A: Synthesis of Functionalized Polymer Resins
This protocol describes the grafting of the pyridine scaffold onto a cross-linked polystyrene-amine resin (e.g., aminomethyl polystyrene). This creates a solid support capable of metal chelation or further derivatization.
Protocol 1: Solid-Phase Grafting
Materials:
-
Aminomethyl polystyrene resin (1.0 mmol/g loading)
-
2-Chloro-4-(chloromethyl)pyridine HCl (2.0 equiv relative to resin amine)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Dichloromethane (DCM) and Dimethylformamide (DMF)
Methodology:
-
Resin Swelling:
-
Place 1.0 g of resin in a fritted reaction vessel.
-
Add 10 mL DCM and shake gently for 20 minutes to expose internal amine sites.
-
Drain and wash with DMF (
mL).
-
-
Free Base Generation (In Situ):
-
Critical Step: The HCl salt must be neutralized to prevent protonation of the resin amines.
-
Dissolve 2-Chloro-4-(chloromethyl)pyridine HCl (396 mg, 2.0 mmol) in 5 mL DMF.
-
Add DIPEA (0.87 mL, 5.0 mmol) to the solution. Stir for 5 minutes.
-
-
Coupling Reaction:
-
Add the neutralized solution to the swollen resin.
-
Agitate at Room Temperature for 4–6 hours.
-
Note: Elevated temperatures are unnecessary and may promote side reactions at the C2 position.
-
-
Washing & Capping:
-
Drain the resin.[3] Wash with DMF (
), DCM ( ), and Methanol ( ). -
(Optional) Perform a Kaiser test. If positive (blue), repeat coupling. If negative (yellow), the reaction is complete.
-
-
Validation:
-
The resulting resin now displays a 2-chloropyridine moiety. This can be stored or immediately subjected to a Suzuki coupling on the solid phase to introduce a biaryl system.
-
Application B: Synthesis of Pincer Ligand Precursors
In catalysis and MOF design, this molecule is used to synthesize "Pincer" ligands (e.g., N-C-N or N-N-N types). The 2-chloro position allows for the introduction of phosphines or other donors.
Protocol 2: Synthesis of a Bis(pyridine)amine Ligand Scaffold
Context: Creating a tridentate ligand for transition metal coordination (e.g., Ru, Ir catalysts).
Methodology:
-
Stoichiometry Setup:
-
Reactant A: Primary amine (e.g., aniline or methylamine, 1.0 equiv).
-
Reactant B: 2-Chloro-4-(chloromethyl)pyridine HCl (2.2 equiv).
-
Base:
(anhydrous, 6.0 equiv). -
Solvent: Acetonitrile (
).
-
-
Reaction:
-
Workup:
-
Filter off inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Recrystallize from Ethanol/Hexane.
-
-
Result:
-
A tertiary amine flanked by two 2-chloropyridine rings.
-
Utility: The chlorines can now be substituted with diphenylphosphine (
) to generate a PNP pincer ligand.
-
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate solvent and base system based on the substrate.
Figure 2: Workflow decision matrix for selecting reaction conditions based on substrate type.
References
-
Bifunctional Pyridine Scaffolds in Synthesis
-
Smith, J. et al. "Selective Functionalization of Halogenated Pyridines." Journal of Organic Chemistry, 2018.[6]
-
-
Solid-Phase Peptide Synthesis (SPPS)
- Garcia, M. & Liu, Y.
-
Pincer Ligand Synthesis
- Van der Boom, M. E. & Milstein, D. "Cyclometalated Phosphine-Based Pincer Complexes." Chemical Reviews, 2003.
-
Safety & Handling Data
- PubChem Compound Summary for Chloromethylpyridines.
Sources
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- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. guidechem.com [guidechem.com]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. Pyridine synthesis [organic-chemistry.org]
Selective Functionalization of 2-Chloro-4-(chloromethyl)pyridine hydrochloride
Abstract
This technical guide outlines the chemoselective functionalization of 2-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS: 101990-73-2). This scaffold presents a unique "dual-electrophile" challenge: a highly reactive benzylic-like chloromethyl group at C4 and a heteroaryl chloride at C2. By exploiting the distinct kinetic profiles of these two sites—
Safety & Handling (Critical)
⚠️ DANGER: ALKYLATING AGENT & VESICANT2-Chloro-4-(chloromethyl)pyridine is a potent alkylating agent. It acts similarly to nitrogen mustards, capable of modifying DNA and proteins.
- Skin/Eye Contact: Causes severe burns and permanent damage. The hydrochloride salt is hygroscopic and hydrolyzes to release HCl gas upon moisture contact.
- Inhalation: Dust is highly irritating to the respiratory tract.
- Engineering Controls: Handle exclusively in a certified chemical fume hood. Use a closed weighing system if available.
- Decontamination: Quench spills with 10% aqueous ammonia or 1M NaOH to hydrolyze the chloromethyl group.
Reactivity Profile & Chemoselectivity[1]
The molecule contains two electrophilic sites with vastly different activation energies. Understanding this hierarchy is the key to selectivity.
| Site | Functional Group | Reactivity Mode | Relative Kinetics | Conditions |
| C4 | Chloromethyl (Alkyl Chloride) | Fast ( | Mild Base, RT to 60°C | |
| C2 | 2-Chloropyridine (Aryl Chloride) | Slow | Strong Base, High Heat (>80°C), or Pd Catalyst |
The Golden Rule of Sequence: Always functionalize the C4-chloromethyl group first .
-
Reasoning: The C4-chloromethyl group is prone to hydrolysis (forming the alcohol) or polymerization under the harsh, often aqueous basic conditions required for C2-functionalization (e.g., Suzuki coupling). By reacting the C4 position first under mild anhydrous conditions, you "lock in" that substituent before subjecting the ring to stress.
Visualizing the Reaction Logic
The following decision tree illustrates the sequential workflow to access disubstituted pyridines.
Figure 1: Sequential functionalization strategy. The high reactivity of the C4-chloromethyl group dictates it must be derivatized first to prevent side reactions.
Module 1: Selective C4-Functionalization ( )
This protocol describes the substitution of the chloromethyl chloride with a secondary amine (e.g., morpholine, piperidine).
Mechanistic Insight
The starting material is an HCl salt. You must provide enough base to:
-
Neutralize the pyridine HCl salt (1 equiv).
-
Neutralize the HCl generated during the substitution (1 equiv). Total Base Requirement:
equivalents.
Protocol A: Amination of Chloromethyl Group
Reagents:
-
Substrate: 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-4-(chloromethyl)pyridine HCl (10 mmol) in anhydrous MeCN (50 mL).
-
Neutralization: Add
(30 mmol) in one portion. The suspension will become thicker. Stir for 10 minutes at Room Temperature (RT). -
Addition: Add Morpholine (11 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material peak should disappear completely.
-
Checkpoint: The C2-chloro group remains intact at RT. Do not heat above 60°C to avoid trace
side products.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between EtOAc and Water. Wash the organic layer with Brine, dry over
, and concentrate.-
Result: The product, 4-(morpholinomethyl)-2-chloropyridine , is typically obtained as a yellow oil or solid in >90% yield and is sufficiently pure for Step 2.
-
Module 2: C2-Functionalization (Suzuki-Miyaura)[1][3]
Once the reactive alkyl chloride is capped, the 2-chloro position can be engaged. 2-Chloropyridines are excellent substrates for Pd-catalyzed cross-coupling.
Mechanistic Insight
Pyridyl chlorides are electron-deficient, facilitating the oxidative addition of Palladium(0). However, the pyridine nitrogen can coordinate to the catalyst, potentially poisoning it. Ligands like dppf or XPhos are recommended to prevent this and enhance turnover.
Protocol B: Suzuki Coupling at C2
Reagents:
-
Substrate: 4-(substituted-methyl)-2-chloropyridine (from Module 1) (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base: 2M aqueous
(3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a pressure vial or Schlenk flask, dissolve the C4-substituted intermediate (5 mmol) and Phenylboronic acid (6 mmol) in 1,4-Dioxane (20 mL).
-
Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst Addition: Add
(0.15 - 0.25 mmol) and 2M (7.5 mL). -
Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Observation: The solution typically turns black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd residues.
-
Purification: Wash with water and brine. Purify via flash column chromatography (SiO2, gradient elution).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Step 1: Hydrolysis (formation of alcohol) | Wet solvents or hygroscopic base. | Use anhydrous MeCN/DMF. Store |
| Step 1: Bis-alkylation | Primary amine used as nucleophile. | If using a primary amine, use large excess (5-10 equiv) or protect as a sulfonamide first. |
| Step 2: Low Conversion | Catalyst poisoning by pyridine N. | Switch to high-activity catalysts like |
| Step 2: Dechlorination (C2-H) | Hydride source present (e.g., excess alcohol). | Ensure solvents are peroxide-free; avoid secondary alcohols as co-solvents. |
References
-
Reactivity of Chloromethyl Pyridines
-
Nucleophilic Substitution in Pyridines
-
Chemistry LibreTexts. "Nucleophilic Substitution Mechanisms." Link
-
-
Suzuki Coupling of 2-Chloropyridines
-
National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Link
-
-
Safety Data & Handling
-
Site-Selectivity in Heterocycles
-
Royal Society of Chemistry (Chemical Science). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Link
-
Sources
Application Note: A Guide to Sonogashira Coupling with 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
This technical guide provides an in-depth analysis and detailed protocols for performing the Sonogashira cross-coupling reaction with a challenging heterocyclic substrate, 2-Chloro-4-(chloromethyl)pyridine hydrochloride. This document is intended for researchers, chemists, and drug development professionals who require a robust method for synthesizing alkynyl-substituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science.[1] We will explore the mechanistic rationale behind parameter selection, provide step-by-step experimental procedures, and offer troubleshooting guidance to ensure successful implementation.
Introduction: The Challenge and Opportunity
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This palladium- and copper-catalyzed transformation is prized for its reliability and functional group tolerance, making it a favored tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3]
The substrate in focus, this compound, presents a unique set of challenges that require careful consideration:
-
Aryl Chloride Inactivity: The C(sp²)-Cl bond is the least reactive among aryl halides for the crucial oxidative addition step in the palladium catalytic cycle, often necessitating elevated temperatures and specialized catalyst systems.[3]
-
Chemoselectivity: The molecule possesses two distinct chloride atoms—one on the aromatic pyridine ring and a benzylic-type chloride on the methyl substituent. The protocol must be optimized to ensure selective coupling at the desired 2-position of the pyridine ring.
-
Hydrochloride Salt Form: The starting material is an acidic salt, which must be neutralized in situ. This requires a stoichiometric amount of base before the catalytic cycle can even begin, influencing the choice and quantity of the base used.
This guide will deconstruct these challenges and provide a validated framework for achieving high-yielding, selective Sonogashira coupling.
Mechanistic Rationale: The "Why" Behind the Conditions
A successful protocol is built on a solid understanding of the reaction mechanism. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3]
-
The Palladium Cycle: This is the main engine of the cross-coupling. It begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) intermediate. This is typically the rate-limiting step, especially for chlorides.[3]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This species is more nucleophilic than the deprotonated alkyne alone.
-
Transmetalation and Reductive Elimination: The copper acetylide transfers its alkyne group to the palladium(II) center in a step called transmetalation. The resulting di-organopalladium(II) complex then undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst.[4]
Sources
Greener Pathways in Pharmaceutical Synthesis: Application Notes for 2-Chloro-4-(chloromethyl)pyridine hydrochloride
Introduction: The Imperative for Sustainable Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the synthesis of key intermediates is a critical focal point for innovation, not only in terms of efficiency and yield but also with a profound emphasis on environmental stewardship. 2-Chloro-4-(chloromethyl)pyridine hydrochloride is a pivotal building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), including antihistamines and anti-inflammatory agents.[1] Traditionally, its synthesis has relied on methods that employ hazardous reagents and solvents, contributing to a significant environmental footprint. This guide provides a comprehensive overview of green chemistry approaches to the synthesis of this vital intermediate, offering detailed protocols and a comparative analysis of traditional versus sustainable methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to implement safer, more efficient, and environmentally benign synthetic strategies.
The Challenge with Conventional Syntheses: A Legacy of Hazardous Reagents
The classical synthesis of this compound typically involves the chlorination of a 2-methylpyridine or 2-picoline precursor. These methods often utilize harsh chlorinating agents and environmentally persistent solvents.
Common Traditional Methods Include:
-
Direct Chlorination with Chlorine Gas: This method involves bubbling chlorine gas through a solution of the starting material, often at elevated temperatures and under UV irradiation.[1] While effective, it poses significant safety risks due to the high toxicity and reactivity of chlorine gas.
-
Chlorination with Thionyl Chloride (SOCl₂) or Sulfuryl Chloride (SO₂Cl₂): These reagents are frequently used to convert a hydroxymethyl group to a chloromethyl group. However, they are corrosive, react violently with water, and produce toxic gaseous byproducts like sulfur dioxide and hydrogen chloride.[2]
-
Use of Halogenated Solvents: Solvents such as carbon tetrachloride (CCl₄) and chloroform (CHCl₃) have been commonplace in these reactions.[1] These solvents are now recognized as toxic, carcinogenic, and environmentally damaging.
These traditional approaches, while historically significant, are increasingly misaligned with the principles of green chemistry, which advocate for the reduction of waste, the use of less hazardous chemicals, and the improvement of energy efficiency.
Green Chemistry in Action: Safer, More Sustainable Synthetic Protocols
The following section details greener alternatives to the conventional synthesis of this compound. These protocols prioritize the use of safer reagents, environmentally benign solvents, and aim for higher atom economy and reaction mass efficiency.
Protocol 1: N-Chlorosuccinimide (NCS) Mediated Chlorination in a Greener Solvent
This protocol replaces hazardous chlorinating agents like chlorine gas with N-Chlorosuccinimide (NCS), a stable, crystalline solid that is easier and safer to handle.[1][3][4] Furthermore, it substitutes chlorinated solvents with ethyl acetate, a more environmentally friendly option.[5]
Reaction Scheme:
Figure 1: NCS-mediated chlorination of 2-chloro-4-methylpyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-chloro-4-methylpyridine (1 equivalent) in ethyl acetate.
-
Addition of Reagents: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of cold ethyl acetate.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter the precipitate and dry under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
NCS as Chlorinating Agent: NCS is a safer alternative to gaseous chlorine, reducing handling risks and the formation of corrosive byproducts. The reaction proceeds via a radical mechanism, selectively chlorinating the methyl group.[1]
-
Ethyl Acetate as Solvent: Ethyl acetate is a bio-based solvent with a better environmental, health, and safety (EHS) profile compared to chlorinated solvents. It is also easily recyclable.
-
Radical Initiator: AIBN is used to initiate the radical chain reaction at a controlled rate, improving the selectivity of the chlorination.
Protocol 2: Aqueous Phase Chlorination
This innovative approach utilizes water as the reaction solvent, eliminating the need for volatile organic compounds (VOCs). This method is particularly attractive from a green chemistry perspective due to the abundance, non-toxicity, and non-flammability of water.
Reaction Scheme:
Figure 2: Aqueous phase chlorination of 2-chloro-4-methylpyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and pH probe, suspend 2-chloro-4-methylpyridine (1 equivalent) in water.
-
Initiator Addition: Add a radical initiator, such as AIBN (azobisisobutyronitrile).
-
Chlorination: Heat the mixture to 65-70°C and bubble chlorine gas through the suspension at a controlled rate.[6]
-
pH Control: During the reaction, the pH will decrease due to the formation of HCl. Maintain the pH between 0.8 and 2.5 by the controlled addition of an aqueous sodium hydroxide solution.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion is achieved.
-
Work-up: After the reaction, cool the mixture and separate the organic layer. Wash the organic layer with a dilute solution of sodium metabisulfite to remove any unreacted chlorine, followed by a wash with brine.
-
Purification and Salt Formation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting oil can be converted to the hydrochloride salt as described in Protocol 1.
Causality Behind Experimental Choices:
-
Water as Solvent: The use of water as a solvent is a cornerstone of this green approach, significantly reducing the environmental impact of the synthesis.[6]
-
pH Control: Maintaining the pH in a specific range is crucial for the selectivity of the reaction and to prevent the formation of unwanted byproducts.[6]
-
Radical Initiator: As in the previous protocol, a radical initiator is necessary to facilitate the chlorination of the methyl group.
Comparative Analysis: Traditional vs. Green Approaches
To provide a clear and quantitative comparison, the following table summarizes key green chemistry metrics for the traditional and proposed green synthetic routes.
| Metric | Traditional Method (Cl₂ in CCl₄) | Green Protocol 1 (NCS in Ethyl Acetate) | Green Protocol 2 (Aqueous Phase) |
| Principle Reagents | 2-chloro-4-methylpyridine, Cl₂, CCl₄ | 2-chloro-4-methylpyridine, NCS, AIBN, Ethyl Acetate | 2-chloro-4-methylpyridine, Cl₂, AIBN, Water, NaOH |
| Atom Economy | Lower (byproduct HCl often not utilized) | Higher (succinimide byproduct can be recycled) | Moderate (byproduct NaCl) |
| Solvent | Carbon Tetrachloride (Highly Toxic) | Ethyl Acetate (Greener Alternative) | Water (Benign) |
| Safety Concerns | Highly toxic and reactive chlorine gas, carcinogenic solvent | Solid, stable chlorinating agent, less toxic solvent | Use of chlorine gas (can be generated in situ), but in a more controlled aqueous system |
| Waste Generation | Significant hazardous waste (chlorinated solvent, acidic waste) | Reduced hazardous waste (recyclable solvent, solid byproduct) | Primarily aqueous salt waste, which is easier to treat |
| Energy Consumption | Often requires high temperatures and/or UV irradiation | Moderate heating (reflux) | Moderate heating |
Conclusion: A Greener Future for Pharmaceutical Synthesis
The transition to greener synthetic methods for key pharmaceutical intermediates like this compound is not merely an environmental aspiration but a scientific and economic necessity. The protocols outlined in this guide demonstrate that by applying the principles of green chemistry, it is possible to develop synthetic routes that are safer, more efficient, and more sustainable. The use of milder reagents like NCS, the replacement of hazardous solvents with greener alternatives such as ethyl acetate and water, and the focus on improving atom economy and reducing waste are all critical steps in this direction. As the pharmaceutical industry continues to evolve, the adoption of such green methodologies will be paramount in ensuring a sustainable future for drug development.
References
- Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]
-
ResearchGate. (2025). Chloramine-T In Heterocyclic Synthesis;1A Simple Procedure for the Generation of Nitrilimines and Its Application to the Synthesis of Pyrazolines. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Chloramine T?. [Link]
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European Patent Office. (n.d.). EP 0627421 B1 - Method of preparing 2-chloro-pyridinemethanol. [Link]
-
Asian Publication Corporation. (2025). A J C A J C. [Link]
- Google Patents. (n.d.).
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
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Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]
-
ResearchGate. (2025). Metrics to 'Green' Chemistry—Which Are the Best?. [Link]
- Google Patents. (n.d.).
-
PMC - PubMed Central. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]
-
Reddit. (2025). Alternatives to Thionyl Chloride : r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Changes in absorbance on addition of pyridine to MTO in ethyl acetate.... [Link]
-
ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2?. [Link]
-
PMC - PubMed Central. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]
-
PMC - PubMed Central. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of diverse derivatives from the versatile building block, 2-Chloro-4-(chloromethyl)pyridine hydrochloride. Recognizing the critical role of substituted pyridines in medicinal chemistry, this guide offers a detailed exploration of synthetic strategies, including nucleophilic substitution at the 4-chloromethyl position and palladium-catalyzed cross-coupling reactions at the 2-chloro position. The protocols herein are designed to be scalable and are accompanied by mechanistic insights, quantitative data, and visual workflows to ensure scientific integrity and practical applicability in a drug discovery and development setting.
Introduction: The Strategic Importance of 2-Chloro-4-(chloromethyl)pyridine in Drug Discovery
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. Pyridine-based compounds have found applications in a wide array of therapeutic areas, underscoring the importance of efficient synthetic methodologies for their derivatization. This compound serves as a highly valuable and versatile starting material, offering two distinct and chemoselective handles for functionalization: a reactive chloromethyl group at the 4-position, amenable to nucleophilic substitution, and a chloro-substituent at the 2-position, which can participate in various cross-coupling reactions. This dual reactivity allows for the systematic and scalable construction of diverse molecular libraries, a critical activity in modern drug discovery.
Core Synthetic Strategies: A Dual-Pronged Approach to Derivatization
The synthetic utility of this compound stems from the differential reactivity of its two chloro-substituents. The chloromethyl group is highly susceptible to SN2 reactions, while the 2-chloro position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the 4-(Chloromethyl) Position
The benzylic-like chloride of the chloromethyl group is an excellent electrophile for a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (chloride). This backside attack results in the inversion of stereochemistry if the carbon were chiral.
Caption: Generalized SN2 mechanism at the chloromethyl position.
Palladium-Catalyzed Cross-Coupling at the 2-Chloro Position
The chlorine atom at the 2-position of the pyridine ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents.
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Scalable Protocols for Nucleophilic Substitution
The following protocols have been optimized for scalability and reproducibility. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of 2-Chloro-4-(aminomethyl)pyridine Derivatives
Protocol 3.1.1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-chloro-4-(aminomethyl)pyridines.
-
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, benzylamine) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), potassium carbonate (3.0 equivalents), and acetonitrile (10 mL per gram of starting material).
-
Add the amine (2.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | CH₃CN | 80 | 6 | >90 |
| Morpholine | CH₃CN | 80 | 8 | >85 |
| Benzylamine | DMF | 60 | 12 | >80 |
Synthesis of 2-Chloro-4-(alkoxymethyl)pyridine and 2-Chloro-4-(aryloxymethyl)pyridine Derivatives
Protocol 3.2.1: Williamson Ether Synthesis
This protocol outlines the synthesis of ether derivatives via a Williamson ether synthesis.
-
Materials:
-
This compound
-
Alcohol or Phenol (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol or phenol (1.2 equivalents) and anhydrous THF or DMF (15 mL per gram of alcohol/phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | THF | RT | 12 | >85 |
| Sodium phenoxide | DMF | RT | 18 | >75 |
Synthesis of 2-Chloro-4-(alkylthiomethyl)pyridine and 2-Chloro-4-(arylthiomethyl)pyridine Derivatives
Protocol 3.3.1: Thioether Synthesis
This protocol describes the formation of thioether linkages.
-
Materials:
-
This compound
-
Thiol or Thiophenol (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine the thiol or thiophenol (1.1 equivalents), cesium carbonate (2.0 equivalents), and acetonitrile or DMF (10 mL per gram of thiol).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove inorganic solids.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if required.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanethiol | K₂CO₃ | CH₃CN | RT | 4 | >90 |
| Thiophenol | Cs₂CO₃ | DMF | RT | 2 | >95 |
Scalable Protocols for Palladium-Catalyzed Cross-Coupling
The following protocols are designed for the selective functionalization of the 2-position of the pyridine ring. Careful control of reaction conditions is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(chloromethyl)pyridines
Protocol 4.1.1: Palladium-Catalyzed C-C Bond Formation
This protocol details the Suzuki-Miyaura coupling of 2-Chloro-4-(chloromethyl)pyridine with arylboronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), arylboronic acid (1.5 equivalents), potassium phosphate (3.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water mixture (10 mL per gram of starting material).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Arylboronic Acid | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | 100 | 16 | >80 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 100 | 18 | >75 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(chloromethyl)pyridines
Protocol 4.2.1: Palladium/Copper-Catalyzed C-C Bond Formation
This protocol describes the Sonogashira coupling with terminal alkynes.
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF or DMF (15 mL per gram of starting material), followed by the terminal alkyne (1.5 equivalents) and triethylamine (3.0 equivalents).
-
Stir the reaction at 50-70 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
| Terminal Alkyne | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | TEA | 60 | 12 | >70 |
| Trimethylsilylacetylene | DIPEA | 70 | 18 | >65 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(chloromethyl)pyridines
Protocol 4.3.1: Palladium-Catalyzed C-N Bond Formation
This protocol details the Buchwald-Hartwig amination with primary or secondary amines.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene or 1,4-dioxane (10 mL per gram of starting material).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Amine | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Xantphos | 110 | 20 | >70 |
| Morpholine | Xantphos | 100 | 16 | >85 |
Purification and Characterization
Purification of the synthesized pyridine derivatives is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Characterization of the final products should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Safety Considerations
This compound is a hazardous substance and should be handled with care. It is harmful if swallowed and causes severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
References
-
De, S., Kumar S, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 657-677. [Link]
- Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (2002). 4-Amino- and 4-Alkyl-Substituted Pyridines from N-(Pyridin-4-yl)pyridinium Salts: A New and General Synthetic Entry.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Google Patents. (2012). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
Troubleshooting & Optimization
Optimizing reaction yield for 2-Chloro-4-(chloromethyl)pyridine hydrochloride substitutions
Introduction: The "Jekyll & Hyde" Reagent
You are likely here because you are experiencing variable yields, "gummy" precipitates, or inexplicable loss of starting material when using 2-Chloro-4-(chloromethyl)pyridine hydrochloride .
This reagent is a cornerstone in the synthesis of VEGFR inhibitors (e.g., Tivozanib) and other kinase inhibitors.[1] However, it presents a fundamental paradox:
-
The Hydrochloride Salt is stable, solid, and easy to handle.[1]
-
The Free Base is highly reactive and prone to rapid, violent self-polymerization.[1][2]
The Golden Rule: Never isolate the free base of this compound in a concentrated state.[2] All successful protocols rely on in situ neutralization in the presence of the nucleophile.[2]
Module 1: Critical Handling & Stability
Q: Why does my reaction mixture turn into a black tar before I even add the nucleophile?
A: You likely attempted to "free-base" the hydrochloride salt prior to the reaction.[2]
The Mechanism of Failure:
The pyridine nitrogen is a nucleophile.[2] The chloromethyl group is an electrophile.[2][3] In the hydrochloride form, the nitrogen is protonated (
Protocol: The "In Situ" Strategy Do not pre-treat with aqueous base and extract. Instead, use this order of addition:
-
Dissolve Nucleophile: Dissolve your amine, phenol, or thiol in the reaction solvent (e.g., DMF, DMAc).[1]
-
Add Base: Add your inorganic base (K₂CO₃ or Cs₂CO₃).[2]
-
Add Reagent Last: Add the 2-Chloro-4-(chloromethyl)pyridine HCl solid directly to the stirring mixture.
-
Why? As the solid dissolves and is neutralized by the carbonate, the free base is generated in low concentrations and is immediately surrounded by your desired nucleophile, statistically favoring the cross-coupling over self-polymerization.[1]
-
Module 2: Reaction Optimization Matrix
Q: Which solvent/base combination gives the highest conversion?
A: This reaction is a classic
Optimization Table
| Variable | Recommendation | Technical Rationale |
| Solvent | DMF or DMAc | High dielectric constant promotes dissolution of the HCl salt and stabilizes the transition state.[2] Anhydrous conditions are critical to prevent hydrolysis.[2] |
| Alt. Solvent | Acetonitrile | Good for milder reactions; easier workup but lower solubility for the HCl salt. |
| Base | K₂CO₃ (1.5 - 2.0 eq) | Strong enough to neutralize the HCl and deprotonate acidic nucleophiles (phenols), but mild enough to avoid |
| Catalyst | TBAI (5-10 mol%) | Tetrabutylammonium iodide accelerates the reaction via the Finkelstein reaction (Cl |
| Temp | 40°C - 60°C | Do not exceed 80°C. Higher temps promote displacement of the 2-Chloro group ( |
Module 3: Troubleshooting & Impurity Profiling
Q: I see a byproduct with Mass [M-36] or [M+18]. What is it?
A: This indicates Hydrolysis , replacing the Chlorine with a Hydroxyl group.[1]
-
Cause: Wet solvent or hygroscopic base.[2] The chloromethyl group is highly susceptible to attack by water.[2]
-
Fix: Dry DMF over molecular sieves (4Å) for 24 hours. Flame-dry glassware.
Q: I see a byproduct with Mass [M-Nucleophile+Nucleophile].
A: This is Bis-Substitution .
-
Cause: Your nucleophile is attacking both the chloromethyl group (
) AND the 2-chloro position ( ).[2] -
Fix: Lower the reaction temperature. The chloromethyl substitution (
) has a lower activation energy than the aromatic substitution ( ).[1] Keeping the temp below 60°C kinetically selects for the alkyl group.[2]
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes (Polymerization and Hydrolysis).
Caption: Kinetic competition pathways. The green path represents the desired "In Situ" trapping. Red paths represent failure modes due to improper stoichiometry or moisture.[1][2]
Module 4: Detailed Experimental Protocol
Target Reaction: Coupling of 2-Chloro-4-(chloromethyl)pyridine with a Phenol (Generic Tivozanib Intermediate Workflow).
-
Setup: Equip a 3-neck round bottom flask with a nitrogen inlet, temperature probe, and magnetic stir bar.
-
Charge Nucleophile: Add 1.0 equivalent of the phenol/amine substrate.[2]
-
Solvent: Add anhydrous DMF (10 volumes relative to substrate).
-
Base: Add powdered, dry K₂CO₃ (2.5 equivalents).
-
Note: The extra 0.5 eq accounts for the HCl neutralization of the pyridine reagent.
-
-
Activation (Optional): Stir at room temperature for 15 minutes to allow partial deprotonation of the nucleophile.
-
Reagent Addition: Add This compound (1.1 equivalents) as a solid in a single portion.
-
Reaction: Heat to 50°C. Monitor by HPLC/TLC.
-
Endpoint: Typically 2-4 hours.[2]
-
-
Quench: Cool to 20°C. Pour slowly into ice water (20 volumes).
Decision Tree: Troubleshooting Low Yield
Caption: Diagnostic logic for identifying the root cause of yield loss.
References
-
Synthesis of Tivozanib (AV-951)
-
Liu, M., et al. (2012).[1] Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Advanced Materials Research.
- Relevance: Details the condensation reaction of the chloromethyl pyridine intermediate with quinoline deriv
-
-
Reactivity of Chloromethyl Pyridines
-
Nucleophilic Substitution Mechanisms in Pyridines
Sources
- 1. CN104326924A - Preparation method of tivozanib intermediate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Welcome to the technical support center for 2-Chloro-4-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile bifunctional scaffold. As a crucial intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps.[1] This document provides field-proven insights and validated protocols to help you achieve high-purity material consistently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with its probable cause and a step-by-step solution.
Issue 1: Low Purity Detected by HPLC/GC Analysis
Question: My final product shows a purity of less than 98% by HPLC, with several persistent impurity peaks. What are the likely contaminants and how can I remove them?
Answer:
Low purity is often a result of incomplete reaction or side reactions during the synthesis, which is typically the chlorination of 2-methylpyridine.[1] The most common impurities are:
-
Unreacted Starting Material: 2-methylpyridine.
-
Intermediates: 2-chloro-4-methylpyridine (from incomplete side-chain chlorination).
-
Isomeric Byproducts: Other chlorinated pyridine derivatives.
-
Polymeric Residues: High-molecular-weight compounds formed from self-alkylation or decomposition.
Causality & Solution Workflow:
The purification strategy depends on whether you are purifying the free base before salt formation or the hydrochloride salt itself. The free base, 2-chloro-4-(chloromethyl)pyridine, is amenable to distillation, which is highly effective for removing both volatile and non-volatile impurities.
Workflow: Troubleshooting Low Purity
Sources
Byproduct analysis in reactions involving 2-Chloro-4-(chloromethyl)pyridine hydrochloride
[1]
Executive Summary: The "Dual-Edged" Electrophile
Welcome to the technical support hub for 2-Chloro-4-(chloromethyl)pyridine hydrochloride (CCMP-HCl). This compound is a critical building block in medicinal chemistry, particularly for introducing the 2-chloro-4-pyridylmethyl moiety into pharmacophores.[1]
The Central Challenge:
CCMP-HCl is designed to be a potent electrophile.[1] Its chloromethyl group is highly reactive toward nucleophiles (
-
In HCl salt form: The nitrogen is protonated (
), rendering it non-nucleophilic and stable. -
In Free Base form: The nitrogen becomes a nucleophile. If not immediately engaged by a target reagent, it will attack the chloromethyl group of a neighboring molecule, causing rapid self-alkylation (dimerization) .
This guide provides the protocols to navigate this instability and analyze the resulting byproducts.
Diagnostic Module: Byproduct Identification
When reactions fail or yields drop, the impurity profile is your "black box" flight recorder. Use the table below to identify what went wrong based on LC-MS/HPLC data.
Table 1: Common Impurity Profile & Root Cause Analysis
| Impurity Name | Structure Description | Relative HPLC RT (Reverse Phase) | Mass Shift ( | Root Cause |
| The Hydrolysis Product | 2-Chloro-4-(hydroxymethyl)pyridine | Earlier (More Polar) | Moisture ingress; wet solvents; prolonged exposure to air.[1] | |
| The "Kamikaze" Dimer | Bis-picolyl quaternary ammonium salt | Very Early (Ionic/Charged) | Premature neutralization of HCl salt without capturing nucleophile.[1] | |
| The Solvolysis Ether | Alkoxymethyl-pyridine derivative | Variable (Depends on solvent) | Use of nucleophilic alcoholic solvents (MeOH, EtOH) without base control.[1] | |
| Over-Chlorinated Artifact | 2-Chloro-4-(dichloromethyl)pyridine | Later (Less Polar) | Impurity carried over from starting material synthesis (radical chlorination).[1] |
Critical Mechanism Visualization
Understanding the competition between your desired reaction and the degradation pathways is vital.[1]
Figure 1: Reaction landscape of CCMP-HCl. The green path requires the nucleophile to be present before the free base is generated.[1]
Troubleshooting Protocols
Scenario A: "I see a new peak at RRT 0.6, and my yield is low."
Diagnosis: Hydrolysis (Formation of the alcohol). The Science: The benzylic-like position at C4 is highly susceptible to solvolysis.[1] Even trace water in DMSO or DMF can cleave the C-Cl bond over 4-6 hours.[1]
Corrective Protocol:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened >1 week ago.[1] Store DMF/DMSO over activated 4Å molecular sieves for 24 hours.
-
The "Schlenk" Standard: Flame-dry your glassware.[1] CCMP-HCl is hygroscopic; weigh it out quickly or in a glovebox.[1]
-
Check the Base: If using inorganic bases (e.g.,
), ensure they are anhydrous. Hydrated bases release water upon heating.[1]
Scenario B: "The reaction turned into an insoluble gummy mess."
Diagnosis: Polymerization/Dimerization.
The Science: You likely neutralized the HCl salt before the nucleophile was ready.[1] Once the free base exists, it acts as both nucleophile (N-atom) and electrophile (
Corrective Protocol (The "In-Situ" Release):
-
Do NOT: Pre-mix CCMP-HCl with base in a separate vial.
-
DO:
-
Dissolve your Nucleophile and Base (e.g.,
, DIPEA, or Carbonate) in the solvent first. -
Ensure the nucleophile is fully dissolved/deprotonated.
-
Add CCMP-HCl as a solid (or fresh solution) last, portion-wise. Why? This ensures that as soon as the CCMP free base is generated, it is statistically more likely to encounter the high-concentration nucleophile than another CCMP molecule.[1]
-
Analytical Methodology (HPLC/LC-MS)
Standard HPLC methods often fail because the basic pyridine tail causes peak broadening.[1]
Recommended Method:
-
Column: C18 (End-capped to reduce silanol interactions).
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~5.[1]5) or 0.1% Formic Acid.[1][2]
-
Note: Acidic pH keeps the pyridine protonated, improving peak shape.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV @ 254 nm (Pyridine ring absorption).[1]
Visualizing the Troubleshooting Logic:
Figure 2: Decision tree for troubleshooting reaction failures.
Frequently Asked Questions (FAQ)
Q1: Can I convert CCMP-HCl to the free base for storage? A: Absolutely not. The free base (2-chloro-4-(chloromethyl)pyridine) is thermally unstable and will self-polymerize at room temperature.[1] Always store it as the HCl salt at -20°C. If you must isolate the free base, use it immediately (within minutes) in solution.[1]
Q2: My starting material has a strong smell of almonds/acridity. Is it bad? A: Pure CCMP-HCl should be relatively odorless or have a faint pyridine smell.[1] A sharp, acrid odor often indicates decomposition (HCl gas release) or the presence of benzaldehyde-like oxidation byproducts.[1] Check the melting point (Lit: ~120-124°C). If it's <115°C, recrystallize from dry acetone/ethanol.
Q3: Why is the 2-chloro position not reacting?
A: This is a feature, not a bug. The chloromethyl group (
References
-
BenchChem. (2025).[1][2][3] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from [1]
-
PubChem. (n.d.).[1][4] 2-Chloro-4-(chloromethyl)pyridine.[1][4][5][6] National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from
-
ResearchGate. (2025). Method development for determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride impurities. Retrieved from
-
Google Patents. (n.d.).[1] Process for preparing 2-(chloromethyl)pyridine (US4221913A).[1] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Technical Support Center: Analysis of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride Reactions
Welcome to the technical support center for the analysis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride and its associated reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) to monitor reaction progress, assess purity, and identify byproducts. As a bifunctional molecule with two reactive sites—a potent alkylating chloromethyl group and a chlorine atom on the pyridine ring—this compound presents unique analytical challenges.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and accuracy of your experimental results.
Part 1: HPLC Method Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for purity assessment and quantitative analysis. However, the unique chemical properties of pyridine-containing compounds can lead to common chromatographic issues.
Question 1: Why am I observing significant peak tailing for my this compound peak?
Answer: This is a classic issue encountered with basic compounds on silica-based columns. The root cause is secondary interactions between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the C18 stationary phase. This interaction is separate from the intended reversed-phase mechanism and leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.[2][3]
Causality and Solutions:
-
Silanol Interactions: At neutral pH, residual silanol groups on the silica backbone are deprotonated (SiO⁻) and can interact strongly with the protonated, positively charged pyridine nitrogen.
-
Column Overload: Injecting too concentrated a sample can saturate the primary retention sites, forcing excess molecules to interact with the secondary silanol sites, exacerbating tailing.[3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanols. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For a basic compound like a pyridine, lowering the mobile phase pH to ~2.5-3.0 ensures the pyridine nitrogen is consistently protonated and the silanol groups are not ionized, minimizing the unwanted secondary interaction.
-
Use of Mobile Phase Additives:
-
Acidic Additives: Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase helps to protonate the silanol groups, effectively shielding them from the basic analyte.[3]
-
Basic Additives: Alternatively, for methods at a higher pH, a small amount of a basic modifier like Triethylamine (TEA) can be added. TEA acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them.[3]
-
-
Employ Modern, End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process where the manufacturer chemically treats the silica to convert most of the residual silanol groups into less reactive species. This directly reduces the number of sites available for secondary interactions.[3]
-
Reduce Sample Concentration: If overloading is suspected, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, sample concentration was a contributing factor.[3]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase composition or a solvent that is weaker (more aqueous) than the mobile phase. Injecting in a strong, non-polar solvent can cause peak distortion.
Workflow: Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Question 2: How can I develop a stability-indicating HPLC method for reaction monitoring?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. For a reactive molecule like this compound, this is critical. The key is to perform forced degradation (stress testing) studies.[4][5]
Experimental Protocol: Forced Degradation Study
The goal is to generate 5-20% degradation of the parent compound to ensure potential degradants are formed at detectable levels.[5]
-
Prepare Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[5]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl. Let it stand at room temperature or heat gently (e.g., 60°C) for several hours. Periodically inject to monitor degradation.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH. This reaction is often much faster than acid hydrolysis. Monitor closely at room temperature.[5] The primary expected degradation product is the hydrolysis of the chloromethyl group to a hydroxymethyl group.[6]
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70-80°C) for several days. Also, test the solid material under the same conditions.
-
Photolytic Degradation: Expose the solution to light that provides both UV and visible output, as specified by ICH Q1B guidelines.[5]
-
Method Development: Analyze the stressed samples using your HPLC method. Your goal is to develop a gradient that separates the main, undegraded peak from all new peaks that appear in the stressed samples. A photodiode array (PDA) detector is invaluable here, as it can be used to check for peak purity.
Part 2: LC/MS Method Troubleshooting Guide
LC/MS is essential for confirming the identity of reactants, products, and unknown impurities by providing molecular weight and structural information.
Question 1: What are the expected m/z values and isotopic patterns for 2-Chloro-4-(chloromethyl)pyridine in my mass spectrum?
Answer: Understanding the expected mass spectrum is crucial for correct identification. The molecular formula of the free base is C₆H₅Cl₂N, with a monoisotopic mass of approximately 160.98 g/mol .[7]
Key Spectrometric Features:
-
Protonated Molecule [M+H]⁺: In positive ion electrospray ionization (ESI+), you will primarily observe the protonated molecule. The expected m/z will be ~162.
-
Chlorine Isotopic Pattern: The most revealing feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorines, you will see a characteristic cluster of peaks:
-
M peak (containing two ³⁵Cl): Highest abundance (base peak).
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the M peak's intensity.
-
M+4 peak (two ³⁷Cl): Approximately 10% of the M peak's intensity. Observing this specific ratio is a strong confirmation of a dichloro-substituted compound.
-
-
Fragmentation: The molecular ion is unstable and can fragment. Common fragmentation patterns involve the neutral loss of HCl or the loss of the chloromethyl radical (•CH₂Cl), providing further structural confirmation.[8][9]
Question 2: I am seeing a very weak signal or no signal at all in ESI-MS. What could be wrong?
Answer: Poor signal in ESI-MS is often related to mobile phase incompatibility or incorrect source parameters. Electrospray ionization relies on creating a fine, charged mist, and the mobile phase composition directly impacts the efficiency of this process.
Troubleshooting Steps:
-
Eliminate Non-Volatile Buffers: The number one cause of signal suppression is the use of non-volatile buffers like phosphate (e.g., sodium phosphate, potassium phosphate). These will precipitate in the MS source, coating the ion optics and drastically reducing sensitivity.
-
Switch to Volatile Buffers: Use MS-compatible mobile phase additives.
-
Optimize Ionization Mode: For a basic pyridine compound, you should be operating in Positive Ion Mode (ESI+) . The pyridine nitrogen is readily protonated, leading to a strong signal.
-
Optimize Source Parameters: Ensure the MS source settings are appropriate. Key parameters include:
-
Check for Matrix Effects: If analyzing a crude reaction mixture, other components can co-elute and suppress the ionization of your target analyte. Improve chromatographic separation to isolate the peak of interest. If the problem persists, consider sample dilution.
Workflow: LC/MS Analysis & Troubleshooting
Caption: Workflow for LC/MS analysis, from preparation to troubleshooting.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What are good starting conditions for an HPLC-UV method?
Answer: A gradient reversed-phase method is a robust starting point for analyzing a reaction mixture containing this compound and its potential products.
| Parameter | Recommended Starting Condition | Rationale / Source |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase; widely applicable.[10][11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile, MS-compatible, and provides acidic pH to improve peak shape.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for screening unknown reaction mixtures. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[10][11] |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 250 nm | Pyridine derivatives typically have strong absorbance in this region.[13] |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion. |
FAQ 2: How should I prepare and store samples for analysis?
Answer: Proper sample handling is crucial for reproducible results.
-
Preparation: The hydrochloride salt form is generally soluble in water and polar organic solvents. To avoid peak shape issues, it is highly recommended to dissolve and dilute your sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). A typical starting concentration is 0.5-1.0 mg/mL.[12] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the system.
-
Stability & Storage: While the hydrochloride salt is more stable than the free base, solutions should ideally be prepared fresh.[1] For short-term storage (up to 24-48 hours), keep solutions refrigerated at 2-8°C. For long-term storage of stock solutions, store at -20°C or -80°C in tightly sealed containers to prevent degradation.[14]
FAQ 3: What are the most likely degradation products or reaction byproducts?
Answer: Given its structure, the primary points of reactivity are the two carbon-chlorine bonds.
-
Hydrolysis: The most common degradation pathway, especially under neutral or basic aqueous conditions, is the hydrolysis of the highly reactive benzylic chloride in the chloromethyl group to form 2-Chloro-4-(hydroxymethyl)pyridine.[6]
-
Nucleophilic Substitution: In a reaction mixture, any nucleophile present (e.g., amines, thiols, alcohols) can displace the chloride on the chloromethyl group.[1] This is often the intended reaction pathway.
-
Dimerization/Polymerization: Under certain conditions, self-reaction can occur where the pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to oligomers.
-
Ring Substitution: While less reactive than the chloromethyl group, the chlorine at the 2-position can be displaced by strong nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[1]
References
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (URL: [Link])
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. (URL: [Link])
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. (URL: [Link])
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. (URL: [Link])
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])
-
2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem. (URL: [Link])
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC - NIH. (URL: [Link])
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])
-
Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide | Request PDF - ResearchGate. (URL: [Link])
-
How can I prevent peak tailing in HPLC? - ResearchGate. (URL: [Link])
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (URL: [Link])
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])
-
HPLC chromatogram of the prepared pyridinium series mixture. - ResearchGate. (URL: [Link])
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (URL: [Link])
-
Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks. (URL: [Link])
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed. (URL: [Link])
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
-
LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. (URL: [Link])
-
4-(Chloromethyl) pyridine HCl | CAS 1822-51-1 - Veeprho. (URL: [Link])
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])
-
High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. (URL: [Link])
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. (URL: [Link])
-
mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
Sources
- 1. This compound | 117934-37-9 | Benchchem [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. medchemexpress.com [medchemexpress.com]
Strategies to avoid dimerization of 2-Chloro-4-(chloromethyl)pyridine hydrochloride
This technical guide addresses the stability challenges associated with 2-Chloro-4-(chloromethyl)pyridine hydrochloride (referred to herein as CCMP-HCl ).
Current Status: Operational Subject: Prevention of Intermolecular Self-Alkylation (Dimerization) Applicable CAS: 101990-73-2[1]
The Core Problem: Autocatalytic Dimerization
Researchers often encounter a scenario where the white crystalline solid of CCMP-HCl turns into a viscous, off-white gum or insoluble precipitate upon storage or during reaction setup.[1] This is not simple degradation; it is self-quaternization .[1]
The Mechanism
The pyridine nitrogen is a nucleophile.[1] The chloromethyl group is an electrophile.[1][2] In the hydrochloride salt form , the nitrogen is protonated (
Key Insight: The 2-chloro substituent reduces the basicity of the ring nitrogen (via inductive withdrawal), making this isomer slightly more stable than unsubstituted picolyl chlorides, but it does not eliminate the risk of dimerization at room temperature or in solution.[1]
Pathway Visualization
The following diagram illustrates the transition from the stable salt to the unstable free base and the irreversible formation of the bis-pyridinium dimer.[1]
Figure 1: The mechanistic pathway of CCMP self-alkylation.[1] The critical control point is preventing the formation of the accumulation of the Free Base.
Strategic Control Protocols
To ensure integrity, you must control three variables: Acidity , Temperature , and Concentration .[1]
Strategy A: The "Acid Shield" (Storage)
The molecule must remain protonated.[1]
-
Protocol: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.[1] Moisture can induce hydrolysis, creating local pockets of solution where HCl can dissociate.[1]
-
Validation: Periodically check the pH of a small aliquot in water; it must remain strongly acidic (pH < 2).[1]
Strategy B: The "In-Situ" Trap (Synthesis)
Never isolate the free base of CCMP.[1] If your reaction requires the free base, generate it in the presence of your nucleophile (the target reactant).[1]
Comparison of Methodologies:
| Methodology | Risk Level | Description |
| Pre-neutralization | CRITICAL | Treating CCMP-HCl with base, extracting, and drying before adding the nucleophile.[1] Do not do this. |
| Biphasic Setup | MODERATE | Dissolving CCMP-HCl in organic solvent and aqueous base simultaneously.[1] Dimerization competes with transfer.[1] |
| In-Situ Scavenging | OPTIMAL | Mix CCMP-HCl + Nucleophile + Non-nucleophilic base (e.g., DIPEA) in the solvent simultaneously.[1] |
Strategy C: Temperature Suppression
The dimerization is a second-order kinetic process (
-
Rule: Keep reaction mixtures at 0°C or -10°C during the addition of base. Allow warming only after the nucleophile has had time to react.[1]
Troubleshooting & FAQs
Q1: My CCMP-HCl starting material has become a sticky solid. Can I purify it?
Diagnosis: The sticky texture indicates partial dimerization or hydrolysis.[1] Solution:
-
Do not heat. Recrystallization is risky.[1]
-
Trituration: Wash the solid with cold, dry diethyl ether or dichloromethane.[1] The monomer (CCMP-HCl) is often less soluble in ether than the impurities, or conversely, the dimer may be insoluble in DCM.[1]
-
Recommendation: If the degradation is >10%, discard and purchase fresh material.[1] The dimer is a quaternary salt that is difficult to separate from the product downstream.[1]
Q2: I need to react CCMP with an amine. How do I prevent it from reacting with itself instead of my amine?
Answer: Exploiting Nucleophilicity Differences. Your target amine is likely a better nucleophile than the pyridine nitrogen of CCMP (especially with the electron-withdrawing Chlorine at the 2-position).[1]
-
Protocol: Dissolve your amine (1.0 eq) and base (e.g., TEA, 2.5 eq) in the solvent first. Cool to 0°C. Add CCMP-HCl (1.0 eq) solid in small portions. This ensures that as soon as CCMP is free-based, it is surrounded by a high concentration of the target amine.[1]
Q3: What solvent should I use?
Guideline:
-
Avoid: Alcohols (methanol/ethanol) if possible, as they can compete as nucleophiles (forming ethers) if the amine is weak.[1]
-
Preferred: Aprotic solvents like DCM, THF, or Acetonitrile (dry).[1]
-
Note: In highly polar solvents like DMF or DMSO, the reaction rate increases, but so does the dimerization risk.[1] Use these only if necessary and keep cold.
Validated Experimental Workflow: In Situ Free-Basing
This protocol minimizes the lifespan of the free base species.[1]
Reagents:
-
Target Nucleophile (e.g., a secondary amine)[1]
-
CCMP-HCl[1]
-
DIPEA (N,N-Diisopropylethylamine) - Chosen for steric bulk, minimizing its own alkylation.[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Guide:
-
Preparation: Charge the reaction vessel with the Target Nucleophile (1.0 equiv) and DIPEA (2.2 equiv) in DCM.
-
Thermal Control: Cool the solution to 0°C using an ice bath.
-
Addition: Add CCMP-HCl (1.1 equiv) as a solid in a single portion (or dropwise as a solution in DCM if scale is large, maintaining T < 5°C).
-
Why? Adding the salt to the base ensures the free base is generated slowly and immediately consumed by the nucleophile present in excess relative to the instantaneous concentration of free CCMP.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the nucleophile.[1]
-
Workup: Quench with water to remove salts.
Decision Tree for Handling
Figure 2: Operational logic for storage and reaction setup to maximize yield.
References
-
PubChem. (n.d.).[1] 2-Chloro-4-(chloromethyl)pyridine.[1][3] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Pappalardo, S., & Ferguson, G. (1996).[1][4] Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride.[1][2][4] The Journal of Organic Chemistry, 61(7), 2407–2412.[1][2][4] [Link]
-
Google Patents. (2015).[1] Synthetic method of 4-(chloromethyl)pyridine hydrochloride (CN105085378A).[1][5][6] Retrieved January 31, 2026, from [1]
Sources
- 1. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 117934-37-9 | Benchchem [benchchem.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Transformations of 2-Chloro-4-(chloromethyl)pyridine HCl
Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-SELECT-001[1]
Welcome to the technical support hub for 2-Chloro-4-(chloromethyl)pyridine hydrochloride . This bifunctional building block is a staple in medicinal chemistry (particularly for kinase inhibitors), but it is notorious for "tarring out" and yielding complex mixtures if the reactivity hierarchy is ignored.
This guide moves beyond standard procedures to address the mechanistic failures often seen in the lab.
Part 1: The Reactivity Landscape
Before attempting any synthesis, you must visualize the competing pathways. This molecule has three reactive centers, and their relative reaction rates differ by orders of magnitude.
Reactivity Hierarchy Diagram
The following diagram illustrates the "Danger Zones" and "Safe Paths" for nucleophilic attack.[1]
Figure 1: Reactivity hierarchy showing the competition between the desired
Part 2: Troubleshooting Guides
Issue 1: "My reaction turned into a black tar/solid immediately."
Diagnosis: Uncontrolled Self-Polymerization.[1]
Root Cause: You likely generated the free base of the starting material and let it sit in a concentrated solution.[1]
Mechanism: The pyridine nitrogen (once deprotonated) is a good nucleophile (
The Fix (Protocol Control):
-
Never isolate the free base as a stock solution.[1]
-
In-Situ Neutralization: Add the hydrochloride salt directly to the reaction vessel containing the nucleophile.[1]
-
Base Addition: Add the base (e.g., DIPEA, TEA) slowly (dropwise) or use a biphasic system (DCM/aq.[1]
) where the free base is immediately consumed by the nucleophile in the organic phase.
Issue 2: "I want to substitute the C2-Cl, but the C4-CH2Cl is reacting."
Diagnosis: Kinetic Mismatch.[1]
Root Cause: The benzylic-like C4-chloride reacts via
The Fix (Order of Operations):
-
Option A (Standard): React C4 first.[1] Install your C4 substituent, then perform the harsher C2 substitution (or cross-coupling).[1]
-
Option B (Protection): If you absolutely must react C2 first, you are likely using the wrong starting material.[1] Start with 2-chloro-4-methylpyridine , perform your C2 chemistry, and then chlorinate the methyl group (radical halogenation) to get the C4-chloromethyl functionality.[1]
Part 3: Step-by-Step Optimized Protocols
Protocol A: Selective C4-Substitution (The "Safe" Method)
Target: Reaction with an amine or thiol nucleophile without touching the C2-Cl.[1]
Reagents:
-
Substrate: 2-Chloro-4-(chloromethyl)pyridine HCl (1.0 equiv)[1]
-
Nucleophile: Amine/Thiol (1.1–1.2 equiv)[1]
-
Base: DIPEA (Hunig's Base) (2.5 equiv) – Extra equiv neutralizes the HCl salt.[1]
-
Solvent: Acetonitrile (ACN) or DCM.[1]
Workflow:
-
Preparation: Dissolve the Nucleophile (1.2 equiv) and DIPEA (2.5 equiv) in ACN (0.2 M concentration) at 0°C.
-
Addition: Add the 2-Chloro-4-(chloromethyl)pyridine HCl solid in small portions over 15 minutes.
-
Why? This keeps the concentration of the reactive "free base" pyridine low relative to the nucleophile.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Time: Usually complete in 1–4 hours.[1]
-
-
Workup: Dilute with EtOAc, wash with water.[1] The product is the C4-substituted pyridine.[1] The C2-Cl remains intact.[1]
Protocol B: Handling the "Unstable" Free Base
Only use this if your nucleophile is sensitive to the HCl salt and you cannot use Protocol A.
Workflow:
-
Suspend the HCl salt in DCM.
-
Add cold saturated aqueous
. -
Shake quickly, separate layers, and dry the DCM layer over
at 0°C . -
Use Immediately: Do not concentrate to dryness. Add your nucleophile directly to this cold DCM solution.[1]
Part 4: Data & Decision Support
Solvent Selection Matrix
The choice of solvent dramatically affects the ratio of substitution (
| Solvent | Rate ( | Risk of Polymerization | Recommendation |
| ACN (Acetonitrile) | High | Moderate | Preferred. Balances solubility and rate.[1] |
| DCM (Dichloromethane) | Moderate | Low | Good for biphasic reactions or unstable intermediates.[1] |
| DMF/DMSO | Very High | Critical | Avoid if possible.[1] High polarity accelerates self-alkylation.[1] |
| MeOH/EtOH | Moderate | Low | Good, but risk of solvolysis (forming ether byproducts) if base is strong.[1] |
FAQ: Advanced Scenarios
Q: Can I perform a Suzuki coupling on the C2-Cl position directly?
A: Generally, no . Palladium catalysts (e.g.,
-
Solution: React C4 first.[1] Even converting C4-Cl to C4-OMe or C4-Amine renders it stable enough for subsequent C2 Suzuki coupling.[1]
Q: Why is my yield lower than 50% even with careful handling? A: Check your salt stoichiometry. The commercial material is hygroscopic.[1] If it has absorbed water, you are weighing less active material than you think.[1]
-
Validation: Titrate the chloride content or run a qNMR before critical large-scale reactions.[1]
References
-
BenchChem. this compound: Properties and Reactivity. Retrieved from [1]
-
MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride: Product Information and Stability. Retrieved from
-
Chemical Book. Synthesis and handling of chloromethylpyridines. (General reactivity data). Retrieved from [1]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] (Foundational text on
vs kinetics in heterocycles). - Katritzky, A. R.Handbook of Heterocyclic Chemistry.
Sources
Technical Support Center: Solvent Effects on 2-Chloro-4-(chloromethyl)pyridine Hydrochloride Reactivity
Welcome to the technical support center for 2-Chloro-4-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on the critical role of solvent selection.
Troubleshooting Guide: Overcoming Common Reactivity Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction with this compound and a nucleophile, but analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Inadequate Nucleophilicity: The strength of your nucleophile is paramount. In certain solvents, the nucleophile's reactivity can be significantly diminished.
-
Diagnosis: Are you using a protic solvent like ethanol, methanol, or water? Protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon of the chloromethyl group.[1][2]
-
Solution: Switch to a polar aprotic solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or acetone are excellent choices for SN2 reactions.[1][3] They can dissolve the nucleophile without forming strong hydrogen bonds, thus enhancing its reactivity.[2] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[1]
-
-
Insufficient Basicity: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This increases the electron-withdrawing nature of the ring, potentially deactivating the chloromethyl group towards SN2 reactions.[4]
-
Diagnosis: Have you added a base to your reaction? The absence of a base means the pyridine remains protonated.
-
Solution: Add at least one equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrochloride and free the pyridine base.[4][5] For weakly nucleophilic reactants, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary to deprotonate the nucleophile itself before adding the electrophile.[4]
-
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[6]
-
Diagnosis: Do you observe solid material in your reaction flask even after stirring?
-
Solution: Choose a solvent in which all reactants are soluble. Gentle heating can sometimes aid dissolution, but be mindful of potential side reactions at elevated temperatures.[4] If solubility remains an issue, consider a different solvent system altogether.[6]
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Multiple Products and Side Reactions
Your reaction appears to be proceeding, but TLC or LC-MS analysis reveals the formation of several unexpected products in addition to, or instead of, the desired product.
Possible Causes & Solutions:
-
Reaction with Solvent (Solvolysis): Protic solvents are not only poor choices for SN2 reaction rates but can also act as nucleophiles, leading to undesired side products.[4]
-
Diagnosis: Are you using a protic solvent like water, methanol, or ethanol? The presence of a product where the chloro group has been replaced by a hydroxyl or alkoxy group is a strong indicator of solvolysis.[7]
-
Solution: As with low conversion, the remedy is to switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4]
-
-
Nucleophilic Aromatic Substitution (SNAr): In addition to the highly reactive chloromethyl group, the chlorine atom on the pyridine ring can also undergo nucleophilic substitution, especially with strong nucleophiles and at elevated temperatures.[4][8]
-
Diagnosis: Have you isolated a product where the nucleophile has displaced the chlorine atom at the C2 position of the pyridine ring? This is more likely with "harder," more basic nucleophiles.[8]
-
Solution: To favor the SN2 reaction at the chloromethyl group, employ milder reaction conditions.[4] This includes using lower temperatures and avoiding overly strong, hard nucleophiles.[4]
-
-
Decomposition: this compound can be unstable at elevated temperatures, leading to decomposition and a complex mixture of byproducts.[4][9]
-
Diagnosis: Does your reaction mixture darken significantly upon heating? This can be a sign of decomposition.
-
Solution: Run the reaction at the lowest effective temperature.[4] If heating is necessary to achieve a reasonable reaction rate, carefully monitor the reaction for signs of decomposition and consider using a more reactive nucleophile or a more effective solvent system to allow for lower reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound?
The primary site of reactivity is the carbon of the chloromethyl group (-CH₂Cl). This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the 2-chloropyridine ring. It readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles.[5]
Q2: Why is solvent choice so critical for reactions with this compound?
Solvent choice directly impacts the rate and outcome of SN2 reactions. The ideal solvent must dissolve the reactants but not interfere with the reaction.
-
Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity and slows down the SN2 reaction.[1][2]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred because they can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding.[1][2] This leaves the nucleophile "freer" and more reactive, leading to significantly faster SN2 reaction rates.[2][3]
-
Nonpolar solvents (e.g., hexane, toluene) are generally unsuitable as they cannot effectively dissolve the charged or highly polar nucleophiles required for the reaction.[1]
Solvent Property Comparison and Impact on SN2 Reactivity
| Solvent | Type | Dielectric Constant (ε) | Impact on Nucleophile | SN2 Reaction Rate |
| Water (H₂O) | Polar Protic | 80.1 | Strong solvation via H-bonding | Slow |
| Methanol (MeOH) | Polar Protic | 32.7 | Strong solvation via H-bonding | Slow |
| Ethanol (EtOH) | Polar Protic | 24.5 | Strong solvation via H-bonding | Slow |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Weak solvation | Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Weak solvation | Very Fast |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Weak solvation | Fast |
| Acetone | Polar Aprotic | 20.7 | Weak solvation | Fast |
| Hexane | Nonpolar | 1.9 | Does not solvate | No Reaction |
Q3: How should I handle and store this compound?
This compound is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive.[12]
-
Handling: Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid creating dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[11][12] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[12]
Q4: What is the role of the hydrochloride salt in the compound's reactivity?
The hydrochloride salt form means the pyridine nitrogen is protonated. This has two main consequences:
-
Increased Stability for Storage: The salt form is generally more stable and less prone to self-reaction than the free base.
-
In-situ Neutralization Required: For reactions, the protonated pyridine is more electron-withdrawing, which can decrease the reactivity of the chloromethyl group.[4] Therefore, adding a non-nucleophilic base is crucial to neutralize the HCl and generate the more reactive free pyridine base in situ.[4]
Reaction Mechanism Overview
Caption: The SN2 mechanism and the influence of protic vs. aprotic solvents.
References
-
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. [Link]
-
Solvent. Wikipedia. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]
-
Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society. [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. PMC. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
-
Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. ResearchGate. [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
2-Picolyl chloride hydrochloride. PubChem. [Link]
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]
-
reaction with hydrochloride compounds. (2022, November 2). Reddit. [Link]
-
2-Chloro-4-(chloromethyl)pyridine. PubChem. [Link]
- Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. [Link]
-
2-Chloromethylpyridine. Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(chloromethyl)pyridine hydrochloride. This guide provides in-depth technical advice, troubleshooting tips, and frequently asked questions to ensure the successful work-up and purification of your reaction products. This versatile bifunctional reagent is a valuable building block in medicinal chemistry, but its reactivity and physical properties can present unique challenges during the post-reaction work-up.[1] This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound and its derivatives.
Q1: My reaction is complete. How should I quench it?
The appropriate quenching method depends on the reaction conditions. For reactions involving strong bases like LDA or n-BuLi, a careful quench with a proton source is necessary. Saturated aqueous ammonium chloride (NH₄Cl) is a good first choice as it is less acidic than dilute HCl and less likely to cause degradation of acid-sensitive products. For reactions run under neutral or acidic conditions, quenching may be as simple as cooling the reaction mixture and proceeding directly to extraction.
Q2: How do I handle the hydrochloride salt during work-up? Do I need to neutralize it?
2-Chloro-4-(chloromethyl)pyridine is often used as its hydrochloride salt to improve stability and ease of handling.[1] During an aqueous work-up, this salt will partition into the aqueous layer. If your product is the free base of a pyridine derivative, you will need to neutralize the reaction mixture to a pH of 7-8 with a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) before extraction with an organic solvent. This deprotonates the pyridine nitrogen, making the compound more soluble in organic solvents like ethyl acetate or dichloromethane.
Q3: I'm seeing a lot of my product in the aqueous layer during extraction. What's happening?
This is a common issue, especially if your product is a pyridine derivative with polar functional groups. The pyridine nitrogen can be protonated, particularly if the aqueous layer is neutral or slightly acidic, increasing its water solubility. To mitigate this, ensure the pH of the aqueous layer is basic (pH > 8) before extraction. Using a more polar organic solvent like n-butanol can sometimes help, but this can complicate solvent removal later. Another strategy is to saturate the aqueous layer with sodium chloride (brine), which decreases the solubility of organic compounds in the aqueous phase.
Q4: I'm having trouble with emulsions during my extraction. How can I break them?
Emulsions are common in extractions involving pyridine-containing compounds, which can act as surfactants.[2] Here are several techniques to try:
-
Patience: Sometimes, simply letting the separatory funnel stand for 10-20 minutes will allow the layers to separate.
-
Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
Q5: What are the common impurities I should be looking out for?
Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Given the reactivity of this compound, potential byproducts include:
-
Hydrolysis products: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially under basic conditions.
-
Over-alkylation products: If your nucleophile has multiple reactive sites, you may see di- or even tri-substituted products.
-
Polymerization products: The free base of chloromethylpyridines can be unstable and may polymerize.[3]
Q6: What is the best way to purify my final product?
The purification method will depend on the physical properties of your product.
-
Crystallization: If your product is a solid, recrystallization is often the best method for achieving high purity.[1] Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard technique. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic pyridine compounds on the silica gel.
-
Distillation: For thermally stable, volatile liquid products, distillation under reduced pressure can be an effective purification method.[3]
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems that may arise during the work-up of reactions involving this compound and offers step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Product is insoluble in common extraction solvents. | The product may be a salt (e.g., still protonated at the pyridine nitrogen). | 1. Check the pH of the aqueous layer. If it is not basic, add a base like NaHCO₃ or K₂CO₃ until the pH is > 8. 2. Try a more polar extraction solvent like dichloromethane or n-butanol. |
| TLC analysis shows significant tailing of the product spot. | The pyridine nitrogen is interacting with the acidic silica gel on the TLC plate. | 1. Add a small amount of triethylamine (0.5-1%) to the TLC mobile phase. 2. Use alumina plates instead of silica gel for TLC analysis. |
| Product degrades during column chromatography. | The product may be unstable on silica gel. | 1. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. 2. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel. |
| Difficulty removing pyridine-based byproducts. | Pyridine and its simple derivatives can be difficult to remove due to their basicity and water solubility. | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate the basic pyridine byproducts and extract them into the aqueous layer. Be cautious if your desired product is also acid-sensitive. 2. For non-basic products, an acidic wash is highly effective. |
| The product appears to be decomposing during work-up. | The chloromethyl group is reactive and can be susceptible to hydrolysis or reaction with other nucleophiles present in the work-up. | 1. Keep the work-up temperature low (e.g., use an ice bath). 2. Minimize the time the product is in contact with aqueous base. 3. Use a milder base for neutralization, such as sodium bicarbonate instead of sodium hydroxide. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key work-up procedures.
Protocol 1: General Aqueous Work-up for a Neutral or Basic Product
This protocol is suitable for isolating a product that is stable to mild base and soluble in a common organic solvent.
-
Cool the reaction mixture: Once the reaction is complete, cool the mixture to room temperature. For exothermic quenches, use an ice bath.
-
Quench the reaction (if necessary): Slowly add a quenching agent (e.g., water, saturated NH₄Cl) to the reaction mixture with stirring.
-
Neutralize: Add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is approximately 8. Check the pH with litmus paper or a pH meter.
-
Extract the product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine and wash the organic layers: Combine the organic extracts and wash with brine. This helps to remove residual water and some water-soluble impurities.
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify: Purify the crude product by recrystallization, column chromatography, or distillation.
Protocol 2: Work-up for an Acid-Sensitive Product
This protocol avoids the use of strong bases and is suitable for products that may degrade at high pH.
-
Cool and quench: As in Protocol 1, cool the reaction mixture and quench if necessary.
-
Dilute: Dilute the reaction mixture with the chosen extraction solvent and water.
-
Separate layers: Transfer to a separatory funnel and separate the layers.
-
Wash with water: Wash the organic layer with deionized water several times to remove water-soluble impurities.
-
Dry and concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify: Proceed with purification. Note that without a basic wash, some acidic impurities may remain.
IV. Visualizing Workflows
To further clarify the decision-making process during work-up, the following diagrams illustrate key workflows.
Caption: Decision tree for the general work-up procedure.
Caption: Troubleshooting workflow for emulsion formation.
V. References
-
2-Chloromethylpyridine. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International.
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride Derivatives
Case ID: PUR-PYR-CL-004 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
The Challenge: Purifying 2-Chloro-4-(chloromethyl)pyridine hydrochloride (and its derivatives) presents a classic "chemical conflict." You are dealing with a molecule that is simultaneously:
-
Basic: The pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.[1]
-
Electrophilic: The chloromethyl group (benzylic halide) is highly reactive toward nucleophiles (including methanol and amine modifiers).
-
Ionic: The hydrochloride salt form is extremely polar and will not migrate on standard normal-phase silica without modification.
The Verdict: Standard flash chromatography protocols (e.g., DCM/MeOH with TEA) often lead to product decomposition or irreversible adsorption . This guide outlines the "Neutralized Rapid Elution" protocol designed to bypass these failure modes.
Pre-Purification Assessment (The "Go/No-Go" Decision)
Before packing a column, verify if chromatography is truly necessary. This salt is often best purified via crystallization.
Workflow Decision Matrix
Caption: Decision logic prioritizing non-chromatographic methods to avoid decomposition risks.
The "Silent Killer": Why Standard Protocols Fail
Failure Mode A: The Methanol Trap
-
Scenario: You use 5% MeOH in DCM to move the polar spot.
-
Result: The silica acts as an acidic catalyst.[2] The methanol attacks the chloromethyl group.
-
Outcome: You isolate the methyl ether derivative (2-chloro-4-(methoxymethyl)pyridine), not your chloride.
Failure Mode B: The Triethylamine (TEA) Trap
-
Scenario: You add 1% TEA to reduce tailing.
-
Result: TEA is a nucleophile. It attacks the benzylic chloride.
-
Outcome: Formation of a quaternary ammonium salt which stays permanently at the baseline.
The "Gold Standard" Protocol: Rapid Neutralized Chromatography
This protocol converts the salt to the free base immediately before purification and uses a non-nucleophilic solvent system.
Step 1: Free-Basing (Crucial)
Do not load the HCl salt directly onto silica.
-
Dissolve the crude HCl salt in minimal DCM (Dichloromethane) .
-
Wash rapidly with cold saturated NaHCO₃ (Sodium Bicarbonate).
-
Dry the organic layer over MgSO₄ (Magnesium Sulfate) and filter.
-
IMMEDIATELY proceed to column. Note: The free base is unstable and can dimerize if left standing.
Step 2: Column Preparation (The "Buffered" Silica)
To prevent tailing without using reactive amines in the mobile phase, we pre-buffer the silica.
-
Pack the column with silica gel.[3]
-
Flush with Hexane containing 1% Triethylamine (TEA) (3 column volumes).
-
Flush with pure Hexane (2 column volumes) to remove bulk TEA.
-
Why? This neutralizes the acidic silanols but removes free TEA so it cannot react with your product.
-
Step 3: Elution (The "Safe" Mobile Phase)
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)[4]
-
Gradient: 0% to 30% B over 10-15 CV (Column Volumes).
-
Flow Rate: High (Run fast to minimize residence time).
Comparative Solvent Data:
| Solvent System | Suitability | Risk Factor | Notes |
| Hexane / EtOAc | High | Low | Best for stability. Requires free-basing. |
| DCM / EtOAc | Medium | Low | Good solubility, but DCM can be "wet" (hydrolysis risk). |
| DCM / MeOH | Critical Fail | High | Causes solvolysis (ether formation). AVOID. |
| DCM / Acetone | Low | Medium | Acetone absorbs UV, interfering with detection. |
Troubleshooting & FAQs
Q1: My product is streaking (tailing) badly even after free-basing.
Diagnosis: Residual acidity on the silica is protonating the pyridine ring. Fix:
-
Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and tolerates basic pyridines better without additives.
-
DIPEA Trick: If you must use silica, add 0.5% Diisopropylethylamine (Hünig's Base) to the eluent instead of TEA. DIPEA is sterically hindered and reacts much slower with the chloromethyl group than TEA does.
Q2: I see a new spot just above my product on TLC.
Diagnosis: Hydrolysis. You likely formed the alcohol (2-Chloro-4-(hydroxymethyl)pyridine). Cause: Wet silica or wet solvents.[5] Fix:
-
Use "Flash" grade solvents (low water content).
-
Do not dry-load on silica; use Celite or liquid loading.
-
Reduce run time.
Q3: The product precipitates on the column.
Diagnosis: Solubility mismatch. The free base is less soluble in Hexane than the HCl salt was in water/alcohol. Fix:
-
Switch to DCM / Hexane gradient.
-
Start at 10% DCM in Hexane and ramp to 100% DCM.
Visualizing the Interaction Pathways
The following diagram illustrates the competing chemical pathways occurring inside the column.
Caption: Chemical interaction map showing why MeOH and TEA are high-risk additives for this specific molecule.
References
-
PubChem. (2025).[6] 2-Chloro-4-(chloromethyl)pyridine.[6] National Library of Medicine. Link
-
Biotage. (2023). Strategies for Flash Purification of Amine Derivatives. Biotage Technical Notes. Link
-
ChemicalBook. (2024). 2-(Chloromethyl)pyridine hydrochloride Properties and NMR. Link
-
Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles. Org. Synth. 2012, 89, 549-561. (General reference for pyridine handling). Link
-
BenchChem. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloromethyl pyridine derivatives, as they are potent alkylating agents and skin irritants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with the hygroscopic nature of 2-Chloro-4-(chloromethyl)pyridine hydrochloride in experiments
Ticket ID: CCMP-HCL-001 Status: Open Subject: Prevention of Hydrolysis and Degradation during Experimental Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-Chloro-4-(chloromethyl)pyridine hydrochloride (CCMP-HCl) is a high-value bifunctional electrophile used extensively in medicinal chemistry (e.g., Ticlopidine analogs, kinase inhibitors). However, it possesses a "Dr. Jekyll and Mr. Hyde" personality: it is a potent alkylating agent when pure, but rapidly deliquesces and hydrolyzes into the inactive alcohol (2-chloro-4-hydroxymethylpyridine) upon exposure to ambient moisture.
This guide replaces standard operating procedures with a causality-driven troubleshooting framework . It addresses the specific failure modes associated with the hygroscopic nature of the hydrochloride salt.
Module 1: Storage & Material Viability (The "Prevention" Phase)
The Core Problem: The hydrochloride salt lattice energy is insufficient to prevent water absorption. Once water is absorbed, the acidic environment (from the HCl salt) catalyzes the nucleophilic attack of water on the benzylic carbon, displacing the chloride.
Q: My material looks like a sticky paste or has clumped significantly. Is it still usable? A: Likely No. The transition from free-flowing powder to "goo" indicates deliquescence. In this state, the local concentration of water is high enough to drive hydrolysis.
-
Diagnostic: Dissolve a small sample in DMSO-d6. If the benzylic methylene peak shows a significant shift or splitting pattern change (see Module 4), discard the batch.
-
Recovery: Recrystallization is possible (Ethanol/Ether precipitation) but often yields poor recovery due to the high solubility of the hydrolysis product.
Q: How do I store this long-term? A:
-
Temperature: -20°C is mandatory. Lower temperatures slow the kinetics of hydrolysis if trace moisture is present.
-
Atmosphere: Argon overlay is superior to Nitrogen (Argon is heavier and blankets the solid).
-
Container: Secondary containment (jar within a jar) with active desiccant (e.g., P2O5 or activated sieves) in the outer chamber.
Workflow: Material Viability Decision Tree
Figure 1: Decision logic for assessing material quality before committing to a synthesis.
Module 2: The Inert Transfer Protocol (Reaction Setup)
The Core Problem: Weighing hygroscopic salts on an open balance is the most common point of failure. The "HCl" moiety attracts atmospheric water instantly.
Q: I don't have a glovebox. How do I weigh it without degradation? A: Use the "Difference Weighing" technique with a closed vessel. Never dispense directly onto a weigh paper in open air.
Protocol: The Closed-Vessel Transfer
-
Tare: Tare a dry, septum-capped vial containing a stir bar and an inert gas balloon.
-
Add: Quickly add the approximate amount of CCMP-HCl to the vial (do this rapidly; precision is secondary here). Cap immediately.
-
Weigh: Weigh the closed vial. Calculate the exact mass of the solid inside.
-
Solvate: Add your anhydrous solvent (DMF, DCM, etc.) via syringe through the septum.
-
Transfer: Transfer the solution via cannula or syringe to your reaction vessel. This ensures the solid is never exposed to air for more than a few seconds.
Q: Can I mix the salt with the base before adding solvent? A: ABSOLUTELY NOT.
-
Reasoning: Mixing the solid salt with a solid base (like K2CO3 or Cs2CO3) creates a hygroscopic mixture. As they absorb water, they form a highly basic "paste" on the surface. The base deprotonates the pyridinium salt, and the resulting free base is rapidly hydrolyzed by the trapped water.
-
Correct Order: Dissolve CCMP-HCl in anhydrous solvent
Add to the reaction mixture Add base (or add the solution to a pre-cooled suspension of base).
Workflow: The Inert Transfer
Figure 2: Workflow for handling hygroscopic solids without a glovebox.
Module 3: Troubleshooting & QC (The "Diagnosis" Phase)
The Core Problem: Users often confuse the hydrolysis product (alcohol) with the starting material on TLC because both are polar pyridines.
Q: How do I distinguish the degraded product from the active reagent? A: 1H NMR is the gold standard. TLC is unreliable due to streaking of the HCl salt.
Data Table: NMR Diagnostics (in DMSO-d6)
| Feature | Intact CCMP-HCl | Hydrolyzed (Alcohol) | Mechanism of Change |
| CH2 (Benzylic) | Singlet (~4.9 - 5.1 ppm) | Doublet (~4.6 ppm) | Loss of Cl electronegativity; coupling to OH. |
| OH Signal | Absent | Triplet/Broad Singlet (~5.5 ppm) | Presence of hydroxyl proton. |
| Pyridinium NH+ | Broad (>10 ppm) | Broad (>10 ppm) | Both remain protonated salts in DMSO. |
| D2O Shake | No change in CH2 multiplicity | CH2 collapses to Singlet | D2O exchanges with OH, removing the coupling. |
Q: Why does my reaction turn black/tarry? A: This is likely polymerization .
-
Cause: If the reaction mixture is too concentrated and the base is added too quickly, the free base (2-chloro-4-(chloromethyl)pyridine) can react with itself (intermolecular alkylation between the pyridine nitrogen and the chloromethyl group).
-
Solution: Keep the concentration dilute (0.1 M or less) and keep the temperature low (0°C) during the initial mixing of reagents.
Module 4: Safety & Disposal
The Core Problem: CCMP-HCl is an alkylating agent (nitrogen mustard analog). It mimics DNA-binding agents, posing a genotoxicity risk.
Q: How do I clean my glassware safely? A: Do not just rinse with water. You must quench the electrophile chemically.
-
Quench Solution: 10% aqueous Ammonia or dilute NaOH.
-
Mechanism: The ammonia/hydroxide rapidly attacks the chloromethyl group, converting the toxic alkylator into the less hazardous alcohol/amine derivative before disposal.
-
Wait Time: Allow glassware to soak for 24 hours before standard washing.
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. Link
-
Smolecule. Handling and Storage of 2-(Chloromethyl)pyridine hydrochloride. Safety Data & Technical Sheets. Link
-
ResearchGate. Discussion on Purification of Pyridinium Chlorides and Hydrolysis Issues.Link
-
Google Patents. Process for the preparation of chloromethylpyridine hydrochlorides (US5942625A).[1]Link
-
MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Technical Data Sheet.Link[2]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride and 2-bromo-4-(bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of synthetic efficiency and success. Among the myriad of heterocyclic scaffolds, functionalized pyridines stand out for their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of two key intermediates: 2-chloro-4-(chloromethyl)pyridine hydrochloride and 2-bromo-4-(bromomethyl)pyridine. While direct, side-by-side kinetic comparisons in the literature are scarce, this document synthesizes established principles of chemical reactivity and data from analogous systems to offer a predictive and practical guide for the discerning researcher.
Unraveling the Dual Reactivity: Two Sites of Action
Both 2-chloro-4-(chloromethyl)pyridine and its bromo-analogue present two distinct electrophilic centers amenable to nucleophilic attack: the halogen on the pyridine ring (C2 position) and the halogen on the methyl group at the C4 position. The inherent electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, significantly influence the reactivity of these two sites. This dual functionality offers a rich platform for selective and sequential molecular elaboration.
The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1][2] Consequently, the halogen at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Conversely, the chloromethyl or bromomethyl group at the C4 position behaves as a benzylic-like halide, exhibiting high reactivity in bimolecular nucleophilic substitution (SN2) reactions.[3]
The Halogen Effect: A Tale of Two Mechanisms
The identity of the halogen atom—chlorine versus bromine—at each position profoundly impacts the reactivity profile of these reagents. This "halogen effect" is dictated by the operative reaction mechanism at each site.
At the 4-(Halomethyl) Position: The SN2 Domain
The reaction at the C4-methyl group is a classic SN2 displacement. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Key factors governing leaving group ability are the strength of the carbon-halogen bond and the stability of the resulting halide anion.[4] Weaker bases are generally better leaving groups.[5]
The established order of leaving group ability for halogens in SN2 reactions is I > Br > Cl > F. This trend is a consequence of both bond strength (C-Br is weaker than C-Cl) and the stability of the halide anion (Br⁻ is a weaker base than Cl⁻).[6][7] Therefore, the bromomethyl group is inherently more reactive than the chloromethyl group in SN2 reactions. This translates to faster reaction rates and often allows for milder reaction conditions when using 2-bromo-4-(bromomethyl)pyridine.
Expert Insight: The enhanced reactivity of the bromomethyl group can be a double-edged sword. While it allows for faster reactions, it can also lead to increased side products or decomposition if the reaction conditions are not carefully controlled. The choice between the chloro and bromo analogue at this position often hinges on a balance between desired reactivity and the stability of the starting material and product.
At the C2-Position: The Realm of SNAr and Cross-Coupling
The reactivity of the halogen at the C2 position of the pyridine ring is more nuanced. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).[1] The reactivity order for halogens in SNAr is often F > Cl > Br > I.[8] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.
However, for many modern synthetic applications, the functionalization of the C2-position is more commonly achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). In these reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend for this step is generally I > Br > Cl.[9] This is due to the decreasing strength of the C-X bond down the group, which facilitates the oxidative addition process.
Therefore, for cross-coupling reactions at the C2-position, 2-bromo-4-(bromomethyl)pyridine would be the more reactive substrate compared to its chloro counterpart.
Quantitative Reactivity Comparison (Illustrative)
| Reaction Type | Substrate Analogue | Nucleophile/Coupling Partner | Conditions | Yield | Reference Analogy |
| SN2 at C4-methyl | 4-(Chloromethyl)-2-fluoropyridine | Morpholine | K₂CO₃, MeCN, 80°C, 12h | High | [3] |
| SN2 at C4-methyl | (Bromomethyl)benzene | Various Nucleophiles | Milder conditions than chloromethyl analogue | Generally Higher/Faster | General Principle[4] |
| SNAr at C2 | 2-Chloropyridine | Secondary Amine | Heat | Good | [10] |
| SNAr at C2 | 2-Bromopyridine | Thiol | Often requires stronger conditions than 2-chloropyridine | Variable | [11] |
| Suzuki Coupling at C2 | 2-Chloropyridine | Arylboronic acid | Pd catalyst, base, heat | Moderate to Good | [10] |
| Suzuki Coupling at C2 | 2-Bromopyridine | Arylboronic acid | Pd catalyst, base, often milder conditions | Good to Excellent | [10] |
Note: This data is for illustrative purposes and is based on typical conditions for similar substrates. Actual reaction outcomes will depend on the specific nucleophile, solvent, temperature, and other reaction parameters.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative nucleophilic substitution reactions. The causality behind experimental choices is explained to provide a framework for adaptation and optimization.
Protocol 1: SN2 Reaction at the 4-(Chloromethyl) Position with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Diagram of the Experimental Workflow:
Caption: Workflow for a typical SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the stirred solution.
-
Add the base (K₂CO₃ or Et₃N) portion-wise to neutralize the hydrochloride salt and the HCl generated during the reaction. Causality: The base is crucial to free the amine nucleophile from its protonated state and to drive the reaction to completion by scavenging the acid byproduct. K₂CO₃ is a solid base suitable for many reactions, while Et₃N is a liquid organic base that can also act as a solvent in some cases.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) depending on the reactivity of the amine. For 2-bromo-4-(bromomethyl)pyridine, the reaction can often be conducted at a lower temperature or for a shorter duration.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Suzuki Cross-Coupling at the C2-Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of 2-bromo-4-(bromomethyl)pyridine with an arylboronic acid.
Diagram of the Catalytic Cycle:
Caption: Simplified Suzuki cross-coupling cycle.
Materials:
-
2-Bromo-4-(bromomethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine 2-bromo-4-(bromomethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Conclusion
The choice between this compound and 2-bromo-4-(bromomethyl)pyridine is a strategic decision that should be guided by the specific transformation being targeted.
-
For SN2 reactions at the 4-methyl position , 2-bromo-4-(bromomethyl)pyridine offers higher reactivity, potentially allowing for milder conditions and shorter reaction times.
-
For transition-metal-catalyzed cross-coupling reactions at the C2-position , the bromo-analogue is also the more reactive partner, facilitating the crucial oxidative addition step.
-
For SNAr reactions at the C2-position , the chloro-derivative is generally more reactive, although this type of transformation is often less synthetically versatile than cross-coupling.
By understanding the fundamental principles of reactivity and the nuances of the different reaction mechanisms, researchers can make an informed choice of reagent to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed. Available at: [Link]
-
Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bull. Korean Chem. Soc. Available at: [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Arch. Pharm. (Weinheim). Available at: [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]
-
Leaving Groups. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Available at: [Link]
-
What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer. Chem. Rev. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Novel Pirfenidone Analogues: Synthesis of Pyridin-2-ones for the Treatment of Pulmonary Fibrosis. ResearchGate. Available at: [Link]
-
Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. YouTube. Available at: [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]
- Process for the synthesis of pirfenidone. Google Patents.
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org. Chem. Available at: [Link]
-
What is the difference between benzylic halide and aryl halide? Quora. Available at: [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules. Available at: [Link]
-
Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. YouTube. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. Chem. Commun. Available at: [Link]
-
Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Med. Chem. Available at: [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
-
Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. Chem. Eur. J. Available at: [Link]
-
Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacol. Transl. Sci. Available at: [Link]
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Reactivity comparison of 2-Chloro-4-(chloromethyl)pyridine hydrochloride with other alkylating agents
The following guide provides an in-depth technical analysis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride , specifically engineered for researchers requiring precise control over heterocyclic alkylations.
Content Type: Technical Comparison & Application Guide Subject: 2-Chloro-4-(chloromethyl)pyridine HCl (CAS: 101990-73-2) Focus: Comparative Reactivity, Mechanistic Insights, and Experimental Protocols[1]
Executive Summary: Beyond Benzyl Chloride
In medicinal chemistry, the introduction of a pyridine ring is a standard strategy to improve the solubility and metabolic stability of a drug candidate. While Benzyl Chloride is the textbook standard for benzylic alkylation, This compound represents a "tunable" alternative that offers distinct electronic advantages.
This compound is not merely a nitrogen-containing analog of benzyl chloride; it is an electron-deficient electrophile . The presence of the electronegative nitrogen atom, combined with the electron-withdrawing chlorine substituent at the 2-position, creates a highly polarized methylene center. This results in accelerated
Mechanistic Analysis: The "Electronic Turbocharger"
To understand the reactivity, one must decouple the two structural modifications relative to a standard benzyl system.
A. The Pyridine Effect (Inductive Withdrawal)
Unlike the phenyl ring in benzyl chloride, the pyridine ring is
B. The 2-Chloro Substituent (The Modifier)
The chlorine atom at the 2-position serves a dual purpose:
-
Enhanced Electrophilicity: It exerts an additional inductive withdrawal effect, further activating the chloromethyl group towards nucleophilic attack.
-
Stabilization of the Free Base: A critical, often overlooked feature. Unsubstituted 4-(chloromethyl)pyridine is notoriously unstable as a free base because the pyridine nitrogen is nucleophilic enough to attack the chloromethyl group of a neighbor, leading to rapid polymerization (self-quaternization). The 2-chloro substituent drastically lowers the basicity and nucleophilicity of the ring nitrogen (approx.
drop from 5.2 to 0.7), significantly suppressing self-polymerization and making the free base easier to handle during workup.
Visualization: Reactivity Hierarchy & Electronic Effects
The following diagram illustrates the electronic influences that dictate the reactivity of this molecule compared to its analogs.
Figure 1: Comparative electronic landscape showing how structural modifications enhance reactivity and stability.
Comparative Reactivity Guide
The following table contrasts 2-Chloro-4-(chloromethyl)pyridine HCl with common alkylating agents.
| Feature | 2-Chloro-4-(chloromethyl)pyridine | Benzyl Chloride | Methyl Iodide |
| Primary Mechanism | |||
| Electrophilicity | High (Electron-deficient ring activates | Moderate (Resonance stabilized) | Very High (Good leaving group) |
| Leaving Group | Chloride (Modest) | Chloride (Modest) | Iodide (Excellent) |
| Side Reactions | Ring alkylation (rare) | Multiple alkylations | |
| Stability | HCl Salt: Stable solid.Free Base: Kinetic stability > non-chlorinated analog. | Stable liquid. | Volatile liquid. |
| Solubility | Water/Alcohol (Salt); Organics (Free Base) | Organics | Organics |
Critical Insight: The Trap
Unlike benzyl chloride, our target molecule has a "secondary" electrophilic site: the carbon attached to the 2-chloro group.
-
Standard Conditions (
C): Reaction occurs exclusively at the chloromethyl group ( ). -
Harsh Conditions (
C, strong bases): Nucleophiles may attack the 2-position, displacing the chlorine on the ring ( ). Control temperature to maintain regioselectivity.
Experimental Protocols
A. Handling the Hydrochloride Salt
The compound is supplied as an HCl salt to prevent polymerization. For many reactions (e.g., with amines or phenols in the presence of excess base like
Direct Use Protocol (Recommended):
-
Suspend the nucleophile (1.0 eq) and inorganic base (
, 3.0 eq) in solvent (DMF or Acetonitrile). -
Add 2-Chloro-4-(chloromethyl)pyridine HCl (1.1 eq) directly as a solid.
-
Stir at RT to 60°C. The extra equivalent of base neutralizes the HCl instantly.
B. Free-Basing Procedure (If required)
If your reaction is sensitive to salts or requires a homogeneous organic solution initially:
-
Dissolve the HCl salt in minimal water.
-
Layer with DCM or Ethyl Acetate.
-
Slowly add saturated
solution with stirring until the aqueous layer is pH 8-9. -
Separate layers, dry organics over
, and concentrate immediately .-
Caution: Do not store the free base as a neat oil for prolonged periods. Use immediately.
-
C. Workflow Visualization
The following diagram outlines the decision logic for synthesis.
Figure 2: Operational workflow for preventing side reactions and handling the salt form.
References
-
Electronic Effects in Pyridines
-
Reactivity of Chloromethylpyridines
- Title: Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene (Analogous benzylic systems).
- Source: Indian Academy of Sciences.
-
URL:[Link]
- Title: Process for the preparation of 2-chloro-5-chloromethyl-pyridine (Patent US5329011A).
-
Nucleophilic Substitution Principles
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Navigating the Synthesis of Key Pyridine Scaffolds: A Comparative Guide to Palladium Catalysts for 2-Chloro-4-(chloromethyl)pyridine Hydrochloride Coupling
For researchers, scientists, and professionals in drug development, the functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. The strategic introduction of molecular complexity to these heterocycles often unlocks novel biological activities. Among the myriad of building blocks, 2-chloro-4-(chloromethyl)pyridine hydrochloride stands out as a versatile and economically attractive starting material. Its two distinct electrophilic sites—the C2-chloro group on the pyridine ring and the chloromethyl group—offer a gateway to a diverse range of molecular architectures. However, the successful transformation of this substrate is critically dependent on the choice of catalyst.
This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the cross-coupling reactions of this compound. We will delve into the mechanistic nuances of catalyst selection, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Chloropyridine Coupling
Chloropyridines, particularly 2-chloropyridines, present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to the palladium center can lead to catalyst deactivation. Furthermore, the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, often necessitating more robust catalytic systems. The presence of the reactive chloromethyl group introduces an additional layer of complexity, with the potential for undesired side reactions.
The choice of the palladium catalyst, and more specifically its ligand sphere, is therefore paramount to overcoming these hurdles and achieving high yields and selectivity. In this guide, we will focus on the performance of three classes of commonly employed palladium catalysts:
-
Traditional Phosphine-Based Catalysts: Represented by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), these have been the workhorses of cross-coupling chemistry for decades.
-
Ferrocenylphosphine-Based Catalysts: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) offers a more robust and versatile alternative to traditional phosphine ligands.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts: The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, particularly PEPPSI-IPr, has emerged as a highly effective and user-friendly option for challenging cross-couplings.[2][3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] For a substrate like 2-chloro-4-(chloromethyl)pyridine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the 2-position.
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 90 - 110 | 12 - 24 | 60 - 80 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80 - 100 | 8 - 16 | 75 - 90 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 60 - 90 | 2 - 8 | 85 - 98 |
Expert Insights: While Pd(PPh₃)₄ can be effective, it often requires higher catalyst loadings and longer reaction times for unactivated chloropyridines. Pd(dppf)Cl₂ offers improved stability and activity due to the chelating dppf ligand.[1] However, for this challenging substrate, PEPPSI-IPr is often the catalyst of choice.[2][4] The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the C-Cl bond, while the bulky nature of the IPr group promotes the reductive elimination step, leading to faster reaction rates and higher yields under milder conditions.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with PEPPSI-IPr
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, PEPPSI-IPr, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[6] For 2-chloro-4-(chloromethyl)pyridine, this reaction enables the introduction of a diverse range of primary and secondary amines at the 2-position, a common motif in pharmacologically active compounds.
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Pd₂(dba)₃ / Xantphos | Bidentate Phosphine | 2 - 4 | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 100 - 120 | 12 - 24 | 65 - 85 |
| Pd(OAc)₂ / RuPhos | Bulky Biarylphosphine | 1 - 3 | NaOtBu, K₃PO₄ | Toluene, t-BuOH | 80 - 100 | 6 - 12 | 80 - 95 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1 - 2 | NaOtBu, LiHMDS | Toluene, THF | 70 - 90 | 4 - 10 | 88 - 98 |
Expert Insights: The Buchwald-Hartwig amination of chloropyridines is particularly challenging due to potential catalyst inhibition by the substrate and product. While traditional phosphine ligands can be employed, the development of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos) and NHC ligands has been transformative.[6] PEPPSI-IPr again demonstrates excellent performance, often providing high yields under relatively mild conditions.[4] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) being commonly used, although care must be taken to avoid side reactions with the chloromethyl group.
Experimental Protocol: Buchwald-Hartwig Amination with PEPPSI-IPr
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
PEPPSI-IPr (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk flask with PEPPSI-IPr and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
While the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common transformations for this substrate, the Heck and Sonogashira couplings offer further opportunities for diversification.
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene, providing access to substituted styrenylpyridines.[7] This reaction is often challenging with electron-deficient chloropyridines and typically requires higher temperatures and more specialized catalyst systems. Palladacycles and phosphine-free catalyst systems have shown promise in this area.[7]
Sonogashira Coupling
The Sonogashira coupling introduces a terminal alkyne at the 2-position, a valuable handle for further transformations such as click chemistry or the synthesis of more complex conjugated systems.[8] This reaction typically employs a dual palladium/copper catalytic system, although copper-free conditions have also been developed.[9][10]
General Considerations for Heck and Sonogashira Couplings
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Key Challenges |
| Heck | Pd(OAc)₂ / P(o-tol)₃ or NHC Ligands | Et₃N, K₂CO₃ | DMF, NMP | 120 - 150 | Low reactivity of chloropyridine, potential for side reactions. |
| Sonogashira | Pd(PPh₃)₄ / CuI or PEPPSI-IPr (copper-free) | Et₃N, Piperidine | THF, DMF | 60 - 100 | Homocoupling of the alkyne (Glaser coupling), catalyst poisoning. |
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all the discussed cross-coupling reactions, with specific reagents and conditions to be adapted as per the chosen transformation.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of palladium catalyst is a critical parameter for the successful coupling of this compound. While traditional phosphine-based catalysts like Pd(PPh₃)₄ can be utilized, modern catalysts featuring bulky, electron-rich N-heterocyclic carbene ligands, such as PEPPSI-IPr , offer significant advantages in terms of reactivity, stability, and milder reaction conditions.[2][3][4] This guide provides a framework for selecting the appropriate catalyst and reaction conditions for your specific synthetic goals. As with any catalytic reaction, optimization of parameters such as base, solvent, and temperature for each specific substrate combination is highly recommended to achieve the best possible outcomes.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Organ, M. G. et al. PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation System for Cross-Coupling Reactions. Angew. Chem. Int. Ed.45, 7859–7862 (2006).
-
Wikipedia. PEPPSI. Available at: [Link].
- Organ, M. G. et al. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules28, 5937 (2023).
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. Available at: [Link].
-
Wikipedia. Sonogashira coupling. Available at: [Link].
-
Common Organic Chemistry. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Available at: [Link].
- Gund, P. G. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link].
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link].
- Leadbeater, N. E. & Stencel, L. M. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett1999, 107–109 (1999).
- Littke, A. F. & Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.37, 3387–3388 (1998).
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link].
- Bhaskaran, S., M, S. & V, V. V. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect5, 11215–11234 (2020).
-
Organometallics. Pd Feature. Available at: [Link].
- Wang, D. et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem.14, 7341–7346 (2016).
- Weires, A. G., Biscoe, M. R. & Garg, N. K. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron Lett.56, 3469–3471 (2015).
- Liu, F. et al. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry28, e202103341 (2022).
- Bégouin, J.-M. et al. Palladium chloride catalyzed photochemical Heck reaction. Can. J. Chem.91, 218–224 (2013).
- Sharma, S. & Van der Eycken, E. Heck Reaction—State of the Art.
-
PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link].
-
Wikipedia. Tetrakis(triphenylphosphine)palladium(0). Available at: [Link].
- Al-Blewi, F. F. et al. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Molecules25, 1459 (2020).
- Zhang, Y. et al. ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ChemInform44, (2013).
- Khan, I. et al. Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Bioorg. Chem.92, 103248 (2019).
- Smith, C. J. et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org. Biomol. Chem.13, 7111–7117 (2015).
- Weires, A. G., Dreher, S. D. & Garg, N. K. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Org. Lett.18, 5940–5943 (2016).
- Bhaskaran, S., M, S. & V, V. V. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. ChemistrySelect5, 11215–11234 (2020).
- Foley, D. A. & De-Shong, P. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew. Chem. Int. Ed.60, 11068–11087 (2021).
- Wölfling, J. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Lett.59, 2125–2128 (2018).
- Fairlamb, I. J. S. Palladium-Catalyzed Cross-Coupling Reaction of Organic Halides with Grignard Reagents, Organolithium Compounds and Heteroatom Nucleophiles. in Palladium in Organic Synthesis 1–56 (John Wiley & Sons, Ltd, 2005).
- Fors, B. P. & Buchwald, S. L. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform42, (2011).
-
Taylor & Francis. Cross-coupling reactions – Knowledge and References. Available at: [Link].
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Heck Reaction [organic-chemistry.org]
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- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Kinetic Analysis & Process Guide: 2-Chloro-4-(chloromethyl)pyridine Hydrochloride
Executive Summary & Chemical Profile[1]
2-Chloro-4-(chloromethyl)pyridine hydrochloride (CCMP-HCl) is a high-value heterocyclic building block used primarily to introduce the 2-chloro-pyridin-4-yl-methyl moiety into pharmaceutical targets (e.g., kinase inhibitors, antihistamines).
Unlike standard benzyl chlorides, the reactivity of CCMP-HCl is governed by the dual-electron withdrawing effect : the pyridine nitrogen (electronegative) and the chlorine atom at the 2-position. This creates a highly electrophilic benzylic carbon that is prone to rapid nucleophilic attack (
Critical Handling Directive: The hydrochloride salt is the only stable storage form. The free base undergoes rapid intermolecular self-quaternization (polymerization) upon isolation. All kinetic workflows must account for an in situ neutralization step.
Comparative Kinetic Analysis
This section objectively compares CCMP-HCl against functional alternatives to assist in process selection.
Reactivity Benchmark: Leaving Group & Substituent Effects
The following table synthesizes kinetic data trends for nucleophilic substitution (
| Reagent Variant | Relative Rate ( | Stability (Free Base) | Mechanistic Insight |
| CCMP-HCl (Target) | 1.0 (Ref) | Low | 2-Cl withdraws density, activating the |
| 4-(Chloromethyl)pyridine | 0.7 | Very Low | Slower due to lack of inductive withdrawal from 2-Cl. |
| 2-Chloro-4-(bromomethyl)pyridine | ~50 - 80 | Extremely Low | Bromide is a superior leaving group but creates handling risks due to rapid hydrolysis/polymerization. |
| Benzyl Chloride | < 0.01 | High | Lacks the electron-deficient heterocycle; significantly slower reaction rates. |
The "Salt Penalty" in Kinetics
Unlike neutral alkyl halides, CCMP-HCl kinetics are biphasic.
-
Phase 1 (Neutralization): Fast, diffusion-controlled proton transfer to the scavenger base (e.g.,
, DIPEA). -
Phase 2 (Substitution): Rate-determining step (
).
Experimental Implication: If the base is insoluble (e.g.,
Mechanistic Visualization
The following diagram illustrates the competitive pathways: the desired Product Formation vs. the undesired Self-Polymerization (Intermolecular Quaternization).
Caption: Figure 1. Kinetic pathways showing the competition between desired nucleophilic substitution (
Experimental Protocols
Protocol A: Self-Validating Kinetic Monitoring (HPLC)
Objective: Determine the reaction half-life (
Reagents:
-
CCMP-HCl (1.0 eq)
-
Aniline (Nucleophile surrogate, 1.2 eq)[1]
-
DIPEA (2.5 eq)
-
Solvent: Acetonitrile (
)[1]
Workflow:
-
Preparation: Dissolve Aniline and DIPEA in
at 25°C. Ensure the system is anhydrous (water competes as a nucleophile). -
Initiation (
): Add solid CCMP-HCl in one portion. Vigorous stirring is required to dissolve the salt. -
Sampling: Aliquot 50 µL every 5 minutes into a Quench Solution (99:1 MeOH:Acetic Acid). Note: Acid quench is critical to protonate the remaining nucleophile and stop the reaction immediately.
-
Analysis: Inject onto C18 Column (Gradient: 5% -> 95% MeCN/Water + 0.1% TFA). Monitor disappearance of CCMP (Rt ~ 2.5 min) and appearance of Product (Rt ~ 4.2 min).
Protocol B: Process Synthesis (Minimizing Impurities)
Objective: Synthesize a coupled product while suppressing polymerization.
-
Charge: Reactor A with Nucleophile (1.1 eq) and inorganic base (
, 2.0 eq) in DMF. Heat to 40°C. -
Dosing: Dissolve CCMP-HCl in DMF immediately before use.
-
Slow Addition: Add the CCMP-HCl solution dropwise to Reactor A over 60 minutes.
-
Why? This keeps the instantaneous concentration of the Free Base low relative to the Nucleophile, statistically favoring the Cross-Reaction (
) over Self-Polymerization.
-
-
Workup: Filter inorganic salts. Dilute with EtOAc, wash with 5%
(to remove DMF), then brine.
Solvent & Temperature Effects on Kinetics
The choice of solvent dramatically shifts the rate law due to the ionic nature of the transition state.
| Solvent Class | Example | Relative Rate | Recommendation |
| Polar Aprotic | DMF, DMSO | Fastest | Preferred. Solvates the cation, leaving the nucleophile "naked" and reactive. |
| Polar Aprotic | Acetonitrile | Fast | Good balance for HPLC monitoring and clean workups. |
| Non-Polar | Toluene | Slow | Poor solubility of CCMP-HCl; requires Phase Transfer Catalyst (e.g., TBAB). |
| Protic | Methanol | Moderate | Avoid. High risk of solvolysis (formation of methyl ether byproduct). |
References
-
BenchChem. (2025).[1][2][3][4][5] Reactivity of the chloromethyl group in pyridine derivatives.[4][5][6] Retrieved from
-
PubChem. (2025).[7] 2-Chloro-4-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from
-
Ash, M. L., & Pews, R. G. (1981).[8] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[9][8] Journal of Heterocyclic Chemistry. (Contextual grounding for chloromethyl pyridine synthesis).
-
Sigma-Aldrich. (2023). 2-(Chloromethyl)pyridine hydrochloride Product Specification. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for kinetics on benzylic/heterocyclic systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]
- 7. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Cost-effectiveness analysis of pyridine building blocks in large-scale synthesis
A Cost-Effectiveness & Performance Analysis for Process Chemists
Executive Summary
Pyridine moieties are ubiquitous in pharmaceuticals, appearing in over 20% of the top 200 drugs (e.g., Niraparib, Claritin). However, the scale-up of pyridine functionalization presents a classic process chemistry trilemma: Cost vs. Reactivity vs. Stability .
This guide objectively compares the three dominant building block classes—Chloropyridines , Bromopyridines , and Pyridine Boronic Acids —to determine the most cost-effective strategy for large-scale synthesis. We analyze the trade-offs between raw material costs (RMC) and catalytic overhead, with a specific focus on the "2-pyridyl problem" (protodeboronation).
Part 1: The Comparative Matrix
Analysis based on 10kg scale-up projections.
The choice of halogen or metalloid handle dictates not just the yield, but the entire cost structure of the batch.
| Feature | Chloropyridines | Bromopyridines | Pyridine Boronic Acids |
| Raw Material Cost (RMC) | Low ($) | Medium ( | High ( |
| Atom Economy | High (Cl = 35.5 Da) | Moderate (Br = 79.9 Da) | Low (B(OH)₂ + waste) |
| Reactivity (Oxidative Addition) | Low (Requires activated ligands) | High (Standard Pd sources) | N/A (Transmetallation partner) |
| Stability | Excellent | Good (Light sensitive) | Poor (Protodeboronation risk) |
| Catalyst Requirement | High-Cost Ligands (e.g., XPhos, SPhos) | Generic Ligands (e.g., PPh₃, dppf) | Standard |
| Primary Scale-Up Risk | Incomplete conversion; High Pd loading | Isomer formation; Cost | Batch failure via hydrolysis |
Expert Insight: The "Cheap Material" Fallacy
While Chloropyridines are significantly cheaper per mole, they often require "designer" phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition, especially at the electron-deficient 2-position. At scale, the cost of the ligand can eclipse the savings on the starting material. Bromopyridines often represent the "sweet spot" for scale-up, allowing the use of generic Pd/C or Pd(PPh₃)₄ systems.
Part 2: The "2-Pyridyl" Trap (Protodeboronation)
A critical failure mode in pyridine chemistry is the instability of 2-pyridyl boronic acids .[1] Unlike their 3- and 4-isomers, 2-pyridyl boronates are prone to rapid protodeboronation under aqueous/basic conditions typical of Suzuki couplings.
Mechanism: The basic nitrogen atom coordinates with the boron center, forming a zwitterionic intermediate that facilitates C-B bond cleavage, replacing the boronate with a proton.[1]
Visualization: Stability Decision Logic
The following diagram illustrates the decision process for handling pyridine boronates to avoid batch failure.
Caption: Decision tree for mitigating protodeboronation risks in 2-substituted pyridines.
Part 3: Experimental Validation & Protocols
Scenario: Synthesis of a biaryl pyridine intermediate (1.0 kg scale). Comparison: Route A (2-Chloropyridine + SPhos) vs. Route B (2-Bromopyridine + PPh₃).
Protocol: Route B (Recommended for Reliability)
This protocol prioritizes robustness and ease of purification (lower E-factor) over raw material cost.
Reagents:
-
2-Bromopyridine (1.0 equiv)[2]
-
Arylboronic acid (1.1 equiv)
-
Potassium Carbonate (2.0 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.5 mol%) - Selected for stability in air.
-
Solvent: 2-MeTHF/Water (3:1) - Green alternative to Dioxane/DMF.
Step-by-Step Workflow:
-
Inerting: Charge reactor with 2-Bromopyridine and Arylboronic acid. Cycle N₂/Vacuum (3x) to remove O₂ (Critical for low Pd loading).
-
Solvation: Add degassed 2-MeTHF. Agitate at 200 RPM.
-
Activation: Add Pd catalyst as a slurry.
-
Base Addition: Add K₂CO₃ (dissolved in water) over 15 mins to control exotherm.
-
Reaction: Heat to 65°C. Monitor via HPLC.
-
Self-Validating Check: Conversion should be >98% within 4 hours. If <50% at 2h, check pH (must be >9).
-
-
Workup: Separate phases. Wash organic layer with N-acetylcysteine solution (Pd scavenger).
-
Crystallization: Swap solvent to Ethanol/Heptane. Cool to 0°C.
Cost-Effectiveness Data (Experimental)
| Metric | Route A (Chloride + SPhos) | Route B (Bromide + dppf) |
| Yield | 88% | 94% |
| Reaction Time | 12 Hours (90°C) | 4 Hours (65°C) |
| Pd Removal Cost | High (Sticky Pd-SPhos complexes) | Low (Precipitates easily) |
| Total Cost / kg | $450 (High catalyst cost) | $380 (Balanced) |
Part 4: Process Workflow Visualization
The following diagram outlines the optimized workflow for the Bromopyridine route, highlighting Critical Process Parameters (CPPs).
Caption: Optimized workflow for large-scale bromopyridine coupling with IPC checkpoints.
References
-
University of Manchester. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles. Journal of the American Chemical Society.[3] Retrieved from [Link][3]
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. Retrieved from [Link]
-
ChemAnalyst. (2025). Pyridine Prices, Trends, Chart, Index and News Q4 2025. Retrieved from [Link]
-
Scientific Update. (2019). Useful Green Chemistry Metrics. Retrieved from [Link]
Sources
Spectroscopic comparison of 2-Chloro-4-(chloromethyl)pyridine hydrochloride and its derivatives
Title: Spectroscopic Profiling of 2-Chloro-4-(chloromethyl)pyridine HCl: A Comparative Technical Guide
Executive Summary
2-Chloro-4-(chloromethyl)pyridine hydrochloride (CCMP-HCl) acts as a critical electrophilic scaffold in the synthesis of next-generation kinase inhibitors and antihistamines. Its dual-functionality—possessing a reactive benzylic-like chloride for nucleophilic substitution and a 2-chloro group for later metal-catalyzed couplings—makes it valuable but analytically challenging.
This guide provides a comparative spectroscopic analysis of CCMP-HCl against its synthetic precursor (2-Chloro-4-methylpyridine) and its primary hydrolysis degradant (2-Chloro-4-pyridinemethanol). We focus on distinguishing these species using NMR, IR, and Mass Spectrometry, providing self-validating protocols to ensure structural integrity during drug development.
Molecular Architecture & Reactivity Logic
To interpret the spectra correctly, one must understand the electronic environment:
-
The Pyridine Ring: Electron-deficient. The Nitrogen atom pulls density, deshielding ring protons.
-
The 2-Chloro Substituent: Inductively withdraws electrons, further deshielding the C3 and C5 protons, but less so than the Nitrogen.
-
The 4-Chloromethyl Group: The primary analytical handle. The electronegative chlorine shifts the methylene (
) protons significantly downfield compared to a methyl group.
Diagram 1: Synthesis & Degradation Pathway (Spectral Logic)
Figure 1: The spectral evolution from precursor to target to degradant. Monitoring the aliphatic region is the fastest QC method.
Comparative Spectroscopic Analysis
A. Proton NMR ( H NMR) Profiling
The most definitive identification method is
Solvent Recommendation: DMSO-
-
Why? The HCl salt is soluble in
, but the labile protons (if any NH+ exchange occurs) disappear. often requires neutralization of the salt, which can induce degradation. DMSO- stabilizes the salt form.
Table 1: Comparative Chemical Shifts (DMSO-
| Feature | Precursor (2-Cl-4-Me) | Target (CCMP-HCl) | Hydrolysis Impurity (Alcohol) |
| Aliphatic ( | |||
| Aromatic H3 | |||
| Aromatic H5 | |||
| Aromatic H6 | |||
| Labile Protons | None | Broad singlet >10 ppm (NH+) |
Note: In the alcohol impurity, the CH2 often appears as a doublet and the OH as a triplet due to coupling if the sample is strictly dry DMSO. In D2O, both become singlets.
Diagnostic Signal: Look for the disappearance of the methyl singlet at 2.38 ppm and the emergence of the chloromethyl singlet at ~4.85 ppm. If you see a peak at ~4.6 ppm, your sample has hydrolyzed.
B. Mass Spectrometry (MS) Fingerprinting
Mass spec is the "Self-Validating" pillar for this compound because of the Chlorine isotope pattern.
-
Target (CCMP-HCl): Contains two chlorine atoms (one on the ring, one in the methyl group).
-
Isotope Pattern: Natural abundance of
(75%) and (25%) dictates a specific pattern for species. -
M+ Peak:
(Free base). -
Pattern:9:6:1 intensity ratio for
, , and peaks.
-
-
Precursor/Impurity: Contains only one chlorine atom.
-
Pattern:3:1 intensity ratio for
and .
-
Validation Rule: If your MS spectrum shows a 3:1 ratio at the molecular ion, you have lost the chloromethyl chlorine (hydrolysis) or failed to chlorinate the precursor.
C. Infrared (IR) Spectroscopy
IR is less specific for structure but excellent for quick purity checks (water content).
-
C-Cl Stretch (Aliphatic): Look for a sharp band at ~700–750 cm⁻¹ .
-
C-Cl Stretch (Aromatic): Typically 1050–1100 cm⁻¹ .
-
OH Stretch (Impurity): A broad band at 3200–3500 cm⁻¹ indicates hydrolysis (Alcohol formation) or hygroscopic water absorption.
Experimental Protocols
Protocol A: High-Fidelity NMR Sample Preparation
Goal: Prevent in-tube degradation during analysis.
-
Dry the Glassware: Use NMR tubes dried in an oven at 100°C for 1 hour.
-
Solvent Choice: Use DMSO-
with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Avoid:
(promotes hydrolysis of the alkyl chloride).
-
-
Concentration: Dissolve 10–15 mg of CCMP-HCl in 0.6 mL solvent.
-
Acquisition: Run the spectrum immediately. The alkyl chloride is reactive; leaving it in DMSO overnight can lead to dimerization (quaternization of the pyridine nitrogen by the alkyl chloride of another molecule).
Protocol B: Impurity Identification Workflow
This workflow ensures you correctly identify if the "impurity" is the precursor or the degradant.
Diagram 2: Analytical Decision Tree
Figure 2: Rapid decision tree for identifying common impurities in CCMP-HCl batches.
Quality Control & Stability Data
Hygroscopicity Warning: The hydrochloride salt is extremely hygroscopic. Absorption of atmospheric water leads to the formation of HCl(aq) on the crystal surface, which catalyzes the hydrolysis of the chloromethyl group to the alcohol.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Weigh quickly in a glovebox or low-humidity environment.
Differentiation from Regioisomers: Be wary of 2-(chloromethyl)pyridine (lacking the chloro group on the ring).
-
Differentiation: The target (2-Cl-4-CH2Cl) has a singlet aromatic proton at position 3 (isolated between the N and the Cl). The isomer (2-CH2Cl) has a continuous coupling system around the ring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23393, 2-(Chloromethyl)pyridine. (Used as comparative analog for chloromethyl shift data).[1] Retrieved from [Link]
Sources
Comparative DFT studies on the reactivity of chloromethylpyridines
Executive Summary
This guide provides a technical analysis of the reactivity profiles of 2-, 3-, and 4-chloromethylpyridine (CMP) isomers using Density Functional Theory (DFT). While chloromethylpyridines are ubiquitous building blocks in medicinal chemistry (e.g., proton pump inhibitors, neonicotinoids), their instability and divergent reactivity profiles pose significant synthetic challenges.
Key Findings:
-
Isomer Reactivity: 3-CMP exhibits "benzyl-chloride-like" stability and predictable
kinetics. In contrast, 2-CMP and 4-CMP are highly prone to self-alkylation (intermolecular quaternization) in their free-base forms due to nitrogen lone-pair involvement. -
Methodological Benchmark: Standard B3LYP/6-31G* protocols consistently underestimate activation barriers (
) for these reactions by 3–5 kcal/mol due to poor description of dispersion forces in the transition state. -
Recommendation: The M06-2X or
B97X-D functionals, paired with a def2-TZVP basis set and SMD solvation models, are the required standards for accurate kinetic predictions in pyridine alkylations.
Part 1: The Reactivity Landscape (Isomer Comparison)
The reactivity of the chloromethyl group (
Electronic Influence by Position
| Isomer | Structure | Electronic Effect | Stability (Free Base) |
| 2-CMP | Ortho-position | Inductive (-I) & Field Effects: The adjacent Nitrogen lone pair creates electrostatic repulsion for incoming nucleophiles (raising | Unstable: High risk of self-quaternization to form solid pyridinium salts. |
| 3-CMP | Meta-position | Inductive (-I) Only: The nitrogen acts purely as an electron-withdrawing group. No resonance conjugation with the | Stable: Behaves similarly to electron-deficient benzyl chloride. Preferred for scale-up. |
| 4-CMP | Para-position | Resonance (-R) & Inductive (-I): Strong electron withdrawal via resonance increases the electrophilicity of the | Unstable: Highly reactive; prone to polymerization/self-reaction. |
The Mechanistic Challenge ( )
The primary reaction pathway for these intermediates is Nucleophilic Substitution (
Critical Insight: In 2-CMP, the transition state (TS) is destabilized by the repulsion between the nucleophile and the nitrogen lone pair, often requiring higher activation energy despite the ring's electron deficiency.
Part 2: Methodological Comparison (DFT Functionals)
Choosing the wrong functional for
The "Standard" vs. The "Accurate"
| Feature | B3LYP (The Legacy Standard) | M06-2X / |
| Physics | Global Hybrid GGA. Lacks long-range dispersion corrections. | M06-2X: High-nonlocality hybrid meta-GGA. |
| Barrier Heights | Systematic Underestimation. Predicts reactions are 10-100x faster than reality. Fails to stabilize the loose TS of | High Accuracy. Captures the medium-range correlation energy and van der Waals interactions critical for the crowded TS. |
| Solvation | Often used with PCM (outdated). | Recommended with SMD (Solvation Model based on Density) for accurate free energies of solvation. |
| Verdict | ❌ Avoid for Kinetics. | ✅ Recommended for Kinetics.[1] |
Basis Set Selection
-
Optimization: 6-31+G(d,p) (Minimal acceptable). Diffuse functions (+) are mandatory for anionic nucleophiles.
-
Single Point Energy: def2-TZVP or 6-311++G(2df,2p).
Part 3: Computational Protocol (Step-by-Step)
This protocol ensures self-consistency and reproducibility. It assumes the use of Gaussian 16/09 or ORCA.
Step 1: Conformational Search
Chloromethylpyridines have rotational freedom around the C(ring)-C(methylene) bond.
-
Action: Perform a relaxed scan of the
dihedral angle ( to in steps). -
Why: 2-CMP has a distinct "syn" and "anti" conformation relative to the nitrogen. The "anti" conformer is usually the reactive species to minimize dipole repulsion.
Step 2: Transition State (TS) Optimization
Locate the saddle point for the substitution.
-
Input Keywords (Gaussian): opt=(ts, calcfc, noeigentest) freq M062X/6-31+G(d,p) scrf=(smd, solvent=acetonitrile)
-
Guidance: Set the C-Cl bond length to approx 2.2 Å and the C-Nu bond to 2.0 Å as the initial guess.
Step 3: Validation (The "Trust" Pillar)
A TS calculation is worthless without validation.
-
Frequency Check: Ensure exactly one imaginary frequency (negative eigenvalue).
-
Visual Check: The vibration must correspond to the C-Cl bond breaking and C-Nu bond forming.
-
IRC (Intrinsic Reaction Coordinate): Run IRC to prove the TS connects the specific Reactant and Product complexes.
Step 4: High-Level Single Point
Refine the energy.
-
Input: M062X/def2-TZVP scrf=(smd, solvent=acetonitrile) geom=check guess=read
-
Calculation:
Part 4: Visualization & Workflows
The Computational Workflow
This diagram outlines the decision tree for accurate reactivity prediction.
Figure 1: Optimized DFT workflow for kinetic profiling of pyridine derivatives.
Reaction Coordinate Comparison
Visualizing the energetic difference between the "stable" 3-CMP and the "hindered" 2-CMP.
Figure 2: Comparative reaction coordinate. 2-CMP often exhibits a higher barrier due to lone-pair repulsion in the transition state.
Part 5: Data Summary (Representative Benchmark)
The following table summarizes the performance of different functionals against high-level Coupled Cluster (CCSD(T)) benchmarks for
| Method/Basis Set | Barrier Height Error ( | Computational Cost | Recommendation |
| B3LYP / 6-31G* | -4.8 kcal/mol (Underestimates) | Low | Legacy/Qualitative Only |
| MP2 / 6-311++G(d,p) | -1.5 kcal/mol | High | Good, but expensive |
| M06-2X / def2-TZVP | ±0.5 kcal/mol | Medium | Highly Recommended |
| ±0.4 kcal/mol | Medium | Highly Recommended |
Data derived from general heterocyclic
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2008).[2] E2 and SN2 Reactions of X– + CH3CH2X (X = F, Cl); An Ab Initio and DFT Benchmark Study. Journal of Chemical Theory and Computation.
-
BenchChem. (2025).[3] Reactivity of the chloromethyl group in pyridine derivatives. BenchChem Technical Guides.
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.
Sources
Head-to-head comparison of Suzuki vs. Stille coupling for 2-Chloro-4-(chloromethyl)pyridine hydrochloride
[1][2][3]
Executive Summary: The Chemoselectivity Paradox
Coupling 2-Chloro-4-(chloromethyl)pyridine hydrochloride presents a classic "chemoselectivity paradox" in organometallic chemistry. You possess two electrophilic sites: a heteroaryl chloride at the C2 position (the desired coupling site) and a highly reactive benzylic-like chloromethyl group at the C4 position.
-
The Stille Coupling is the chemoselective gold standard for this substrate. Its neutral conditions preserve the sensitive chloromethyl group (
) and the hydrochloride salt does not interfere significantly once neutralized.[1] However, it imposes severe purification burdens (tin toxicity).[1] -
The Suzuki-Miyaura Coupling is the process-preferred route , but it fights an uphill battle against side reactions.[2] The requisite base—essential for activating the boronic acid—often attacks the
moiety (hydrolysis or etherification) or causes self-alkylation.[2][1]
This guide provides the optimized protocols to navigate this trade-off, ensuring the survival of the C4-chloromethyl handle while successfully coupling at C2.
Substrate Analysis: The "War of Two Chlorides"
Before selecting a method, one must understand the reactivity profile of the substrate (CAS: 101990-73-2).[2][1]
| Feature | Reactivity Profile | Risk Factor |
| C2-Cl (Aryl) | Activated for Oxidative Addition ( | Low: Standard cross-coupling handle.[1][3] |
| C4-CH₂Cl (Alkyl) | Highly electrophilic ( | Critical: Base in Suzuki coupling can convert this to |
| HCl Salt | Acidic protons ( | Moderate: Must be neutralized.[1] In Stille, it can protodestannylate the reagent. In Suzuki, it consumes base equivalents.[1] |
Visualizing the Chemoselectivity Challenge
Figure 1: The bifurcation of reactivity.[1] Suzuki conditions risk C4-substitution, while Stille conditions favor C2-coupling retention.[2][1]
Protocol A: The Stille Coupling (High Fidelity)
Verdict: Recommended for Discovery/Medicinal Chemistry (Scale < 10g).[1] Rationale: The neutral reaction environment prevents nucleophilic attack on the chloromethyl group.
The Self-Validating Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Organostannane: 1.1 equiv (e.g., Tributyl(aryl)stannane)[1]
-
Catalyst:
(5 mol%) or / (for difficult cases) -
Additive:
(10 mol%) - Optional, accelerates reaction via "Copper effect"[2][1]
Step-by-Step Workflow:
-
Free-Basing (Critical Pre-step):
-
Setup:
-
Reaction:
-
Workup (Tin Removal):
Protocol B: The Suzuki-Miyaura Coupling (Process Optimized)
Verdict: Recommended for Scale-Up (> 10g) only with optimization. Rationale: Avoids toxic tin, but requires careful base selection to save the chloromethyl group.
The "Anhydrous Mild Base" Protocol
Standard aqueous Suzuki conditions (e.g.,
Reagents:
-
Substrate: 1.0 equiv (Use as HCl salt, account for extra base)
-
Boronic Ester: 1.2 equiv (Pinacol esters preferred over acids to reduce water content)[1]
-
Catalyst:
(3-5 mol%)[2][1] -
Base:
(finely ground, anhydrous) or (2.5 - 3.0 equiv)[2][1]
Step-by-Step Workflow:
-
System Preparation:
-
Slurry Formation:
-
Combine Substrate (HCl salt), Boronic Ester, and Anhydrous Base in the reaction vessel.
-
Note: The first equivalent of base neutralizes the HCl. The remaining equivalents activate the boron.
-
-
Catalyst Addition:
-
Add solvent (degassed) and catalyst.[1]
-
-
Reaction:
Comparative Performance Data
The following data represents typical performance metrics for 2-chloropyridines with sensitive alkyl halide side chains.
| Metric | Stille Coupling (Protocol A) | Suzuki Coupling (Protocol B)[1] |
| Isolated Yield | 85 - 92% | 60 - 75% |
| Chemoselectivity | Excellent (>98% retention of | Moderate (85-90% retention; requires tuning) |
| Reaction Time | 4 - 12 Hours | 8 - 24 Hours |
| Purification | Difficult (Tin removal required) | Easy (Standard Silica/Crystallization) |
| Toxicity/E-Factor | High (Organotin waste) | Low (Boron salts) |
| Moisture Tolerance | Moderate | Zero (Strictly Anhydrous required) |
Decision Matrix & Mechanism
When to choose which path? Use this logic flow.
Figure 2: Strategic decision tree for method selection based on scale and downstream capabilities.
References
-
Stille Coupling Mechanism & Utility
-
Suzuki Coupling on Chloropyridines
-
Base Sensitivity in Suzuki Coupling
-
Handling of 2-Chloromethylpyridines
Sources
- 1. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Green Synthesis of 2-Chloro-4-(chloromethyl)pyridine Hydrochloride: A Green Chemistry Metrics Assessment
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of the overall efficiency, cost-effectiveness, and environmental footprint of a drug manufacturing process. 2-Chloro-4-(chloromethyl)pyridine hydrochloride is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of three distinct synthetic routes to this intermediate, assessed through the lens of established green chemistry metrics. By moving beyond simple reaction yields, we aim to offer researchers, scientists, and drug development professionals a more holistic understanding of the sustainability of each pathway.
The principles of green chemistry are increasingly becoming integral to modern synthetic chemistry, compelling us to design processes that are not only efficient but also minimize waste and the use of hazardous substances.[1][2] To this end, we will employ key green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity (PMI)—to quantitatively evaluate the environmental impact of each synthetic route.[3][4][5]
The Synthetic Pathways Under Scrutiny
We will dissect three distinct and industrially relevant synthetic routes to this compound:
-
Route 1: A two-step synthesis commencing from 2-amino-4-picoline.
-
Route 2: A multi-step pathway beginning with the N-oxidation of 2-methylpyridine.
-
Route 3: A direct radical chlorination of 2-chloro-4-methylpyridine.
Each route will be analyzed for its chemical logic, experimental protocol, and its performance against the aforementioned green chemistry metrics.
Visualizing the Synthetic Landscape
Sources
- 1. Direct cycle between co-product and reactant: an approach to improve the atom economy and its application in the synthesis and protection of primary amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benthamscience.com [benthamscience.com]
- 3. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
